molecular formula C6H11NO3 B069712 2-Morpholineacetic acid CAS No. 180863-27-8

2-Morpholineacetic acid

Cat. No.: B069712
CAS No.: 180863-27-8
M. Wt: 145.16 g/mol
InChI Key: TWCXRVFSIAWFMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Morpholineacetic acid is a valuable heterocyclic carboxylic acid that serves as a key synthetic intermediate and building block in organic chemistry and drug discovery research. This compound features both a morpholine ring, a common motif in medicinal chemistry known to influence pharmacokinetic properties, and a reactive acetic acid side chain, making it an ideal precursor for amide coupling and other conjugation reactions. Its primary research application lies in the synthesis of novel molecular scaffolds and potential pharmaceutical agents, where the morpholine moiety can impart improved solubility and metabolic stability. Researchers utilize this compound to create amide, ester, and peptide derivatives, facilitating the exploration of structure-activity relationships (SAR) in the development of enzyme inhibitors, receptor ligands, and other bioactive compounds. It is particularly relevant in constructing protease inhibitors and modulators of various signaling pathways. Offered with high purity and lot-specific analytical data, this reagent is essential for advancing projects in synthetic methodology and pre-clinical pharmaceutical R&D.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-morpholin-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-6(9)3-5-4-7-1-2-10-5/h5,7H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCXRVFSIAWFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407766
Record name 2-Morpholineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180863-27-8
Record name 2-Morpholineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Morpholineacetic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Morpholineacetic acid, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, synthesis protocols, and its emerging role in the development of novel therapeutics.

Core Properties of this compound

This compound, also known as Morpholin-4-yl-acetic acid or N-(Carboxymethyl)morpholine, is a versatile building block in synthetic chemistry. Its unique structure, incorporating both a morpholine ring and a carboxylic acid moiety, imparts favorable physicochemical properties for various applications.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.

Identifier Value Source
CAS Number 3235-69-6[1]
Molecular Formula C₆H₁₁NO₃[1][2]
Molecular Weight 145.16 g/mol [1][2]
SMILES O=C(O)CN1CCOCC1[1]
InChI 1S/C6H11NO3/c8-6(9)5-7-1-3-10-4-2-7/h1-5H2,(H,8,9)
Physical Property Value Source
Appearance White to light yellow powder/crystal
Melting Point 162-164 °C
Boiling Point 272 °C
Flash Point 118 °C
Density 1.202 g/cm³
pKa 2.25 ± 0.10 (Predicted)
Solubility DMSO (Slightly), Methanol (Slightly)

The hydrochloride salt of this compound is also commercially available and possesses distinct properties.

Identifier Value Source
CAS Number 89531-58-8[3]
Molecular Formula C₆H₁₂ClNO₃
Molecular Weight 181.62 g/mol [4]

Synthesis and Experimental Protocols

The synthesis of this compound is a critical aspect for its application in research and development. A common laboratory-scale synthesis involves the hydrolysis of its corresponding ester.

Protocol: Synthesis of this compound via Ester Hydrolysis

This protocol is adapted from established chemical literature.[2]

Objective: To synthesize this compound by hydrolyzing Ethyl 2-morpholinoacetate.

Materials:

  • Ethyl 2-morpholinoacetate

  • 8N Hydrochloric acid (HCl)

  • Standard laboratory glassware for reflux and extraction

  • Rotary evaporator

  • LC-MS for product analysis

Procedure:

  • Reaction Setup: Dissolve Ethyl 2-morpholinoacetate (1 g, 5.78 mmol, 1.0 eq.) in 8N HCl in a round-bottom flask equipped with a reflux condenser.

  • Heating: Stir the reaction mixture at 95°C for 16 hours.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Quench the reaction appropriately (details dependent on subsequent extraction protocol).

    • Perform an aqueous extraction to isolate the product.

  • Isolation: Remove the solvent by distillation to yield the final product, this compound.

  • Analysis: The product can be analyzed by LC-MS (ESI). The expected calculated mass is 145.16, with a measured mass of 146.3 [M+H]⁺.[2]

Expected Yield: Approximately 96.3% (0.8 g).[2]

G cluster_synthesis Synthesis of this compound start Ethyl 2-morpholinoacetate hydrolysis Hydrolysis (8N HCl, 95°C, 16h) start->hydrolysis workup Concentration, Quenching, Extraction hydrolysis->workup isolation Solvent Removal (Distillation) workup->isolation product This compound isolation->product analysis LC-MS Analysis product->analysis

Synthesis Workflow for this compound.

Applications in Drug Discovery and Development

This compound and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules.[5][6] The morpholine moiety is often incorporated into drug candidates to improve their pharmacokinetic profiles, such as enhancing aqueous solubility and metabolic stability.[6]

Role as a Pharmaceutical Intermediate

This compound serves as a crucial building block in the creation of various pharmaceuticals. Its applications span across several therapeutic areas:

  • Analgesics and Anti-inflammatory Drugs: It is utilized as an intermediate in the synthesis of novel pain-relieving and anti-inflammatory agents.[5]

  • Neurological Disorders: Derivatives are being explored for the development of therapeutic agents targeting various neurological conditions.[5][7]

  • Anticancer Agents: The morpholine scaffold is a privileged structure in the design of anticancer drugs.[6] Derivatives of 2-morpholinobenzoic acid have been investigated as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell proliferation.[8][9]

Biochemical Research Applications

In biochemical research, this compound and its analogs are employed in:

  • Enzyme Inhibition Studies: As a scaffold for designing specific enzyme inhibitors.[5]

  • Receptor Binding Assays: To understand drug-receptor interactions and inform the design of more potent and selective ligands.[5]

Signaling Pathway Involvement: PC-PLC Inhibition

Recent research has highlighted the potential of 2-morpholine-containing compounds as inhibitors of Phosphatidylcholine-specific phospholipase C (PC-PLC).[9] PC-PLC is an enzyme that hydrolyzes phosphatidylcholine into the second messengers phosphocholine and diacylglycerol (DAG).[8] Overactivity of PC-PLC has been linked to oncogenesis, as DAG can activate downstream signaling pathways that promote cell proliferation, such as Protein Kinase C (PKC), NF-κB, and the Mitogen-Activated Protein Kinase (MAPK) pathway.[8]

By inhibiting PC-PLC, 2-morpholine derivatives can potentially disrupt these oncogenic signaling cascades, leading to reduced cancer cell proliferation and motility.[8]

G cluster_pathway PC-PLC Signaling Pathway and Inhibition PC Phosphatidylcholine PPLC PC-PLC PC->PPLC DAG Diacylglycerol (DAG) PPLC->DAG PCho Phosphocholine PPLC->PCho PKC PKC DAG->PKC NFkB NF-κB DAG->NFkB MAPK MAPK Pathway DAG->MAPK Inhibitor 2-Morpholineacetic Acid Derivatives Inhibitor->PPLC Proliferation Cell Proliferation & Survival PKC->Proliferation NFkB->Proliferation MAPK->Proliferation

Inhibition of the PC-PLC signaling pathway.

Conclusion

This compound is a compound with significant potential in the fields of organic synthesis and medicinal chemistry. Its well-defined properties and versatile reactivity make it an important tool for researchers and drug development professionals. The ongoing exploration of its derivatives as inhibitors of key signaling pathways, such as the PC-PLC cascade, underscores its importance in the quest for novel therapeutics.

References

Synthesis and Characterization of 2-Morpholineacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Morpholineacetic acid, a valuable building block in medicinal chemistry and drug development. This document details established synthetic routes, experimental protocols, and in-depth analysis of its physicochemical and spectroscopic properties.

Synthesis of this compound

This compound can be synthesized through several reliable methods. The two most common and effective routes are the hydrolysis of ethyl 2-morpholinoacetate and the direct N-alkylation of morpholine with a haloacetic acid derivative.

Synthesis via Hydrolysis of Ethyl 2-morpholinoacetate

This is a widely used method that involves the acid-catalyzed hydrolysis of the corresponding ethyl ester.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-morpholinoacetate in an excess of aqueous hydrochloric acid (e.g., 6 M HCl).

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent and excess acid are then removed under reduced pressure using a rotary evaporator.

  • Isolation: The resulting crude product, this compound hydrochloride, can be purified by recrystallization from a suitable solvent system, such as ethanol/ether. To obtain the free acid, the hydrochloride salt is dissolved in a minimum amount of water and neutralized with a suitable base (e.g., sodium bicarbonate) until a neutral pH is achieved. The free acid can then be isolated by cooling and filtration or by extraction with an appropriate organic solvent followed by evaporation.

Diagram of Synthesis Workflow:

synthesis_workflow_1 start Ethyl 2-morpholinoacetate reflux Reflux (4-6 h) start->reflux Hydrolysis reagents 6 M HCl (aq) reagents->reflux workup Solvent Removal reflux->workup neutralization Neutralization (e.g., NaHCO3) workup->neutralization product This compound neutralization->product

Caption: Workflow for the synthesis of this compound via hydrolysis.

Synthesis via N-Alkylation of Morpholine

This method involves the direct reaction of morpholine with a haloacetic acid or its ester, followed by hydrolysis if an ester is used.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve morpholine in a suitable solvent such as acetonitrile or ethanol.

  • Addition of Alkylating Agent: Add a solution of chloroacetic acid or ethyl chloroacetate dropwise to the morpholine solution at room temperature. An excess of morpholine can be used to act as both reactant and base. Alternatively, a non-nucleophilic base like triethylamine can be added to scavenge the formed acid.

  • Reaction: Stir the mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Hydrolysis (if starting with ester): If ethyl chloroacetate was used, the resulting ethyl 2-morpholinoacetate can be hydrolyzed in situ by adding aqueous HCl and heating as described in section 1.1. If chloroacetic acid was used, the reaction mixture is worked up by removing the solvent, and the product is purified by recrystallization.

Diagram of Synthesis Workflow:

synthesis_workflow_2 morpholine Morpholine reaction N-Alkylation morpholine->reaction alkylating_agent Chloroacetic Acid or Ethyl Chloroacetate alkylating_agent->reaction hydrolysis Hydrolysis (if needed) reaction->hydrolysis product This compound hydrolysis->product

Caption: Workflow for the synthesis of this compound via N-alkylation.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected physicochemical and spectroscopic data.

Physicochemical Properties
PropertyValue
Molecular Formula C₆H₁₁NO₃
Molecular Weight 145.16 g/mol
Appearance White to off-white crystalline solid
Melting Point 162-164 °C
Solubility Soluble in water, slightly soluble in methanol and DMSO
Spectroscopic Data

Diagram of Characterization Workflow:

characterization_workflow product This compound nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir FTIR Spectroscopy product->ir ms Mass Spectrometry product->ms structure Structural Confirmation nmr->structure ir->structure ms->structure

Caption: Logical workflow for the characterization of this compound.

¹H NMR (Proton NMR):

  • Solvent: D₂O or DMSO-d₆

  • Expected Chemical Shifts (δ) and Multiplicities:

    • ~3.70 ppm (t, 4H): Triplet corresponding to the four protons of the two methylene groups adjacent to the oxygen atom in the morpholine ring (-O-CH₂-). The typical coupling constant (J) is around 4.7 Hz.

    • ~2.80 ppm (t, 4H): Triplet for the four protons of the two methylene groups adjacent to the nitrogen atom in the morpholine ring (-N-CH₂-). The coupling constant (J) is also around 4.7 Hz.

    • ~3.20 ppm (s, 2H): Singlet for the two protons of the methylene group attached to the nitrogen and the carboxyl group (-N-CH₂-COOH).

    • Variable (broad s, 1H): A broad singlet for the acidic proton of the carboxylic acid group (-COOH). Its chemical shift is highly dependent on the solvent and concentration.

Proton Assignment Chemical Shift (ppm, predicted) Multiplicity Integration Coupling Constant (J, Hz)
-O-CH₂-~3.70Triplet (t)4H~4.7
-N-CH₂- (ring)~2.80Triplet (t)4H~4.7
-N-CH₂-COOH~3.20Singlet (s)2H-
-COOHVariableBroad Singlet (br s)1H-

¹³C NMR (Carbon-13 NMR):

  • Solvent: D₂O or DMSO-d₆

  • Expected Chemical Shifts (δ):

    • ~170 ppm: Carbonyl carbon of the carboxylic acid group (-COOH).

    • ~66 ppm: Methylene carbons adjacent to the oxygen atom in the morpholine ring (-O-CH₂-).

    • ~53 ppm: Methylene carbons adjacent to the nitrogen atom in the morpholine ring (-N-CH₂-).

    • ~58 ppm: Methylene carbon of the acetic acid moiety (-N-CH₂-COOH).

Carbon Assignment Chemical Shift (ppm, predicted)
-COOH~170
-O-CH₂-~66
-N-CH₂- (ring)~53
-N-CH₂-COOH~58

Sample Preparation: KBr pellet or ATR

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Intensity
3400-2400O-H stretchCarboxylic AcidStrong, Broad
2950-2800C-H stretchAliphatic (CH₂)Medium to Strong
~1710C=O stretchCarboxylic AcidStrong
~1400O-H bendCarboxylic AcidMedium
1115-1070C-O-C stretchEtherStrong
1300-1200C-N stretchTertiary AmineMedium

Ionization Method: Electrospray Ionization (ESI)

  • Expected Molecular Ion Peak:

    • Positive Ion Mode: [M+H]⁺ at m/z 146.08

    • Negative Ion Mode: [M-H]⁻ at m/z 144.06

  • Plausible Fragmentation Pattern:

    • Loss of H₂O (18 Da): A fragment corresponding to the loss of a water molecule from the protonated molecular ion.

    • Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids.

    • Cleavage of the morpholine ring: Fragmentation of the morpholine ring can lead to various smaller charged fragments. A characteristic fragment would be the morpholinium ion at m/z 86.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and analytical instrumentation.

A Technical Guide to the Solubility of 2-Morpholineacetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Morpholineacetic acid. Due to the limited availability of public quantitative solubility data for this compound, this document focuses on providing a detailed experimental protocol for researchers to determine its solubility in various organic solvents. Understanding the solubility of this compound is crucial for its application in drug discovery, chemical synthesis, and formulation development.

Introduction to this compound

This compound, a heterocyclic compound incorporating both a morpholine ring and a carboxylic acid moiety, presents a unique physicochemical profile. Its structure suggests a degree of polarity that influences its solubility in different solvent systems. The morpholine ring, with its ether linkage and tertiary amine, can participate in hydrogen bonding, while the carboxylic acid group provides a site for strong polar interactions and potential salt formation. A general understanding of its solubility is essential for its handling, formulation, and application in various research and development settings.

Predicted Solubility Behavior

Based on its molecular structure, the following general solubility behaviors can be anticipated:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The ability of this compound to both donate and accept hydrogen bonds suggests it would be soluble in these solvents. Qualitative data indicates it is slightly soluble in methanol.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): The polar nature of the molecule should facilitate solubility in polar aprotic solvents. It has been described as slightly soluble in DMSO.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of the polar morpholine and carboxylic acid groups, limited solubility is expected in nonpolar solvents.

  • Water: Reports indicate that this compound is insoluble in water.[1]

Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method Used
Methanol25Gravimetric
Ethanol25Gravimetric
Isopropanol25Gravimetric
Acetone25Gravimetric
Acetonitrile25Gravimetric
Dimethyl Sulfoxide (DMSO)25Gravimetric
N,N-Dimethylformamide (DMF)25Gravimetric
Tetrahydrofuran (THF)25Gravimetric
Ethyl Acetate25Gravimetric
Dichloromethane (DCM)25Gravimetric
Toluene25Gravimetric
Hexane25Gravimetric

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, a detailed experimental protocol based on the gravimetric method is provided below. This method is robust, straightforward, and does not require specialized analytical instrumentation beyond a standard laboratory balance.[2][3][4][5]

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of this compound in the solvent of interest, taking a known volume of the supernatant, evaporating the solvent, and weighing the residual solute.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Thermostatic shaker or orbital shaker

  • Analytical balance (readable to at least 0.1 mg)

  • Volumetric pipettes and flasks

  • Syringe filters (solvent-compatible, e.g., PTFE, 0.45 µm pore size)

  • Evaporating dishes or pre-weighed vials

  • Drying oven or vacuum desiccator

Experimental Workflow Diagram:

experimental_workflow start Start add_excess Add excess this compound to a known volume of solvent in a vial start->add_excess equilibrate Equilibrate at constant temperature (e.g., 25°C) with agitation for 24-48h add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle filter Withdraw a known volume of the supernatant and filter (0.45 µm) settle->filter transfer Transfer the clear filtrate to a pre-weighed evaporating dish filter->transfer evaporate Evaporate the solvent under a gentle stream of nitrogen or in a fume hood transfer->evaporate dry Dry the residue to a constant weight in a vacuum oven or desiccator evaporate->dry weigh Weigh the dish with the dried residue dry->weigh calculate Calculate solubility (mg/mL) weigh->calculate end End calculate->end

Caption: Experimental workflow for gravimetric solubility determination.

Procedure:

  • Preparation of Saturated Solution:

    • To a series of vials, add an excess amount of this compound to a known volume (e.g., 2 mL) of each organic solvent to be tested. An excess of solid should be visible at the bottom of the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A period of 24 to 48 hours is generally recommended.

  • Sample Collection and Filtration:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed for at least 30 minutes to allow the excess solid to settle.

    • Carefully withdraw a precise volume of the clear supernatant (e.g., 1.0 mL) using a volumetric pipette.

    • To ensure no undissolved solids are transferred, pass the collected supernatant through a solvent-compatible syringe filter into a pre-weighed, clean, and dry evaporating dish or vial.

  • Solvent Evaporation and Drying:

    • Evaporate the solvent from the dish. This can be done in a fume hood at ambient temperature or accelerated with a gentle stream of nitrogen. Avoid excessive heating which could degrade the compound.

    • Once the solvent has evaporated, place the dish in a vacuum oven or desiccator and dry to a constant weight.

  • Gravimetric Analysis and Calculation:

    • Accurately weigh the evaporating dish containing the dried this compound residue.

    • The solubility is calculated using the following formula:

      Solubility (mg/mL) = (Weight of dish with residue - Weight of empty dish) / Volume of supernatant collected

Logical Relationship Diagram for Method Selection:

G compound_properties This compound Properties chromophore Does the compound have a strong UV chromophore? compound_properties->chromophore thermal_stability Is the compound thermally stable? compound_properties->thermal_stability gravimetric Gravimetric Method is Suitable chromophore->gravimetric No spectrophotometric Spectrophotometric Method is an Alternative chromophore->spectrophotometric Yes thermal_stability->gravimetric Yes not_suitable Gravimetric Method may not be suitable (risk of degradation) thermal_stability->not_suitable No

Caption: Decision diagram for selecting a solubility determination method.

Conclusion

While published quantitative data on the solubility of this compound in organic solvents is scarce, this guide provides the necessary framework for researchers to generate this critical information. The detailed gravimetric protocol is a reliable method for obtaining accurate solubility data, which is fundamental for advancing research and development involving this compound. The provided tables and diagrams are intended to facilitate a systematic and well-documented approach to solubility studies.

References

Physicochemical Properties of 2-Morpholineacetic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Morpholineacetic acid is a heterocyclic compound incorporating a morpholine ring and an acetic acid moiety. This guide provides a comprehensive overview of its physicochemical properties, offering a valuable resource for its application in research, particularly in drug discovery and development. The document details available data on its acidity, lipophilicity, solubility, and other physical characteristics. Furthermore, it outlines general experimental protocols for the determination of these key parameters and presents a plausible synthetic route. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates predicted values, data from similar compounds, and established methodologies to serve as a foundational reference.

Physicochemical Data

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for formulation development. The data, compiled from various chemical suppliers and computational models, are summarized below.

General Properties
PropertyValueSource
Molecular Formula C₆H₁₁NO₃[1][2]
Molar Mass 145.16 g/mol [2]
Appearance Off-White Solid[2]
Density 1.202 g/cm³[2]
Melting Point 162-164 °C[2]
Boiling Point 272 °C[2]
Flash Point 118 °C[2]
Refractive Index 1.483[2]
Acidity and Lipophilicity
ParameterValueMethodSource
pKa 2.25 ± 0.10Predicted[2]
LogP -0.52Consensus (average of five predictions)[3]
Solubility

Quantitative solubility data for this compound is sparse. Qualitative descriptions from commercial suppliers are provided below. It is noteworthy that while some sources suggest the morpholine ring enhances water solubility, others describe the compound as insoluble in water.[1]

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)Slightly Soluble[2]
MethanolSlightly Soluble[2]
WaterInsoluble[4]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are not available in the literature. However, standard methodologies can be applied.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration.[5][6]

Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is measured after each addition of the titrant. The pKa is the pH at which the acid is half-neutralized.

Procedure:

  • Preparation of Solutions:

    • Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in deionized water.

    • Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH).

  • Titration:

    • Calibrate a pH meter using standard buffer solutions.

    • Place a known volume of the this compound solution in a beaker with a magnetic stirrer.

    • Immerse the pH electrode in the solution.

    • Add the NaOH solution in small, precise increments, recording the pH after each addition.

  • Data Analysis:

    • Plot a titration curve of pH versus the volume of NaOH added.

    • Determine the equivalence point, which is the point of inflection on the curve.

    • The pH at the half-equivalence point corresponds to the pKa of the compound.

Determination of LogP (Shake-Flask Method)

The partition coefficient (LogP), a measure of lipophilicity, is typically determined using the shake-flask method with n-octanol and water.[7][8]

Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The ratio of the concentration of the compound in the n-octanol phase to that in the aqueous phase is the partition coefficient (P). LogP is the logarithm of this value.

Procedure:

  • Preparation of Phases:

    • Saturate n-octanol with water and water with n-octanol.

  • Partitioning:

    • Dissolve a known amount of this compound in the aqueous phase.

    • Add an equal volume of the n-octanol phase to a separatory funnel.

    • Shake the funnel for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).

    • Allow the phases to separate completely.

  • Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of this compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation:

    • Calculate the partition coefficient, P = [Concentration in n-octanol] / [Concentration in water].

    • Calculate LogP = log₁₀(P).

Synthesis Workflow

The following diagram illustrates a generalized synthetic workflow for N-substituted morpholine acetic acids.

G Generalized Synthesis of N-Morpholineacetic Acids cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis A Morpholine C N-Alkylation Reaction (Base, Solvent) A->C B α-Haloacetic Acid Ester (e.g., Ethyl bromoacetate) B->C D This compound Ester C->D Workup & Purification E Hydrolysis (Acid or Base catalysis) D->E F This compound E->F G Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

References

An In-depth Technical Guide to 4-Morpholineacetic Acid and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-morpholineacetic acid and its hydrochloride salt, two crucial intermediates in modern pharmaceutical and agrochemical research. This document details their chemical and physical properties, provides in-depth experimental protocols for their synthesis and analysis, and explores their significant applications in drug development. Notably, it elucidates the mechanisms of action for prominent drugs derived from these compounds, including the proteasome inhibitor Carfilzomib and the antibiotic Linezolid, complete with signaling pathway diagrams. This guide is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry and the development of novel therapeutic agents.

Introduction

4-Morpholineacetic acid, also known as morpholin-4-yl-acetic acid, is a heterocyclic organic compound that has garnered significant attention as a versatile building block in organic synthesis. Its structure, featuring a morpholine ring and a carboxylic acid moiety, imparts desirable physicochemical properties, such as enhanced solubility and stability, to the molecules it is incorporated into. The hydrochloride salt of 4-morpholineacetic acid is frequently utilized to further improve its handling and formulation characteristics.

A notable point of clarification is the nomenclature. While the acetic acid group is attached to the nitrogen atom at the 4-position of the morpholine ring, the compound is sometimes ambiguously referred to as "2-morpholinoacetic acid" in some commercial and literature sources. This guide will consistently use the accurate "4-morpholineacetic acid" designation to avoid confusion.

The primary significance of 4-morpholineacetic acid and its salt lies in their role as key intermediates in the synthesis of a range of biologically active molecules. They are integral to the production of pharmaceuticals, including analgesics, anti-inflammatory agents, and, most notably, the anticancer drug Carfilzomib and the antibiotic Linezolid.[1] In the agrochemical sector, these compounds serve as precursors for the development of novel herbicides and fungicides. This guide will delve into the technical details of these compounds, providing a foundational understanding for their application in research and development.

Chemical and Physical Properties

The chemical and physical properties of 4-morpholineacetic acid and its hydrochloride salt are summarized in the tables below. This data is essential for their handling, storage, and application in synthetic chemistry.

Table 1: Physicochemical Properties of 4-Morpholineacetic Acid

PropertyValueSource(s)
CAS Number 3235-69-6[2][3]
Molecular Formula C₆H₁₁NO₃[2][3]
Molecular Weight 145.16 g/mol [2][3]
Appearance White to off-white solid/powder[2][3]
Melting Point 162-164 °C[2][3]
Boiling Point 271.9 °C at 760 mmHg[2][4]
Density 1.202 g/cm³[3][4]
Solubility Slightly soluble in DMSO and Methanol[3][5]
pKa (Predicted) 2.25 ± 0.10[3]
Flash Point 118 °C[2][3]

Table 2: Physicochemical Properties of 4-Morpholineacetic Acid Hydrochloride

PropertyValueSource(s)
CAS Number 89531-58-8[1]
Molecular Formula C₆H₁₂ClNO₃[6]
Molecular Weight 181.62 g/mol [6]
Appearance White to almost white crystalline powder[7]
Melting Point 160-161 °C[1]
Solubility Soluble in water[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of 4-morpholineacetic acid and its hydrochloride salt.

Synthesis Protocols

3.1.1. Synthesis of 4-Morpholineacetic Acid from Ethyl 4-Morpholinoacetate

This protocol describes the acid-catalyzed hydrolysis of ethyl 4-morpholinoacetate to yield 4-morpholineacetic acid.

  • Materials:

    • Ethyl 2-morpholinoacetate (1 g, 5.78 mmol)

    • 8N Hydrochloric Acid (HCl)

    • Deionized water

    • Organic solvent for extraction (e.g., dichloromethane)

    • Sodium sulfate (anhydrous)

  • Procedure:

    • Dissolve ethyl 2-morpholinoacetate (1 g, 5.78 mmol) in 8N HCl.

    • Stir the reaction mixture at 95°C for 16 hours.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

    • Quench the reaction mixture by carefully adding a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is neutral.

    • Extract the aqueous layer with an organic solvent such as dichloromethane (3 x 20 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent by distillation or rotary evaporation to afford the target product, 4-morpholineacetic acid. A typical yield is around 96%.[8]

    • The product can be analyzed by LC-MS (ESI): calculated mass: 145.16; measured mass: 146.3 [M+H]⁺.[8]

3.1.2. Synthesis of 4-Morpholineacetic Acid Hydrochloride from Ethyl 4-Morpholinoacetate

This protocol details the synthesis of the hydrochloride salt via hydrolysis of the corresponding ethyl ester.

  • Materials:

    • Ethyl 4-morpholinoacetate (1.1 g, 6.3 mmol)

    • 3M Hydrochloric Acid (HCl) solution (35 mL)

    • Methanol

    • Diethyl ether

  • Procedure:

    • Add ethyl 4-morpholinoacetate (1.1 g, 6.3 mmol) to a 3M hydrochloric acid solution (35 mL).

    • Heat the reaction mixture at reflux for 2 hours.

    • After the reflux period, allow the mixture to cool and stir at room temperature for 24 hours.

    • Concentrate the reaction solution under reduced pressure to obtain a residue.

    • Dissolve the obtained residue in methanol and concentrate again under reduced pressure.

    • Suspend the final solid product in diethyl ether.

    • Isolate the product by filtration and dry it under reduced pressure to yield 4-morpholineacetic acid hydrochloride. A typical yield is approximately 91.7%.[1]

    • The product can be characterized by NMR (DMSO-d6) with expected chemical shifts at approximately 3.3 ppm (s, 4H), 3.9 ppm (s, 4H), and 4.2 ppm (s, 2H).[1]

Analytical Protocols

3.2.1. High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for determining the purity of 4-morpholineacetic acid.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water, pH 2.0-2.2) and an organic modifier (e.g., acetonitrile). A typical starting condition could be 65% aqueous buffer and 35% acetonitrile.[9][10]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C (optimization may be required to improve peak separation)[11]

    • Detection Wavelength: 210 nm (as carboxylic acids absorb in the low UV range)[12]

    • Injection Volume: 5-10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 4-morpholineacetic acid sample.

    • Dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase components) in a 10 mL volumetric flask to achieve a concentration of about 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (diluent), a standard solution of known concentration, and the sample solution.

    • Identify the peak corresponding to 4-morpholineacetic acid by comparing the retention time with that of the standard.

    • Calculate the purity of the sample based on the peak area percentage.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Method (with Derivatization)

Direct GC analysis of 4-morpholineacetic acid is challenging due to its low volatility. Therefore, a derivatization step is necessary to convert it into a more volatile compound.

  • Instrumentation:

    • GC-MS system with an electron ionization (EI) source

    • A suitable capillary column (e.g., TM-1701 or HP-5MS, 30 m x 0.25 mm, 0.25 µm)

  • Derivatization Procedure (Nitrosation):

    • Dissolve a known amount of the sample in deionized water.

    • Acidify the solution with hydrochloric acid (e.g., to pH 1-2).

    • Add a saturated solution of sodium nitrite to initiate the formation of the N-nitroso derivative, which is more volatile.[13][14]

    • The reaction can be carried out at room temperature or with gentle heating.

    • Extract the derivative with a suitable organic solvent like dichloromethane.

    • Dry the organic extract and concentrate it before GC-MS analysis.

  • GC-MS Conditions:

    • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

    • Injection Mode: Split or splitless, with an injector temperature of 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to ensure elution of the derivative.[13]

    • Mass Spectrometer: Operate in scan mode to identify the derivative and in selected ion monitoring (SIM) mode for quantification.

Applications in Drug Development and Mechanisms of Action

4-Morpholineacetic acid is a pivotal precursor in the synthesis of several important drugs. This section highlights its role in the development of Carfilzomib and Linezolid and illustrates their mechanisms of action.

Carfilzomib: A Proteasome Inhibitor for Multiple Myeloma

4-Morpholineacetic acid is a key intermediate in the synthesis of Carfilzomib, a second-generation proteasome inhibitor used to treat multiple myeloma.[1]

Mechanism of Action: Carfilzomib works by irreversibly inhibiting the chymotrypsin-like activity of the 20S proteasome.[15] The proteasome is a cellular complex responsible for degrading ubiquitinated proteins, a process crucial for maintaining cellular homeostasis. In cancer cells, particularly multiple myeloma cells which produce large amounts of proteins, proteasome inhibition leads to the accumulation of misfolded and regulatory proteins. This accumulation triggers the unfolded protein response (UPR) and persistent endoplasmic reticulum (ER) stress, ultimately leading to apoptosis (programmed cell death).[15][16] Furthermore, by preventing the degradation of IκB, an inhibitor of NF-κB, Carfilzomib can suppress the NF-κB signaling pathway, which is often overactive in cancer cells and promotes their survival and proliferation.[15][17]

Carfilzomib_Mechanism Carfilzomib Carfilzomib Proteasome 26S Proteasome (Chymotrypsin-like activity) Carfilzomib->Proteasome Accumulation Accumulation of Ubiquitinated Proteins IkB IκB Proteasome->IkB Degrades Ub_Proteins Ubiquitinated Proteins (e.g., Misfolded proteins, IκB) Ub_Proteins->Proteasome Degradation ER_Stress Endoplasmic Reticulum (ER) Stress Accumulation->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis (Cell Death) UPR->Apoptosis NFkB NF-κB Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival Promotes IkB->NFkB Inhibits NFkB_active Active NF-κB

Caption: Mechanism of action of Carfilzomib.

Linezolid: An Oxazolidinone Antibiotic

The morpholine ring is a key structural feature of Linezolid, an important antibiotic used to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

Mechanism of Action: Linezolid is a protein synthesis inhibitor. It exerts its antibacterial effect by binding to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome.[18][19] This binding occurs at a unique site and interferes with the formation of the functional 70S initiation complex, which is a critical first step in the translation of mRNA into proteins.[19][20] By preventing the assembly of the ribosome, mRNA, and initiator tRNA, Linezolid effectively halts the production of essential bacterial proteins, leading to a bacteriostatic effect (inhibiting bacterial growth and reproduction).[19] Its unique mechanism of action means there is a low incidence of cross-resistance with other classes of protein synthesis inhibitors.[20]

Linezolid_Mechanism Linezolid Linezolid Ribosome_50S 50S Ribosomal Subunit (23S rRNA) Linezolid->Ribosome_50S Binds to Initiation_Complex 70S Initiation Complex (Functional Ribosome) Linezolid->Initiation_Complex Prevents Formation Ribosome_50S->Initiation_Complex Assembly Ribosome_30S 30S Ribosomal Subunit Ribosome_30S->Initiation_Complex Assembly mRNA mRNA mRNA->Initiation_Complex Assembly tRNA Initiator fMet-tRNA tRNA->Initiation_Complex Assembly Protein_Synthesis Protein Synthesis (Translation) Initiation_Complex->Protein_Synthesis Bacterial_Growth Bacterial Growth & Replication Protein_Synthesis->Bacterial_Growth Synthesis_Workflow Start Start: Ethyl 4-Morpholinoacetate Hydrolysis Acid-Catalyzed Hydrolysis (e.g., HCl, Reflux) Start->Hydrolysis Workup Reaction Workup (Neutralization & Extraction) Hydrolysis->Workup Purification Purification (Solvent Removal / Crystallization) Workup->Purification Product_Acid Product: 4-Morpholineacetic Acid Purification->Product_Acid Product_HCl Product: 4-Morpholineacetic Acid HCl Purification->Product_HCl Characterization Characterization (NMR, LC-MS, MP) Product_Acid->Characterization Product_HCl->Characterization Analytical_Workflow Sample Sample of 4-Morpholineacetic Acid (or HCl salt) Preparation Sample Preparation (Weighing, Dissolving, Filtering) Sample->Preparation HPLC_Injection HPLC Injection Preparation->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection UV Detection (210 nm) Separation->Detection Data_Analysis Data Analysis (Chromatogram Integration) Detection->Data_Analysis Result Result: Purity (%) Data_Analysis->Result

References

Spectral Analysis of 2-Morpholineacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectral data for 2-Morpholineacetic acid, a heterocyclic compound of interest in pharmaceutical research and organic synthesis. Due to the limited availability of published experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are based on established spectroscopic principles and data from analogous chemical structures. Detailed experimental protocols for acquiring such data are also provided to guide researchers in the empirical analysis of this and similar compounds. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectral data for this compound. It is crucial to note that these are computationally derived predictions and should be confirmed by experimental analysis.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is predicted to show distinct signals for the protons of the morpholine ring and the acetic acid moiety. The chemical shifts are influenced by the electronegative oxygen and nitrogen atoms in the morpholine ring and the carboxylic acid group.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1HCarboxylic acid proton (-COOH)
~3.75Triplet4HMethylene protons adjacent to oxygen in morpholine ring (-O-CH₂-)
~3.20Singlet2HMethylene protons of the acetic acid moiety (-N-CH₂-COOH)
~2.70Triplet4HMethylene protons adjacent to nitrogen in morpholine ring (-N-CH₂-)
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~172Carboxylic acid carbonyl carbon (-COOH)
~67Methylene carbons adjacent to oxygen in morpholine ring (-O-CH₂-)
~58Methylene carbon of the acetic acid moiety (-N-CH₂-COOH)
~54Methylene carbons adjacent to nitrogen in morpholine ring (-N-CH₂-)
Predicted IR Spectral Data

The infrared spectrum is characterized by the vibrational frequencies of the functional groups present in this compound.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch of the carboxylic acid[1][2]
2980-2850Medium to StrongC-H stretch of the methylene groups[3]
~1710StrongC=O stretch of the carboxylic acid[2][4]
1320-1210MediumC-O stretch of the carboxylic acid and the ether[2][5][6][7][8]
1250-1020MediumC-N stretch of the tertiary amine[9]
Predicted Mass Spectrometry Data

The mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions resulting from the cleavage of the molecule.

Table 4: Predicted Major m/z Peaks for this compound

m/zProposed Fragment
145[M]⁺, Molecular ion
100[M - COOH]⁺, Loss of the carboxyl group
86[M - CH₂COOH]⁺, Loss of the acetic acid side chain
57[C₃H₅O]⁺ or [C₃H₇N]⁺, Fragments from the morpholine ring
45[COOH]⁺, Carboxyl fragment

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The solution should be free of any particulate matter. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • A longer acquisition time and a significantly larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

    • The spectral width should encompass the expected range for carbon chemical shifts (typically 0-200 ppm).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound like this compound, direct insertion probe or gas chromatography (GC) can be used.

  • Ionization:

    • Electron Ionization (EI): Bombard the sample with a beam of high-energy electrons (typically 70 eV). This is a "hard" ionization technique that causes extensive fragmentation.[10]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Chemical Compound (this compound) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep MS_Prep Prepare for Direct Infusion/GC Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Data Process NMR Data (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data Process IR Data (Absorption Bands) IR_Acq->IR_Data MS_Data Process MS Data (m/z values, Fragmentation) MS_Acq->MS_Data Structure Structure Elucidation & Characterization NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

A Technical Guide to High-Purity 2-Morpholineacetic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the commercial landscape, quality attributes, and synthetic utility of high-purity 2-Morpholineacetic acid, a versatile building block in modern medicinal chemistry.

Introduction

This compound is a heterocyclic compound that has garnered significant interest within the pharmaceutical and biotechnology sectors. Its unique structural features, combining a polar morpholine ring with a carboxylic acid functional group, make it a valuable building block in the design and synthesis of a wide array of biologically active molecules. The morpholine moiety is a privileged structure in drug discovery, often incorporated to enhance aqueous solubility, improve pharmacokinetic profiles, and introduce specific molecular interactions with biological targets. High-purity this compound is particularly sought after for applications in the development of novel therapeutics, including its use as a fragment in fragment-based drug discovery, a linker in antibody-drug conjugates (ADCs), and a key intermediate in the synthesis of complex small molecules such as the targeted cancer therapy, Gefitinib. This guide provides a comprehensive overview of the commercial suppliers of high-purity this compound, its key quality attributes, and detailed experimental protocols for its synthesis and application in drug development.

Commercial Suppliers and Specifications

A number of chemical suppliers offer this compound and its derivatives in various purities. High-purity grades, typically exceeding 95%, are essential for research and development in the pharmaceutical industry to ensure the reliability and reproducibility of experimental results. The table below summarizes the specifications of this compound available from prominent commercial suppliers. It is important to note that specifications, particularly impurity profiles, can vary between batches and suppliers. Therefore, it is always recommended to consult the batch-specific Certificate of Analysis (CoA) for detailed information.

SupplierProduct NameCAS NumberPurity (Typical)Molecular FormulaMolecular Weight ( g/mol )AppearancePotential Impurities (General)
Sigma-Aldrich 2-Morpholinoacetic acid hydrochloride89531-58-8Not specifiedC₆H₁₂ClNO₃181.62SolidStarting materials (morpholine, chloroacetic acid), reaction byproducts, residual solvents
TCI Chemicals 2-Morpholinoacetic Acid3235-69-6>95.0% (GC)C₆H₁₁NO₃145.16White to light yellow powder to crystalUnreacted starting materials, products of side reactions
Chem-Impex Morpholin-2-yl-acetic acid hydrochloride1187929-25-4≥ 97% (HPLC)C₆H₁₁NO₃·HCl181.62White to off-white solidIsomeric impurities, residual solvents, inorganic salts
MySkinRecipes 2-(Morpholin-3-yl)acetic acid hydrochloride86967-57-795%C₆H₁₂ClNO₃181.62Not specifiedPositional isomers, byproducts from synthesis

Note: The list of potential impurities is general in nature. For specific impurity profiles, a batch-specific Certificate of Analysis should be consulted.

Experimental Protocols

The utility of high-purity this compound is best illustrated through its application in synthetic chemistry. Below are detailed protocols for the synthesis of this compound and its application as a building block in the synthesis of a key pharmaceutical intermediate.

Synthesis of 4-(2-Chloroacetyl)morpholine: A Precursor to this compound

This protocol describes the synthesis of 4-(2-chloroacetyl)morpholine, which can be subsequently hydrolyzed to yield this compound.[1]

Materials:

  • Morpholine

  • Chloroacetyl chloride

  • Triethylamine

  • Diethyl ether

  • Ethanol

  • Water

  • Ice

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Stirring apparatus

  • Cooling bath

  • Filtration apparatus

  • Recrystallization apparatus

Procedure:

  • To a mixture of morpholine and diethyl ether (15 ml) containing triethylamine (0.025 mol), add chloroacetyl chloride (0.025 mol) dropwise at a temperature of 5-10°C.[1]

  • Stir the reaction mixture for 6 hours and then leave it at room temperature for 24 hours.[1]

  • Pour the reaction mixture into crushed ice.

  • Collect the resulting solid precipitate by filtration.

  • Dry the solid and recrystallize it from a mixture of ethanol and water to yield purified 4-(2-chloroacetyl)morpholine.[1]

Diagram of the Synthetic Workflow:

G Synthesis of 4-(2-Chloroacetyl)morpholine cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Morpholine Morpholine Reaction Addition at 5-10°C Stirring for 6h at RT Standing for 24h at RT Morpholine->Reaction ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Reaction Triethylamine Triethylamine (Base) Triethylamine->Reaction DiethylEther Diethyl Ether (Solvent) DiethylEther->Reaction Workup Quench with Ice Filtration Reaction->Workup Purification Recrystallization (Ethanol/Water) Workup->Purification Product 4-(2-Chloroacetyl)morpholine Purification->Product

A schematic representation of the synthesis of 4-(2-chloroacetyl)morpholine.
Application in the Synthesis of Gefitinib

Gefitinib (Iressa®) is a tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer.[2][3][4] The synthesis of Gefitinib involves the incorporation of a morpholino-containing side chain. While various synthetic routes exist, a common strategy involves the reaction of a quinazoline intermediate with a morpholine-containing alkylating agent.[2][3]

Illustrative Final Step in Gefitinib Synthesis:

This protocol outlines the final step in one of the reported syntheses of Gefitinib, where a morpholine-containing side chain is introduced.[2]

Materials:

  • 6-(3-Chloropropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine

  • Morpholine

  • Potassium iodide

  • Dimethylformamide (DMF)

  • Chloroform

  • Saturated sodium carbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Reaction flask with stirring

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 6-(3-chloropropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine (87.5 g, 0.22 mol) in DMF (200 mL), add morpholine (43 g, 0.5 mol) and potassium iodide (2.0 g).[2]

  • Stir the solution at 60°C for 30 minutes.[2]

  • Pour the reaction mixture into ice-water (2 L) and extract with chloroform (3 x 300 mL).[2]

  • Combine the organic layers and wash with a saturated solution of sodium carbonate (2 x 200 mL) and brine (1 x 100 mL).[2]

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under vacuum to yield Gefitinib.[2]

Diagram of the Logical Relationship in the Final Step of Gefitinib Synthesis:

G Final Step of Gefitinib Synthesis QuinazolineIntermediate 6-(3-Chloropropoxy)-N-(3-chloro-4- fluorophenyl)-7-methoxyquinazolin-4-amine Reaction Nucleophilic Substitution (DMF, 60°C, 30 min) QuinazolineIntermediate->Reaction Morpholine Morpholine Morpholine->Reaction GefitinibCrude Crude Gefitinib Reaction->GefitinibCrude Extraction Extraction with Chloroform GefitinibCrude->Extraction Washing Washing with Na₂CO₃ and Brine Extraction->Washing Drying Drying with Na₂SO₄ Washing->Drying GefitinibPure Gefitinib Drying->GefitinibPure

A simplified workflow for the introduction of the morpholine moiety in Gefitinib synthesis.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific studies in the public domain that directly elucidate the signaling pathways modulated by this compound itself. However, the prevalence of the morpholine scaffold in a wide range of bioactive molecules suggests its importance in interacting with biological targets. The morpholine ring can influence a molecule's properties in several ways:

  • Pharmacokinetic Modulation: The inclusion of a morpholine ring often improves a compound's aqueous solubility and metabolic stability, which are critical factors for drug efficacy.[5]

  • Receptor Interaction: As a bioisostere for other cyclic amines like piperidine or piperazine, the morpholine ring can fine-tune the binding affinity and selectivity of a ligand for its target receptor.[5]

  • Enzyme Inhibition: Morpholine-containing compounds have been identified as inhibitors of various enzymes, including kinases, which are key players in cellular signaling pathways.[6]

The biological activity of morpholine derivatives has been explored in various contexts, including their potential as antimicrobial and anti-urease agents.[7] The evaluation of such derivatives often involves screening against a panel of enzymes or cell lines to identify potential therapeutic applications.

Logical Diagram of the Role of Morpholine Derivatives in Drug Discovery:

G Role of Morpholine Derivatives in Drug Discovery cluster_design Molecular Design cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization MorpholineScaffold Morpholine Scaffold Synthesis Synthesis of Morpholine Derivatives MorpholineScaffold->Synthesis Bioisosterism Bioisosteric Replacement Bioisosterism->Synthesis FragmentBasedDesign Fragment-Based Design FragmentBasedDesign->Synthesis BioactivityScreening Bioactivity Screening (e.g., Enzyme Assays, Cell-based Assays) Synthesis->BioactivityScreening SAR Structure-Activity Relationship (SAR) Studies BioactivityScreening->SAR ADME ADME Profiling SAR->ADME LeadCandidate Lead Candidate ADME->LeadCandidate

A generalized workflow illustrating the role of morpholine derivatives in the drug discovery process.

Conclusion

High-purity this compound is a valuable and versatile building block for researchers and professionals in drug development. Its availability from multiple commercial suppliers, albeit with varying specifications, provides a solid starting point for synthetic campaigns. While direct evidence of its role in specific signaling pathways is currently limited, its successful incorporation into clinically approved drugs like Gefitinib underscores the importance of the morpholine moiety in modern medicinal chemistry. The provided synthetic protocols offer a practical guide for the preparation and application of this compound. As the demand for novel therapeutics with improved pharmacokinetic and pharmacodynamic properties continues to grow, the strategic use of high-purity this compound and its derivatives is poised to play an increasingly significant role in the discovery and development of the next generation of medicines.

References

Navigating the Safety Profile of 2-Morpholineacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for 2-Morpholineacetic acid. The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this compound safely in a laboratory setting. This guide summarizes key safety data, outlines experimental protocols for hazard assessment, and provides visual workflows for safe handling and emergency procedures.

Chemical Identification and Physical Properties

This compound, also known as 4-Morpholineacetic acid, is a heterocyclic compound with applications in chemical synthesis. A clear understanding of its physical and chemical properties is fundamental to its safe handling.

PropertyValueReference
Molecular Formula C6H11NO3[1][2][3][4]
Molecular Weight 145.16 g/mol [1][2][3][4]
Appearance Off-white to white solid[1]
Melting Point 162-164 °C[1]
Boiling Point 272 °C[1]
Flash Point 118 °C[1]
Solubility Slightly soluble in DMSO and Methanol.[1]
Vapor Pressure 0.00175 mmHg at 25°C[1]
pKa 2.25 ± 0.10 (Predicted)[1]

Hazard Identification and GHS Classification

This compound and its hydrochloride salt are classified as hazardous substances. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding these hazards.

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2][5]
Serious Eye Damage/Eye IrritationCategory 1 / Category 2AH318: Causes serious eye damage.[5] / H319: Causes serious eye irritation.[2][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[5]

Signal Word: Danger[2] or Warning depending on the specific form and concentration.

Toxicological Profile

Detailed toxicological studies on this compound are limited. Most available information is derived from Safety Data Sheets (SDS) and is qualitative in nature.

Acute Toxicity: No specific LD50 (oral, dermal) or LC50 (inhalation) values for this compound are publicly available.[6] The toxicological properties have not been thoroughly investigated.[6]

Skin Corrosion/Irritation: Classified as a skin irritant (Category 2).[2][5] Causes reversible damage to the skin upon exposure.

Serious Eye Damage/Eye Irritation: Classified as causing serious eye damage (Category 1) or serious eye irritation (Category 2A).[2][5] This indicates the potential for irreversible or severe reversible damage to the eyes.

Respiratory Irritation: May cause respiratory irritation (STOT SE 3).[5] Inhalation of dust or aerosols should be avoided.

Chronic Toxicity, Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data available on the chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity of this compound.[6] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[6]

Toxicity of Parent Compound (Morpholine): For context, the parent compound, morpholine, has an oral LD50 in rats of 1.05 g/kg bw and a dermal LD50 in rabbits of 0.5 ml/kg.[7] It is a strong skin and eye irritant in rabbits and guinea-pigs.[7] Chronic exposure of rats to morpholine for two years at concentrations up to 150 ppm revealed no carcinogenic potential but did show local irritation at the highest dose.[8] It is important to note that the toxicological properties of this compound may differ from those of morpholine.

Experimental Protocols for Hazard Assessment

Detailed experimental protocols for the toxicological assessment of chemicals are established by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following are representative methodologies for assessing skin and eye irritation.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Following OECD Guideline 439)

This test method provides a procedure for the hazard identification of irritant chemicals.

Principle: The test system uses a reconstructed human epidermis model which mimics the biochemical and physiological properties of the upper layers of human skin. The test chemical is applied topically to the tissue. Cell viability is then measured by the enzymatic conversion of the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt, which is quantified spectrophotometrically. A reduction in cell viability below a defined threshold indicates that the substance is an irritant.

Methodology:

  • Tissue Preparation: Reconstituted human epidermis tissues are received and pre-incubated in maintenance medium at 37°C and 5% CO2.

  • Test Chemical Application: The test chemical (solid or liquid) is applied uniformly to the surface of the epidermis. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

  • Exposure and Incubation: The tissues are exposed to the test chemical for a defined period (e.g., 60 minutes) at 37°C and 5% CO2.

  • Rinsing and Post-Incubation: After exposure, the test chemical is thoroughly rinsed from the tissue surface. The tissues are then transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours) to allow for recovery or expression of cytotoxic effects.

  • MTT Assay: Tissues are incubated with MTT solution. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a blue formazan precipitate.

  • Extraction and Measurement: The formazan is extracted from the tissues using a solvent (e.g., isopropanol), and the optical density of the extract is measured using a spectrophotometer.

  • Data Analysis: The percentage of viable cells is calculated relative to the negative control. A chemical is identified as an irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%).

Acute Eye Irritation/Corrosion Test (Following OECD Guideline 405)

This in vivo test is typically a final step in a tiered testing strategy after in vitro methods have been considered.

Principle: The test substance is applied in a single dose to one of the eyes of an experimental animal, the other eye remaining untreated to serve as a control. The degree of eye irritation/corrosion is evaluated by scoring lesions of the conjunctiva, cornea, and iris at specific intervals.

Methodology:

  • Animal Selection and Preparation: Healthy, young adult albino rabbits are used. Both eyes of each animal are examined before the test.

  • Test Substance Administration: A single dose of the test substance is applied into the conjunctival sac of one eye after gently pulling the lower lid away from the eyeball. The lids are then held together for about one second.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The examination includes scoring of corneal opacity, area of cornea involved, iritis, and conjunctival redness and chemosis (swelling).

  • Washout: The eyes are not washed out for at least 24 hours after instillation, unless immediate corrosive or irritating effects are observed.

  • Data Evaluation: The scores for corneal, iridial, and conjunctival effects are recorded and used to classify the irritancy potential of the substance. The reversibility of the ocular lesions is also assessed.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and prevent accidents.

Engineering Controls:

  • Work in a well-ventilated area.[9]

  • Use a chemical fume hood for all operations that may generate dusts or aerosols.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[10]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[11]

  • Respiratory Protection: If dusts are generated and engineering controls are not sufficient, use a NIOSH-approved particulate respirator.[6]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[9]

  • Avoid the formation of dust and aerosols.[6]

  • Wash hands thoroughly after handling.[9]

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a cool, dry, and well-ventilated place.[9]

  • Keep the container tightly closed.[9]

  • Store away from incompatible materials such as strong oxidizing agents.[6]

  • The hydrochloride salt is hygroscopic and should be stored under an inert atmosphere.[12]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[6]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6]

Accidental Release Measures:

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Evacuate personnel to safe areas.[6]

  • Environmental Precautions: Do not let the product enter drains.[6]

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[6]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be formed. For the hydrochloride salt, hydrogen chloride gas will also be produced.[6]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[6]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service to dispose of this material.[6]

Visual Safety Workflows

The following diagrams illustrate key safety workflows for handling this compound.

G start Handling this compound assess_hazards Assess Hazards (Review SDS) start->assess_hazards ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->ppe eng_controls Use Engineering Controls (Fume Hood) ppe->eng_controls handling Perform Work eng_controls->handling spill Spill Occurs handling->spill no_spill No Spill handling->no_spill cleanup Follow Spill Cleanup Procedure spill->cleanup Yes waste Dispose of Waste Properly no_spill->waste Yes cleanup->waste decontaminate Decontaminate Work Area and Wash Hands waste->decontaminate end End of Procedure decontaminate->end G exposure { Exposure Occurs} inhalation Inhalation Move to fresh air. If not breathing, give artificial respiration. Consult a physician. exposure->inhalation Inhalation skin Skin Contact Wash off with soap and plenty of water. Consult a physician. exposure->skin Skin Contact eye Eye Contact Rinse with water for at least 15 minutes. Consult a physician. exposure->eye Eye Contact ingestion Ingestion Do NOT induce vomiting. Rinse mouth with water. Consult a physician. exposure->ingestion Ingestion

References

Exploring the Chemical Space of Morpholine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The morpholine moiety, a six-membered heterocyclic ring containing both nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including metabolic stability, aqueous solubility, and the ability to form crucial hydrogen bonds, make it an attractive component in the design of novel therapeutic agents.[3][4][5] Morpholine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and effects on the central nervous system.[2][6] This technical guide provides an in-depth exploration of the chemical space of morpholine derivatives, focusing on their synthesis, structure-activity relationships (SAR), and their significant role as kinase inhibitors, particularly in the PI3K/Akt/mTOR signaling pathway.

The Morpholine Scaffold in Drug Design

The versatility of the morpholine ring allows it to serve multiple roles in drug design. It can act as a pharmacophore, directly interacting with biological targets, or as a functional group to modulate the pharmacokinetic properties of a lead compound.[2][7] The nitrogen atom of the morpholine ring is basic, allowing for the formation of salts and improving solubility, while the oxygen atom can act as a hydrogen bond acceptor, contributing to target binding affinity.[5][8]

Data Presentation: Quantitative Analysis of Morpholine Derivatives

The following tables summarize the quantitative data for various morpholine derivatives, highlighting their inhibitory activities against key biological targets.

Table 1: Inhibitory Activity of Morpholine-Based PI3K Inhibitors

Compound IDR GroupPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Reference
ZSTK474-5.085.53.920.8[3]
17p 2,4-dimorpholinopyrimidine-5-carbonitrile derivative31.8 ± 4.1-15.4 ± 1.9-[9]
17e 2,4-dimorpholinopyrimidine-5-carbonitrile derivative--55.6 ± 3.8-[9]
6a ZSTK474 analog (ethanolamine replacement)9.9>5009.852.3[3]
6b ZSTK474 analog (diethanolamine replacement)3.74259.814.6[3]

Table 2: Anti-proliferative Activity of Morpholine Derivatives in Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
10b MCF-719.4 ± 0.22[10]
10e MCF-714.5 ± 0.30[10]
II HCT-1163.83[10]
II SKOV311.94[10]
6s A37510.7[3]
6s D5417.3[3]
6s SET-27.0[3]

Signaling Pathway Visualization

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer, making it a prime target for drug development. Many morpholine derivatives have been designed as potent inhibitors of this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Morpholine Morpholine Derivatives Morpholine->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of morpholine derivatives.

Synthesis of N-Substituted Morpholine Derivatives

This protocol describes a general method for the synthesis of N-substituted morpholines via palladium-catalyzed carboamination.[11]

Materials:

  • Substituted ethanolamine derivative

  • Aryl or alkenyl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(2-furyl)phosphine (P(2-furyl)₃)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Schlenk tube

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (2 mol%), P(2-furyl)₃ (8 mol%), and NaOtBu (2.0 equivalents).

  • Evacuate and backfill the tube with the inert gas.

  • Add the aryl or alkenyl bromide (2.0 equivalents) and a solution of the substituted ethanolamine derivative (1.0 equivalent) in anhydrous toluene.

  • Seal the Schlenk tube and heat the reaction mixture at 105 °C with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted morpholine derivative.

PI3K Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of morpholine derivatives against PI3K isoforms using a competitive ELISA-based assay.[12][13]

Materials:

  • Recombinant human PI3K isoforms (α, β, γ, δ)

  • PI(4,5)P2 (PIP2) substrate

  • ATP

  • Kinase reaction buffer

  • Biotinylated-PIP3

  • GRP-1 (PIP3 binding protein) coated plates

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution

  • Test compounds (morpholine derivatives)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase reaction buffer.

  • In the wells of the GRP-1 coated plate, add the PI3K enzyme, the test compound at various concentrations, and the PIP2 substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow for the enzymatic reaction.

  • Stop the reaction and add biotinylated-PIP3 to each well. This will compete with the enzymatically generated PIP3 for binding to the GRP-1 on the plate.

  • Wash the plate to remove unbound reagents.

  • Add streptavidin-HRP conjugate and incubate.

  • Wash the plate again and add the TMB substrate.

  • After a short incubation, add the stop solution to terminate the color development.

  • Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the PI3K activity.

  • Calculate the IC50 values by fitting the dose-response data to a suitable model.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the anti-proliferative effects of morpholine derivatives on cancer cell lines.[14]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (morpholine derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 values.

Experimental and Drug Discovery Workflows

The following diagrams illustrate the general workflows for the synthesis and screening of morpholine derivatives in a drug discovery context.

Synthesis_Workflow Start Starting Materials (e.g., Amino Alcohols) Step1 Synthesis of Ethanolamine Derivative Start->Step1 Step2 Palladium-Catalyzed Carboamination Step1->Step2 Purification Purification (Chromatography) Step2->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization FinalProduct N-Substituted Morpholine Derivative Characterization->FinalProduct

Caption: A generalized workflow for the synthesis of N-substituted morpholine derivatives.

Drug_Discovery_Workflow Library Morpholine Derivative Library Synthesis HTS High-Throughput Screening (HTS) Library->HTS HitID Hit Identification HTS->HitID LeadGen Lead Generation & SAR Studies HitID->LeadGen LeadOpt Lead Optimization (ADME/Tox) LeadGen->LeadOpt Preclinical Preclinical Studies LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A typical drug discovery workflow for morpholine-based compounds.

Conclusion

The exploration of the chemical space of morpholine derivatives continues to be a fertile ground for the discovery of novel therapeutic agents.[6] Their favorable physicochemical and pharmacokinetic properties, coupled with their synthetic tractability, make them a highly valuable scaffold for medicinal chemists.[15][16] The significant number of morpholine-containing compounds that have entered clinical trials, particularly as kinase inhibitors, underscores their therapeutic potential.[7] This technical guide has provided a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of morpholine derivatives, with a focus on their role in targeting the PI3K/Akt/mTOR pathway. The detailed experimental protocols and workflow visualizations serve as a practical resource for researchers and scientists engaged in the design and development of next-generation morpholine-based drugs.

References

Methodological & Application

2-Morpholineacetic Acid: A Versatile Scaffold for Bioactive Molecules in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers, scientists, and drug development professionals now have access to a comprehensive guide on utilizing 2-Morpholineacetic acid (MAA) as a versatile building block in the synthesis of novel bioactive molecules. This application note details the synthesis of potent amide derivatives, their biological activities, particularly in cancer research, and provides detailed experimental protocols and a visualization of the targeted signaling pathway.

This compound is a valuable scaffold in medicinal chemistry due to the favorable physicochemical properties conferred by the morpholine ring, which can enhance drug-like characteristics such as solubility and metabolic stability. This document outlines the application of MAA in the development of kinase inhibitors, a critical class of therapeutics in oncology.

Application in the Synthesis of Kinase Inhibitors

The primary application of this compound detailed herein is its use as a precursor for the synthesis of amide derivatives with potential anticancer activity. The general synthetic approach involves the coupling of MAA with various substituted anilines to generate a library of 2-morpholinoacetamide derivatives. These compounds have been investigated for their inhibitory effects on key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.

Quantitative Biological Activity

The synthesized 2-morpholinoacetamide derivatives have been evaluated for their in vitro cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined and are summarized below.

Compound IDTarget Cancer Cell LineIC50 (µM)
3c HepG2 (Liver Cancer)11.42[1]
3d HepG2 (Liver Cancer)8.50[1]
3e HepG2 (Liver Cancer)12.76[1]

Experimental Protocols

Detailed methodologies for the synthesis of key intermediates and final products are provided to ensure reproducibility and facilitate further research and development.

General Procedure for the Synthesis of 2-Morpholino-4-anilinoquinoline Derivatives (3a-3e)

This protocol describes the synthesis of quinoline-based morpholine derivatives, which have shown promising anticancer activity.

Step 1: Synthesis of 4-chloro-2-morpholinoquinoline (2)

A solution of 2-morpholinoquinolin-4-ol (1) (0.5 g, 2.17 mmol) in phosphorus oxychloride (1.5 mL) is heated to 95 °C for 3 hours. After completion of the reaction, the mixture is cooled, and the excess phosphorus oxychloride is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a suitable base to afford the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 2-morpholino-4-anilinoquinoline derivatives (3a-3e)

To a solution of 4-chloro-2-morpholinoquinoline (2) (0.2 g, 0.87 mmol) in ethanol (10 mL), the appropriately substituted aniline (1.7 mmol) is added. The resulting mixture is refluxed overnight. Upon completion, the ethanol is evaporated under vacuum. The resulting residue is washed with acetone and filtered to yield the desired 2-morpholino-4-anilinoquinoline derivatives.[1]

General Procedure for Amide Coupling of this compound

This protocol outlines a standard method for the synthesis of 2-morpholinoacetamides, which are key structures for biological screening.

Materials:

  • This compound (MAA)

  • Substituted aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN)

Procedure:

  • To a stirred solution of the desired substituted aniline (1.0 equiv) in acetonitrile (ACN), add this compound (1.2 equiv).

  • To this mixture, add EDC (1.0 equiv), HOBt (0.1 equiv), and DMAP (1.0 equiv).

  • The resulting mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography to yield the pure amide derivative.

Signaling Pathway and Experimental Workflow

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Morpholine-containing compounds have been identified as potent inhibitors of this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition S6K S6K mTORC1->S6K Phosphorylation eIF4E 4E-BP1 mTORC1->eIF4E Inhibition CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4E->CellGrowth Translation Initiation MAA_Inhibitor 2-Morpholineacetic Acid Derivative MAA_Inhibitor->PI3K Inhibition experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation MAA 2-Morpholineacetic Acid (MAA) Coupling Amide Coupling (EDC, HOBt, DMAP) MAA->Coupling Aniline Substituted Aniline Aniline->Coupling Purification Purification (Column Chromatography) Coupling->Purification Amide 2-Morpholinoacetamide Derivative Purification->Amide Cytotoxicity Cytotoxicity Assay (MTT Assay) Amide->Cytotoxicity CellLines Cancer Cell Lines (e.g., HepG2) CellLines->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50

References

Application Notes and Protocols: Derivatization of 2-Morpholineacetic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 2-Morpholineacetic acid. The primary focus is on modifying the carboxylic acid moiety to generate a diverse library of compounds amenable to various biological assays. The derivatized compounds have potential applications in screening for antimicrobial, anti-inflammatory, and enzyme inhibitory activities.

Introduction to Derivatization Strategies

This compound is a versatile scaffold in medicinal chemistry.[1] Its morpholine ring can contribute to improved pharmacokinetic properties, while the carboxylic acid group serves as a convenient handle for chemical modification.[1] Derivatization of the carboxylic acid can be achieved through several common organic reactions, most notably amide bond formation and esterification. These modifications allow for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR).

The most prevalent strategy for derivatizing carboxylic acids for biological screening is through the formation of amides by coupling the acid with a diverse range of primary or secondary amines.[2][3] This approach is widely used in drug discovery to generate libraries of compounds for high-throughput screening.[3][4] Additionally, the synthesis of hydrazides and subsequent conversion to heterocyclic structures like Schiff bases, oxadiazoles, and triazoles can yield compounds with significant biological activity.[5][6]

Key Derivatization Protocols

General Amide Coupling via EDC/HOBt

Amide bond formation is a robust method for creating a diverse library of this compound derivatives. The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as Hydroxybenzotriazole (HOBt) is a common and efficient method.[7]

Protocol:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Activation: Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution and stir at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1 equivalent) and a base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

A similar protocol can be followed using other coupling reagents like PyBOP or HBTU.[8]

Experimental Workflow for Amide Coupling

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Purification Start This compound in DCM/DMF Reagents Add EDC, HOBt, and DIPEA Start->Reagents Activation Amine Add Primary/Secondary Amine Reagents->Amine Coupling Stir Stir at RT (12-24h) Amine->Stir Workup Aqueous Work-up (HCl, NaHCO3, Brine) Stir->Workup Purify Column Chromatography Workup->Purify Product Purified Amide Derivative Purify->Product

Caption: Workflow for the synthesis of this compound amides.

Synthesis of 2-(Morpholin-4-yl)acetohydrazide

The hydrazide derivative is a key intermediate for synthesizing various heterocyclic compounds with potential biological activities.[5][6]

Protocol:

  • Esterification (if starting from the acid): First, convert this compound to its ethyl ester, ethyl 2-(morpholin-4-yl)acetate, by reacting it with ethanol in the presence of a catalytic amount of sulfuric acid and refluxing for 4-6 hours.

  • Hydrazinolysis: A mixture of ethyl 2-(morpholin-4-yl)acetate (1 equivalent) and hydrazine hydrate (80%, 1 equivalent) in ethanol is refluxed for 6 hours.[5]

  • Isolation: The excess ethanol is removed by distillation. Upon cooling, the white crystalline product, 2-(morpholin-4-yl)acetohydrazide, precipitates.

  • Recrystallization: The collected solid is recrystallized from ethanol to yield the pure hydrazide.[5]

Workflow for Hydrazide Synthesis

Hydrazide_Synthesis Acid 2-Morpholineacetic Acid Esterification Esterification (Ethanol, H2SO4, Reflux) Acid->Esterification Ester Ethyl 2-(morpholin-4-yl)acetate Esterification->Ester Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate, Ethanol, Reflux) Ester->Hydrazinolysis Isolation Cooling and Filtration Hydrazinolysis->Isolation Product 2-(morpholin-4-yl)acetohydrazide Isolation->Product

Caption: Synthesis of the key hydrazide intermediate.

Synthesis of Schiff Bases from Acetohydrazide

Schiff bases are synthesized by the condensation of the acetohydrazide with various aromatic aldehydes or ketones.[5]

Protocol:

  • Reaction Mixture: A mixture of 2-(morpholin-4-yl)acetohydrazide (1 equivalent) and a selected aromatic aldehyde or ketone (1 equivalent) in a suitable solvent like ethanol is prepared.

  • Catalysis: A few drops of glacial acetic acid are added as a catalyst.

  • Reflux: The reaction mixture is refluxed for 4-8 hours.

  • Isolation: The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.

  • Recrystallization: The crude Schiff base can be recrystallized from a suitable solvent like ethanol or methanol.

Biological Assays and Quantitative Data

Derivatives of morpholineacetic acid have been evaluated for a range of biological activities, including antimicrobial and antiurease properties. The following table summarizes representative data for analogous compounds.

Compound TypeTarget/OrganismAssay TypeIC₅₀ (µM)Reference
Thiazole DerivativeUreaseEnzyme Inhibition2.37 ± 0.19[6]
Ester DerivativeUreaseEnzyme Inhibition13.23 ± 2.25[6]

General Workflow from Derivatization to Bioassay

Derivatization_to_Assay cluster_synthesis Synthesis & Purification cluster_screening Biological Screening Start This compound Derivatization Derivatization (e.g., Amide Coupling) Start->Derivatization Purification Purification (Chromatography) Derivatization->Purification Characterization Characterization (NMR, MS) Purification->Characterization Library Compound Library Characterization->Library Assay Biological Assay (e.g., Antimicrobial, Enzyme Inhibition) Library->Assay Data Data Analysis (IC50, MIC) Assay->Data Hit Hit Identification Data->Hit

Caption: Overall process from synthesis to biological evaluation.

Conclusion

The derivatization of this compound, primarily through amide bond formation and synthesis of heterocyclic analogs from a hydrazide intermediate, provides a powerful platform for the generation of novel compounds for biological screening. The protocols outlined above are robust and can be adapted to create large, diverse libraries for drug discovery programs. The demonstrated antimicrobial and antiurease activities of related morpholine derivatives highlight the potential of this scaffold in identifying new therapeutic agents.

References

The Pivotal Role of 2-Morpholineacetic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Morpholineacetic acid (2-MAA) and its derivatives have emerged as a privileged scaffold in modern medicinal chemistry. The morpholine ring, a six-membered heterocycle containing both an ether and a secondary amine functionality, imparts favorable physicochemical properties to drug candidates, including enhanced aqueous solubility, metabolic stability, and improved pharmacokinetic profiles. The acetic acid moiety provides a versatile handle for synthetic modification, allowing for the creation of diverse chemical libraries targeting a wide range of biological processes. This document provides detailed application notes, experimental protocols, and quantitative data on the role of 2-MAA in the development of novel therapeutics, with a focus on anticancer and anti-inflammatory agents.

Application Notes

The this compound scaffold is a cornerstone in the design of bioactive molecules due to its unique structural and chemical properties. Its applications span across various therapeutic areas, primarily driven by the ability of the morpholine nucleus to engage in crucial interactions with biological targets and to fine-tune the drug-like properties of the resulting compounds.

Key Applications:

  • Anticancer Agents: Derivatives of 2-MAA have demonstrated significant potential as anticancer agents. They have been incorporated into molecules targeting various cancer cell lines, including those of the liver, breast, and colon. The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest, thereby inhibiting tumor growth.[1][2][3]

  • Anti-inflammatory Drugs: The scaffold is utilized in the development of novel anti-inflammatory compounds. These derivatives can modulate key inflammatory pathways, such as those involving inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial mediators of the inflammatory response.[4][5]

  • Central Nervous System (CNS) Agents: The ability of the morpholine ring to improve blood-brain barrier permeability makes 2-MAA a valuable building block for drugs targeting the CNS. Research has explored its use in developing agents for neurological disorders.

  • Enzyme Inhibitors: The structural features of 2-MAA derivatives allow them to act as inhibitors for a variety of enzymes. For instance, they have been investigated as inhibitors of kinases, which are often dysregulated in cancer and other diseases.

Quantitative Data Summary

The following tables summarize the in vitro biological activity of various this compound derivatives from cited literature.

Table 1: Anticancer Activity of 2-Morpholino-4-anilinoquinoline Derivatives against HepG2 Cells [1][6]

Compound IDSubstitution on Anilino RingIC₅₀ (µM)
3a 4-methoxy> 30
3b 4-fluoro> 30
3c 4-(trifluoromethyl)11.42
3d 4-phenoxy8.50
3e 4-(trifluoromethoxy)12.76

Table 2: Anti-inflammatory Activity of Morpholine-capped β-lactam Derivatives (iNOS Inhibition) [4]

Compound IDAnti-inflammatory RatioIC₅₀ (mM) vs. HepG2
3e 380.48 ± 0.04
3h 620.51 ± 0.01
3k 510.22 ± 0.02
5c 720.12 ± 0.00
5f 510.25 ± 0.05
6c 350.82 ± 0.07
6d 550.44 ± 0.04
6f 990.60 ± 0.04
Dexamethasone 32-

Table 3: Anticancer Activity of Morpholine-acetamide Derivatives against Ovarian Cancer (ID8) and Carbonic Anhydrase Inhibition [7]

Compound IDCarbonic Anhydrase IC₅₀ (µM)Ovarian Cancer (ID8) IC₅₀ (µM)
1c 8.80-
1d 11.13-
1h 8.129.40
1i -11.2
Acetazolamide 7.51-
Cisplatin -8.50

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2-MAA derivatives and the evaluation of their biological activity.

Protocol 1: General Synthesis of 2-Morpholino-4-anilinoquinoline Derivatives[1]

This protocol describes a two-step synthesis for 2-morpholino-4-anilinoquinoline derivatives, which have shown promising anticancer activity.

Step 1: Synthesis of 4-Chloro-2-morpholinoquinoline

  • In a round-bottom flask, dissolve 2-morpholinoquinoline (1.0 eq) in phosphorus oxychloride (POCl₃, ~3 mL per gram of starting material).

  • Heat the reaction mixture to 90 °C and stir for 3 hours.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution by the dropwise addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (DCM, 2 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 4-chloro-2-morpholinoquinoline.

Step 2: Synthesis of 2-Morpholino-4-anilinoquinoline Derivatives

  • To a solution of 4-chloro-2-morpholinoquinoline (1.0 eq) in ethanol, add the appropriately substituted aniline (2.0 eq).

  • Reflux the resulting mixture overnight.

  • Evaporate the ethanol under vacuum.

  • Wash the resulting residue with acetone and filter to yield the final 2-morpholino-4-anilinoquinoline derivative.

G cluster_synthesis Synthesis Workflow start Start: 2-Morpholinoquinoline step1 React with POCl3 (90°C, 3h) start->step1 intermediate Intermediate: 4-Chloro-2-morpholinoquinoline step1->intermediate step2 React with substituted aniline (Ethanol, reflux) intermediate->step2 product Product: 2-Morpholino-4-anilinoquinoline Derivative step2->product

Caption: General workflow for the synthesis of 2-morpholino-4-anilinoquinoline derivatives.

Protocol 2: Cell Viability Assay (MTT Assay)[7]

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Seed cancer cells (e.g., HepG2, ID8) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat the cells with various concentrations of the synthesized 2-MAA derivatives and incubate for an additional 48 hours.

  • Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Cell Cycle Analysis by Flow Cytometry[8][9]

This protocol is used to determine the effect of 2-MAA derivatives on the cell cycle distribution of cancer cells.

  • Seed cancer cells in 6-well plates and treat with the desired concentration of the 2-MAA derivative for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

  • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)[10][11]

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Treat cells with the 2-MAA derivative as described for the cell cycle analysis.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubate for 15-20 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry immediately.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

G cluster_workflow Biological Evaluation Workflow start Synthesized 2-MAA Derivative mtt MTT Assay (Cell Viability) start->mtt ic50 Determine IC50 mtt->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis mechanism Elucidate Mechanism of Action cell_cycle->mechanism apoptosis->mechanism

Caption: Experimental workflow for the biological evaluation of 2-MAA derivatives.

Signaling Pathways

The biological effects of this compound derivatives are often mediated through their interaction with specific intracellular signaling pathways.

EGFR/PI3K/AKT/mTOR Signaling Pathway

Many 2-MAA derivatives with anticancer activity have been shown to target the EGFR/PI3K/AKT/mTOR pathway. This pathway is crucial for cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.[8][9][10]

G cluster_pathway EGFR/PI3K/AKT/mTOR Signaling Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes GrowthFactor Growth Factor GrowthFactor->EGFR MAA_Derivative 2-MAA Derivative (Inhibitor) MAA_Derivative->PI3K Inhibits

Caption: Inhibition of the EGFR/PI3K/AKT/mTOR pathway by 2-MAA derivatives.

iNOS and COX-2 Inflammatory Pathway

In the context of inflammation, certain 2-MAA derivatives exert their effects by inhibiting the expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes are responsible for the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[11][12][13]

G cluster_inflammation iNOS and COX-2 Inflammatory Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB InflammatoryStimuli->NFkB Activates iNOS iNOS NFkB->iNOS Induces COX2 COX-2 NFkB->COX2 Induces NO Nitric Oxide (NO) iNOS->NO Produces Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation NO->Inflammation Promotes Prostaglandins->Inflammation Promotes MAA_Derivative 2-MAA Derivative (Inhibitor) MAA_Derivative->iNOS Inhibits MAA_Derivative->COX2 Inhibits

Caption: Inhibition of iNOS and COX-2 pathways by 2-MAA derivatives.

References

Application Notes and Protocols: 2-Morpholineacetic Acid as a Hydrophilic Linker Component in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

In the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs), the linker molecule plays a critical role in connecting the antibody to the cytotoxic payload. The properties of the linker significantly influence the stability, solubility, and overall efficacy of the ADC. 2-Morpholineacetic acid is a valuable building block for constructing linkers that impart hydrophilicity. The morpholine moiety enhances the aqueous solubility of the linker and, consequently, the entire ADC, which can mitigate aggregation issues often encountered with hydrophobic payloads. This document provides an overview of the application of this compound-containing linkers and detailed protocols for their use in bioconjugation.

Application Notes

The incorporation of a this compound derivative into a linker structure is primarily aimed at improving the physicochemical properties of the resulting bioconjugate. The morpholine group is a non-ionizable, polar moiety that can significantly increase the hydrophilicity of the linker.

Advantages of Morpholine-Containing Linkers:

  • Increased Hydrophilicity: The primary advantage is the enhanced water solubility, which helps to prevent aggregation of the ADC, a common challenge, especially with highly hydrophobic drug payloads.

  • Improved Pharmacokinetics: By reducing aggregation and improving solubility, these linkers can lead to more favorable pharmacokinetic profiles of the bioconjugate in vivo.

  • Chemical Stability: The morpholine ring is chemically stable under physiological conditions, ensuring the integrity of the linker during circulation.

Examples in ADC Development:

A notable example of a linker system that incorporates a morpholine moiety is found in some advanced ADCs. The linker's design often includes the morpholine group to balance the hydrophobicity of other components, such as the cytotoxic drug and other parts of the linker structure.

Data Presentation

The following tables summarize key quantitative data related to the performance of bioconjugates utilizing morpholine-containing linkers.

Table 1: Physicochemical Properties of Morpholine-Containing Linkers

PropertyValue/ObservationReference
Aqueous Solubility Significantly higher compared to purely aliphatic or aromatic linkers.
Stability at pH 7.4 (Physiological) Highly stable, with minimal degradation observed over extended periods.
Stability at pH 5.0 (Lysosomal) Stable, ensuring the linker remains intact until it reaches the target cellular compartment.
Aggregation Propensity of ADC Reduced tendency for aggregation, especially with hydrophobic payloads.

Table 2: Impact of Morpholine Linker on ADC Characteristics

CharacteristicMorpholine-Containing LinkerNon-Hydrophilic LinkerReference
Drug-to-Antibody Ratio (DAR) Achieves a high DAR with manageable aggregation.High DAR often leads to significant aggregation.
In Vitro Cytotoxicity Maintained or improved due to better biophysical properties.Can be compromised by aggregation and poor solubility.
In Vivo Efficacy Enhanced efficacy and tolerability in preclinical models.Reduced efficacy due to poor pharmacokinetics.
Plasma Clearance Slower clearance rates, leading to longer half-life.Faster clearance due to aggregation and instability.

Experimental Protocols

The following is a representative protocol for the conjugation of a drug to an antibody using a linker synthesized from this compound. This protocol assumes the linker has a terminal carboxylic acid group (from the this compound) for activation and a payload-attachment site.

Protocol 1: Activation of Morpholine-Containing Linker

This protocol describes the activation of the carboxylic acid group on the linker for subsequent reaction with amine groups on the antibody.

Materials:

  • Morpholine-containing linker with a terminal carboxylic acid

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dimethylformamide (DMF)

  • Argon or Nitrogen gas

Procedure:

  • Dissolve the morpholine-containing linker in anhydrous DMF to a final concentration of 10 mM.

  • Add 1.5 equivalents of NHS to the linker solution.

  • Add 1.5 equivalents of EDC to the solution.

  • Stir the reaction mixture under an inert atmosphere (argon or nitrogen) at room temperature for 4 hours.

  • The activated NHS-ester of the linker is now ready for conjugation to the antibody. It is recommended to use the activated linker immediately.

Protocol 2: Conjugation of Activated Linker to Antibody

Materials:

  • Antibody in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Activated morpholine-containing linker (from Protocol 1)

  • Dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris buffer, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Ensure the antibody is at a concentration of 5-10 mg/mL in an amine-free buffer.

  • Dilute the activated linker-NHS ester in DMSO to a desired concentration.

  • Add the desired molar excess of the activated linker to the antibody solution. The exact ratio will need to be optimized for the specific antibody and linker.

  • Incubate the reaction mixture at room temperature for 2 hours with gentle mixing.

  • Quench the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 30 minutes.

  • Proceed immediately to the purification step.

Protocol 3: Purification and Characterization of the ADC

Materials:

  • Crude ADC solution

  • Size-Exclusion Chromatography (SEC) system

  • Hydrophobic Interaction Chromatography (HIC) system

  • UV-Vis Spectrophotometer

  • Mass Spectrometer (for intact mass analysis)

Procedure:

  • Purification:

    • Load the quenched reaction mixture onto a pre-equilibrated SEC column (e.g., Sephadex G-25) to remove unreacted linker and other small molecules.

    • Collect the protein-containing fractions, identified by UV absorbance at 280 nm.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR) by UV-Vis:

      • Measure the absorbance of the purified ADC at 280 nm and the characteristic absorbance wavelength of the drug.

      • Calculate the DAR using the Beer-Lambert law, accounting for the molar extinction coefficients of the antibody and the drug at these wavelengths.

    • DAR and Purity by HIC:

      • Analyze the purified ADC on a HIC column. The retention time will increase with the number of conjugated drug molecules.

      • The peak areas corresponding to different DAR species can be used to calculate the average DAR and assess the purity of the conjugate.

    • Intact Mass Analysis:

      • Use mass spectrometry to confirm the covalent conjugation and determine the distribution of different DAR species.

Visualizations

The following diagrams illustrate the experimental workflow and the structural context of the this compound-derived linker.

experimental_workflow cluster_activation Linker Activation cluster_conjugation Bioconjugation cluster_purification Purification & Analysis Linker Morpholine Linker (with COOH) NHS_EDC NHS / EDC in DMF Linker->NHS_EDC ActivatedLinker Activated Linker-NHS Ester NHS_EDC->ActivatedLinker Conjugation Conjugation Reaction ActivatedLinker->Conjugation Antibody Antibody (in PBS) Antibody->Conjugation Quenching Quenching (Tris Buffer) Conjugation->Quenching CrudeADC Crude ADC Quenching->CrudeADC Purification Size-Exclusion Chromatography CrudeADC->Purification PureADC Purified ADC Purification->PureADC Characterization Characterization (HIC, MS) PureADC->Characterization

Caption: Experimental workflow for ADC synthesis using a morpholine-containing linker.

adc_structure Antibody Antibody Linker Linker Backbone Antibody->Linker Amide Bond Morpholine 2-Morpholineacetic Acid Moiety (Hydrophilic Component) Linker->Morpholine Payload Cytotoxic Payload Linker->Payload Cleavable or Non-cleavable Bond

Caption: Structure of an ADC with a this compound-derived linker.

adc_moa cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor on Cancer Cell ADC->Receptor Binding Endosome Endosome Formation Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion PayloadRelease Payload Release Lysosome->PayloadRelease Linker Cleavage CellDeath Apoptosis / Cell Death PayloadRelease->CellDeath Induction

Caption: General mechanism of action for an Antibody-Drug Conjugate.

Application Note: Synthesis of a Key Carfilzomib Intermediate via Amide Coupling with 2-Morpholineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of a crucial intermediate in the production of Carfilzomib, a second-generation proteasome inhibitor used in the treatment of multiple myeloma.[1][2] The described methodology focuses on the amide bond formation between 2-Morpholineacetic acid and a peptide fragment, a key step in assembling the final drug substance. The protocol is designed to be robust and scalable, with quantitative data on reaction efficiency and product purity summarized for easy reference. Visual aids in the form of chemical pathway and workflow diagrams are included to enhance understanding of the process.

Introduction

Carfilzomib is a tetrapeptide epoxyketone that irreversibly inhibits the chymotrypsin-like activity of the 20S proteasome, leading to cell cycle arrest and apoptosis in cancerous cells.[2][3] Its synthesis is a multi-step process involving the coupling of various amino acid and peptide fragments. One of the key structural motifs of Carfilzomib is the N-terminal morpholineacetyl group. This moiety is introduced to improve the aqueous solubility of the drug candidate. The formation of the amide bond between this compound and the peptide backbone is a critical step that requires efficient and clean reaction conditions to ensure high yield and purity of the final product. This document outlines a reliable method for this transformation.

Data Presentation

The following table summarizes quantitative data from analogous amide coupling reactions in the synthesis of Carfilzomib intermediates, providing expected benchmarks for yield and purity.

Intermediate ProductCoupling ReagentsSolvent(s)YieldPurity (HPLC)Reference
Morpholine Amide 6N,N'-Carbonyldiimidazole (CDI), MorpholineMTBE97% (assay)>99.5 A%[4]
Enone 2 from Morpholine Amide 1-THF/2-MeTHF94.3% - 96.7% (conversion)Not specified[5]

Experimental Protocol

This protocol details the synthesis of (S)-2-(2-morpholinoacetamido)-4-phenylbutanoic acid, a key intermediate, via the coupling of this compound with a protected amino acid.

Materials:

  • This compound (morpholin-4-yl-acetic acid)

  • (S)-2-amino-4-phenylbutanoic acid (homo-phenylalanine)

  • Isobutyl chloroformate

  • N-methylmorpholine (NMM)

  • Diisopropylethylamine (DIPEA)

  • Trimethylsilyl chloride (TMS-Cl)

  • Tetrahydrofuran (THF), dry

  • Dichloromethane (DCM), dry

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and stirring equipment

Procedure:

Part 1: Activation of this compound

  • To a solution of this compound (1.0 equivalent) in dry tetrahydrofuran (THF), add N-methylmorpholine (NMM) (1.1 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add isobutyl chloroformate (1.0 equivalent) to the cooled solution while stirring.

  • Maintain the reaction at 0°C for 30 minutes to form the mixed anhydride of this compound.[6]

Part 2: Preparation of the Amine Component

  • In a separate flask, suspend (S)-2-amino-4-phenylbutanoic acid (1.0 equivalent) in dry dichloromethane (DCM).

  • Add diisopropylethylamine (DIPEA) (2.0 equivalents) followed by trimethylsilyl chloride (TMS-Cl) (2.0 equivalents).

  • Reflux the mixture for 1 hour to facilitate the silylation of the amino acid.

  • Cool the resulting solution to 0°C.[6]

Part 3: Coupling Reaction

  • Add the cooled silylated amino acid solution from Part 2 in one portion to the pre-formed mixed anhydride solution from Part 1.

  • Allow the combined reaction mixture to stir for 30-45 minutes at 0°C.

  • Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or LC-MS).

Part 4: Work-up and Purification

  • Upon completion of the reaction, quench the reaction by adding water.

  • Separate the organic layer.

  • Wash the organic layer sequentially with an aqueous HCl solution to remove excess morpholine and NMM, followed by an aqueous sodium bicarbonate solution to remove unreacted starting acid.[4]

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualizations

Signaling Pathway and Logical Relationship Diagrams

carfilzomib_synthesis_pathway cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Intermediate Product morpholineacetic_acid This compound activation Isobutyl Chloroformate, NMM THF, 0°C morpholineacetic_acid->activation homophenylalanine (S)-2-amino-4-phenylbutanoic acid coupling Coupling 0°C homophenylalanine->coupling activation->coupling Mixed Anhydride intermediate (S)-2-(2-morpholinoacetamido)-4-phenylbutanoic acid coupling->intermediate

Caption: Chemical reaction pathway for the synthesis of a Carfilzomib intermediate.

experimental_workflow start Start activation Activate this compound (Mixed Anhydride Formation) start->activation silylation Prepare Amine Component (Silylation) start->silylation coupling Amide Bond Formation (Coupling Reaction) activation->coupling silylation->coupling workup Aqueous Work-up (HCl & NaHCO3 washes) coupling->workup purification Drying and Concentration workup->purification analysis Purity Analysis (HPLC) purification->analysis end End analysis->end

Caption: Experimental workflow for the synthesis and purification of the intermediate.

References

Application Notes: Experimental Protocols for Amide Coupling with 2-Morpholineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Morpholineacetic acid is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into molecules to enhance physicochemical properties such as solubility and metabolic stability. The formation of an amide bond by coupling the carboxylic acid moiety of this compound with a primary or secondary amine is a critical transformation for generating novel chemical entities.

This document provides detailed application notes and experimental protocols for three common and effective amide coupling methodologies:

  • EDC-mediated coupling , often utilizing additives like DMAP.

  • HATU-mediated coupling , known for high efficiency and low racemization.

  • T3P-mediated coupling , a mild and effective method with easy work-up.

These protocols are designed to provide a robust starting point for researchers synthesizing 2-morpholinoacetamide derivatives.

General Principles and Workflow

Amide bond formation between a carboxylic acid and an amine is a dehydration reaction that is kinetically slow under neutral conditions. Therefore, the carboxylic acid must first be activated to form a more electrophilic species that is susceptible to nucleophilic attack by the amine. This is achieved using a "coupling reagent." The general process involves activation of the carboxyl group, followed by nucleophilic acyl substitution by the amine. Common bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are used to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.

AmideCouplingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification SMs Starting Materials: - this compound - Primary/Secondary Amine Mix Dissolve Acid & Amine in Anhydrous Solvent (e.g., DMF, DCM) SMs->Mix Reagents Reagents: - Coupling Agent - Base - Anhydrous Solvent Reagents->Mix Cool Cool to 0 °C Mix->Cool AddBase Add Base (e.g., DIPEA) Cool->AddBase Activate Add Coupling Reagent (e.g., EDC, HATU, T3P) AddBase->Activate Stir Stir at 0 °C to RT (1-24 h) Activate->Stir Workup Aqueous Work-up (Extraction) Stir->Workup Purify Column Chromatography Workup->Purify Product Final Product: N-Substituted 2-Morpholinoacetamide Purify->Product

Caption: General workflow for solution-phase amide coupling.

Comparative Overview of Coupling Reagents

The choice of coupling reagent is critical and depends on the substrate's reactivity, steric hindrance, potential for racemization, and desired reaction conditions.

FeatureEDC/HOBtHATUT3P® (Propylphosphonic Anhydride)
Mechanism Carbodiimide activation, forms O-acylisourea intermediate.[1]Uronium salt activation, forms highly reactive OAt-active ester.[1]Forms a mixed phosphonic anhydride intermediate.
Advantages Cost-effective; water-soluble urea byproduct simplifies purification.[1]High reactivity, very fast reaction times, low rate of racemization, effective for hindered amines.[1][2][3]Mild conditions, low epimerization, non-toxic, water-soluble byproducts for easy work-up.[4][5]
Disadvantages Can lead to racemization without additives like HOBt; formation of N-acylurea byproduct is possible.[6]Higher cost; potential for guanidinylation of the amine if not pre-activated with the acid.[2]Requires at least two equivalents of base.[4]
Common Solvents DCM, DMF, Acetonitrile[1][6]DMF, DMSO, Acetonitrile[2][7]Ethyl Acetate, DMF, THF[8]
Common Bases DIPEA, TEA, DMAP[1][6]DIPEA, TEA, 2,4,6-Collidine[3][7]Pyridine, DIPEA, TEA, N-Methylmorpholine[4][5]

Experimental Protocols

Protocol 1: EDC/DMAP Mediated Amide Coupling

This protocol is adapted from a procedure for the synthesis of a therapeutic compound and is effective for coupling this compound.[6] The use of 4-DMAP can serve as an acyl transfer agent to improve reaction efficiency.[6]

Materials:

  • Amine (1.0 equiv)

  • This compound (3.0 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (3.0 equiv)

  • 4-Dimethylaminopyridine (DMAP) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the amine (1.0 equiv) in anhydrous DMF, add this compound (3.0 equiv) and 4-DMAP (3.0 equiv).

  • Stir the mixture at room temperature to ensure dissolution.

  • Add EDC (3.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, filter the reaction mixture.

  • Purify the filtrate by reverse-phase HPLC to isolate the desired N-substituted-2-morpholinoacetamide.

Protocol 2: HATU-Mediated Amide Coupling

This protocol is a general and highly efficient method for amide bond formation, known for its rapid kinetics and suitability for a wide range of substrates.[1][7] Pre-activation of the carboxylic acid is recommended to form the reactive OAt-ester before the addition of the amine.[2]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (2.5 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic phase sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: T3P®-Mediated Amide Coupling

Propanephosphonic anhydride (T3P®) is a mild and versatile coupling reagent noted for producing high yields with very low epimerization, making it suitable for sensitive substrates.[5] The byproducts are water-soluble, which greatly simplifies the purification process.[4]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P® (50% solution in Ethyl Acetate) (1.5 equiv)

  • Pyridine or DIPEA (3.0 equiv)

  • Anhydrous Ethyl Acetate or THF

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and the amine (1.1 equiv) in anhydrous ethyl acetate.

  • Add pyridine or DIPEA (3.0 equiv) to the mixture.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the T3P® solution (1.5 equiv) dropwise, keeping the internal temperature below 20 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or 1 M HCl (aq).

  • Separate the organic layer. Wash sequentially with water, saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Data Presentation: Specific Examples

While extensive data for this compound coupling is not widely published in comparative studies, individual syntheses demonstrate high efficacy.

ProductCoupling ConditionsYieldReference
N-(benzo[d][6]dioxol-5-yl)-2-morpholinoacetamideNot specified in abstract87.1%Arabian Journal of Chemistry
(E)-N-(4-(3-(4-Chlorophenyl)acryloyl)phenyl)-2-morpholinoacetamideNot specified in abstract-Taylor & Francis Online
N-(6-chlorobenzo[d]thiazol-2-yl)-2-morpholinoacetamideChloroacetyl chloride, then morpholine-KoreaScience

Reaction Mechanisms

ActivationMechanisms Figure 2. Activation Mechanisms cluster_edc A) EDC Activation cluster_hatu B) HATU Activation Acid1 R-COOH Intermediate1 O-Acylisourea (Reactive Intermediate) Acid1->Intermediate1 + EDC EDC EDC Amide1 Amide Product Intermediate1->Amide1 + R'-NH₂ Urea Urea Byproduct Intermediate1->Urea Amine1 R'-NH₂ Acid2 R-COOH Intermediate2 OAt-Active Ester (Highly Reactive) Acid2->Intermediate2 + HATU, Base HATU HATU + Base Amide2 Amide Product Intermediate2->Amide2 + R'-NH₂ TMU Tetramethylurea Byproduct Intermediate2->TMU Amine2 R'-NH₂

Caption: Simplified activation of a carboxylic acid by (A) EDC and (B) HATU.

Conclusion

The synthesis of N-substituted-2-morpholinoacetamides can be achieved in high yields using a variety of modern coupling reagents. For routine synthesis, EDC-based protocols offer a cost-effective solution with straightforward purification of its water-soluble byproducts. For challenging substrates, sterically hindered amines, or when minimization of racemization is critical, HATU provides a highly reactive and rapid option. T3P® represents an excellent alternative, offering mild reaction conditions, low epimerization, and a particularly simple work-up, making it highly attractive for both lab-scale and process chemistry applications. The choice of protocol should be guided by the specific amine substrate, scale, cost, and purity requirements.

References

Application Notes and Protocols for N-Alkylation of Morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of morpholine is a fundamental transformation in organic synthesis, yielding N-substituted morpholine derivatives that are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science. The introduction of diverse alkyl groups onto the morpholine nitrogen is a critical step in modifying the physicochemical and pharmacological properties of molecules, enabling structure-activity relationship (SAR) studies and the optimization of drug candidates. This document provides detailed protocols and comparative data for several common and effective methods for the N-alkylation of morpholine.

Methods Overview

Several robust methods exist for the N-alkylation of morpholine, each with its own advantages and substrate scope. The choice of method often depends on the nature of the alkylating agent, the desired scale of the reaction, and considerations for green chemistry. The primary methods covered in these notes are:

  • Direct Alkylation with Alkyl Halides: A classical and widely used SN2 reaction.

  • Reductive Amination with Aldehydes and Ketones: A versatile one-pot procedure.

  • N-Alkylation with Alcohols: An atom-economical and environmentally friendly approach.

  • Microwave-Assisted N-Alkylation: A technique to accelerate reaction rates.

  • Phase Transfer Catalysis: A method to facilitate reactions in biphasic systems.

Data Presentation: Comparative Summary of Reaction Conditions

The following tables summarize typical reaction conditions and yields for the various N-alkylation methods, providing a basis for comparison and selection of the most appropriate protocol.

Table 1: Direct N-Alkylation with Alkyl Halides

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideK₂CO₃ or NaHDMF or Acetonitrile25-802-685-95[1]
Ethyl BromideK₂CO₃ or Et₃NAcetonitrile50-804-880-90[1]
Benzyl BromideK₂CO₃ or Hunig's BaseDMF or CH₂Cl₂25-602-590-98[1]
Allyl BromideK₂CO₃AcetoneReflux3-6>90
Propargyl BromideK₂CO₃AcetoneReflux3-6>90[2]
n-Butyl BromideK₃PO₄ & Bu₄NBrCH₃CN5024Moderate to Good

Table 2: Reductive Amination with Carbonyl Compounds

Carbonyl SourceReducing AgentSolventTemperature (°C)Time (h)Yield (%)
FormaldehydeNaBH(OAc)₃1,2-Dichloroethane252-480-95[1]
AcetoneNaBH₄ or NaBH₃CNMethanol253-675-90[1]
BenzaldehydeNaBH(OAc)₃CH₂Cl₂252-585-95[1]

Table 3: N-Alkylation with Alcohols (Catalytic Methods)

AlcoholCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
MethanolCuO-NiO/γ-Al₂O₃-Gas Phase220Continuous93.8 (selectivity)[3][4]
EthanolCuO-NiO/γ-Al₂O₃-Gas Phase220ContinuousGood Conversion
Benzyl AlcoholIridium/Graphene-Solvent-free11024High[5][6]
Benzyl AlcoholNHC-Ru(II) ComplexKOH2-Propanol801High
Benzyl AlcoholNHC-Ir(III) ComplexKOtBuSolvent-free12024High[7]

Experimental Protocols

Protocol 1: Direct N-Alkylation with Benzyl Bromide

This protocol describes a standard procedure for the N-alkylation of morpholine using an alkyl halide.

Materials:

  • Morpholine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add morpholine (1.0 eq).

  • Dissolve the morpholine in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0-3.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add benzyl bromide (1.1-1.5 eq) dropwise to the stirring suspension.[1]

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-benzylmorpholine.

Protocol 2: Reductive Amination with Acetone

This protocol details the N-isopropylation of morpholine via reductive amination.

Materials:

  • Morpholine

  • Acetone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add morpholine (1.0 eq) and acetone (1.5-2.0 eq).

  • Dissolve the reactants in methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add sodium borohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Add saturated aqueous sodium bicarbonate solution to the residue.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude N-isopropylmorpholine.

  • Purify the product by distillation or silica gel column chromatography if necessary.

Protocol 3: Heterogeneous Catalytic N-Methylation with Methanol

This protocol is based on a gas-phase reaction over a solid catalyst and is suitable for continuous flow processes.[3][4]

Materials and Equipment:

  • Morpholine

  • Methanol

  • CuO-NiO/γ-Al₂O₃ catalyst

  • Fixed-bed reactor

  • Gas chromatograph (GC) for analysis

Catalyst Preparation:

  • The CuO-NiO/γ-Al₂O₃ catalyst is prepared by the impregnation method.

  • γ-Al₂O₃ is impregnated with an aqueous solution of copper nitrate and nickel nitrate.

  • The impregnated support is dried and then calcined at high temperatures to yield the final catalyst.

Procedure:

  • Pack the CuO-NiO/γ-Al₂O₃ catalyst into a fixed-bed reactor.

  • Activate the catalyst under a flow of hydrogen at an elevated temperature.

  • Introduce a gaseous mixture of morpholine and methanol (e.g., 1:3 molar ratio) into the reactor.

  • Maintain the reaction temperature at 220 °C and the pressure at 0.9 MPa.[3]

  • The liquid hourly space velocity (LHSV) should be optimized (e.g., 0.15 h⁻¹).[3]

  • The product stream is cooled and collected.

  • Analyze the product mixture by GC to determine the conversion of morpholine and the selectivity to N-methylmorpholine.

Visualizations

Direct_N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification morpholine Morpholine (1.0 eq) stir Stir at RT morpholine->stir base Base (e.g., K₂CO₃, 2-3 eq) base->stir solvent Anhydrous Solvent (e.g., DMF) solvent->stir alkyl_halide Alkyl Halide (1.1-1.5 eq) heat Heat (e.g., 60°C) alkyl_halide->heat stir->alkyl_halide Add dropwise monitor Monitor (TLC/LC-MS) heat->monitor quench Quench with Water monitor->quench Upon Completion extract Extract (Ethyl Acetate) quench->extract wash Wash (Water, Brine) extract->wash dry Dry (MgSO₄) wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify product N-Alkylmorpholine purify->product

Caption: Workflow for Direct N-Alkylation of Morpholine.

Reductive_Amination_Workflow cluster_imine Imine/Iminium Formation cluster_reduction Reduction cluster_workup Workup & Purification morpholine Morpholine (1.0 eq) stir_imine Stir at RT morpholine->stir_imine carbonyl Aldehyde/Ketone (1.0-1.2 eq) carbonyl->stir_imine solvent Solvent (e.g., Methanol) solvent->stir_imine cool Cool to 0°C stir_imine->cool reducing_agent Reducing Agent (e.g., NaBH₄) cool->reducing_agent Add portion-wise stir_reduction Stir and warm to RT reducing_agent->stir_reduction monitor Monitor (TLC/GC-MS) stir_reduction->monitor quench Quench with Water monitor->quench Upon Completion concentrate_solvent Concentrate quench->concentrate_solvent add_base Add aq. NaHCO₃ concentrate_solvent->add_base purify Purify concentrate_solvent->purify extract Extract (DCM) add_base->extract dry Dry (MgSO₄) extract->dry dry->concentrate_solvent product N-Alkylmorpholine purify->product

Caption: Workflow for Reductive Amination of Morpholine.

Borrowing_Hydrogen_Mechanism catalyst Metal Catalyst (e.g., Ru, Ir) alcohol R-CH₂OH catalyst->alcohol imine Imine catalyst->imine aldehyde R-CHO alcohol->aldehyde - H₂ aldehyde->imine + Morpholine - H₂O h2o_elim H₂O amine N-Alkylmorpholine imine->amine + H₂ morpholine Morpholine morpholine->imine metal_hydride [M]-H

Caption: "Borrowing Hydrogen" Mechanism for N-Alkylation with Alcohols.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Alkyl halides can be toxic, lachrymatory, and/or carcinogenic. Handle with extreme care.

  • Sodium borohydride and other reducing agents can react violently with water and acids, producing flammable hydrogen gas.

  • Reactions at elevated temperatures and pressures should be conducted with appropriate safety shielding and monitoring.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Purification of 2-Morpholineacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Morpholineacetic acid and its derivatives are versatile building blocks in medicinal chemistry and pharmaceutical development. They are integral to the synthesis of various bioactive molecules, including analgesics, anti-inflammatory agents, and compounds targeting neurological disorders.[1] A notable application is the use of 4-Morpholineacetic Acid Hydrochloride as an intermediate in the synthesis of Carfilzomib, a second-generation proteasome inhibitor for treating multiple myeloma.[2] Given their importance, obtaining these compounds in high purity is critical for accurate biological evaluation and successful drug development.

These application notes provide detailed protocols and guidance for the purification of this compound derivatives using common laboratory techniques such as recrystallization, column chromatography, and High-Performance Liquid Chromatography (HPLC).

General Purification Strategy

The selection of an appropriate purification technique depends on the scale of the synthesis, the nature of the impurities, and the required final purity of the this compound derivative. The following diagram outlines a general workflow for selecting a purification strategy.

G start Crude 2-Morpholineacetic Acid Derivative is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Column Chromatography is_solid->chromatography No (Oil) is_pure Is the product pure enough? recrystallization->is_pure is_pure->chromatography No end Pure Product is_pure->end Yes final_purity High Purity Required? chromatography->final_purity hplc Preparative HPLC final_purity->hplc Yes final_purity->end No hplc->end

Caption: General purification workflow for this compound derivatives.

Data Presentation

The following tables summarize key parameters for the purification of this compound and its derivatives based on common laboratory techniques.

Table 1: Recrystallization Data for Morpholine Derivatives

CompoundRecrystallization Solvent(s)YieldNotesReference
Morpholine-4-acetic acid hydrochlorideMethanol / Ether91.7%The residue was dissolved in methanol, concentrated, and then suspended in ether for filtration.[2]
cis-2,6-dimethylmorpholine acetateIsopropyl acetate77.43% (initial)A second recrystallization from isopropyl acetate was performed to improve purity.[3]
cis-2,6-dimethylmorpholine acetateEthyl acetate87.20%---[3]
cis-2,6-dimethylmorpholine propionateEthyl acetate72.00%---[3]
2-Hydroxyphenylacetic acidWater, Acetic Acid, Ether, ChloroformN/AA solvent pair like ethyl acetate/hexanes can be effective if the product "oils out".[4]

Table 2: Column Chromatography Parameters for Basic Compounds

Stationary PhaseMobile Phase System (Eluent)ModifierApplication NotesReference
Silica GelHexane / Ethyl Acetate0.1-2% Triethylamine (TEA)The basic modifier neutralizes acidic silanol groups, preventing peak tailing and improving recovery.[5][6]
Silica GelDichloromethane (DCM) / Methanol0.1-2% TEA or Ammonia in MethanolA more polar solvent system for more polar derivatives.[5]
Alumina (Basic or Neutral)Ethyl Acetate / HexanesNone typically requiredA good alternative to silica gel for acid-sensitive or very basic compounds to avoid irreversible binding.[5]

Table 3: High-Performance Liquid Chromatography (HPLC) Parameters

Compound ClassColumn TypeMobile Phase AMobile Phase BDetectionReference
Morpholino OligosAnion Exchange (AEX)Basic BufferBasic Buffer with Salt GradientUV[7]
Basic Heterocycles (e.g., 4-(Azepan-2-ylmethyl)morpholine)C18, 5 µm, 4.6 x 250 mm0.1% TFA in Water0.1% TFA in AcetonitrileUV at 210 nm[8]
(2-Nitrophenoxy)acetic acidReverse Phase (Newcrom R1)Water with Phosphoric AcidAcetonitrileUV[9]
Pyridylacetic AcidsReverse Phase (Primesep 200)Water with Formic AcidAcetonitrileUV[10]

Experimental Protocols

Protocol 1: Purification by Recrystallization as a Hydrochloride Salt

This protocol is effective for purifying basic morpholine derivatives by converting them into their hydrochloride salts, which often have better crystallization properties.

G A 1. Dissolve Crude Product in an Organic Solvent (e.g., Diethyl Ether) B 2. Slowly Add HCl Solution (e.g., HCl in Ether) until Precipitation is Complete A->B C 3. Collect Crystals by Vacuum Filtration B->C D 4. Dissolve Crystals in Minimum Amount of Boiling Solvent (e.g., Methanol) C->D E 5. Allow Solution to Cool Slowly, then Chill in an Ice Bath D->E F 6. Collect Pure Crystals by Vacuum Filtration E->F G 7. Wash Crystals with Ice-Cold Solvent F->G H 8. Dry Crystals Under Vacuum G->H

Caption: Workflow for purification via HCl salt formation and recrystallization.

Methodology:

  • Salt Formation: Dissolve the crude this compound derivative in a suitable organic solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring until the precipitation of the hydrochloride salt is complete.[5]

  • Initial Crystal Collection: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.

  • Solvent Selection: To recrystallize the salt, select a solvent or solvent system in which the salt is soluble when hot but sparingly soluble when cold.[5] Methanol is often a good starting point.

  • Dissolution: Place the crude salt in an Erlenmeyer flask and add the minimum amount of the chosen boiling solvent to dissolve it completely. If the solution has colored impurities, a small amount of activated charcoal can be added, and the hot solution filtered to remove it.[5]

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial to form pure crystals and avoid trapping impurities.[6] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]

  • Final Collection and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities.[5][6] Dry the crystals under vacuum to remove all traces of solvent.[5]

Protocol 2: Purification by Silica Gel Column Chromatography

Due to the basic nitrogen atom, morpholine-containing compounds can interact strongly with the acidic silanol groups of silica gel, leading to peak tailing and poor recovery.[5] This protocol incorporates a basic modifier to mitigate these issues.

G A 1. Select Solvent System using TLC (e.g., Hexane/EtOAc) Add 1% Triethylamine (TEA) B 2. Prepare Column Slurry with Silica Gel and the Selected Eluent A->B C 3. Load Crude Product (dissolved in min. solvent or adsorbed onto silica) B->C D 4. Elute Column with Solvent System (isocratic or gradient) C->D E 5. Collect Fractions D->E F 6. Monitor Fractions by TLC E->F G 7. Combine Pure Fractions F->G H 8. Evaporate Solvent Under Reduced Pressure G->H

Caption: Workflow for silica gel column chromatography of basic compounds.

Methodology:

  • Mobile Phase Selection: Use Thin-Layer Chromatography (TLC) to determine a suitable solvent system. A common starting point is a mixture of hexane and ethyl acetate. To prevent peak tailing, add a basic modifier like triethylamine (TEA) to the solvent system (typically 0.1-2%).[5]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the mobile phase. Alternatively, for less soluble compounds, create a dry-load by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. For complex mixtures, a gradient elution (gradually increasing the solvent polarity) may be necessary to achieve good separation.[11]

  • Fraction Collection and Analysis: Collect fractions of the eluent as it passes through the column. Monitor the composition of each fraction using TLC.[11]

  • Product Isolation: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[5]

Protocol 3: Purification by Preparative Reversed-Phase HPLC

Preparative HPLC is a powerful technique for achieving very high purity, especially for polar or ionizable compounds.[6] This protocol is a general guideline for purifying a morpholine derivative using a C18 column.

G A 1. Prepare Mobile Phases A: 0.1% TFA in Water B: 0.1% TFA in Acetonitrile B 2. Prepare Sample (e.g., 10 mg/mL in Mobile Phase A) Filter through 0.45 µm filter A->B C 3. Equilibrate HPLC System and C18 Column B->C D 4. Inject Sample and Run Gradient Program (e.g., 5% to 95% B) C->D E 5. Monitor Elution by UV and Collect Fractions Corresponding to the Main Peak D->E F 6. Combine Pure Fractions E->F G 7. Remove Organic Solvent via Rotary Evaporation F->G H 8. Lyophilize Aqueous Residue to Obtain Pure Product (TFA Salt) G->H

Caption: Workflow for preparative HPLC purification.

Methodology:

  • Mobile Phase Preparation: Prepare two mobile phases. Mobile Phase A is typically an aqueous solution with an acidic modifier (e.g., 0.1% Trifluoroacetic Acid - TFA, or 0.1% Formic Acid in HPLC-grade water).[8][12] Mobile Phase B is an organic solvent, also with the same modifier (e.g., 0.1% TFA in HPLC-grade acetonitrile).[8][12] Degas both solutions before use.

  • Sample Preparation: Dissolve the crude sample in a suitable solvent, often Mobile Phase A or a mixture of A and B, to a known concentration (e.g., 1-10 mg/mL).[8] Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[8]

  • System Setup and Equilibration: Install a suitable preparative C18 column. Equilibrate the entire HPLC system with the initial mobile phase conditions for at least 20-30 minutes at the desired flow rate.[8]

  • Chromatographic Run: Inject the prepared sample onto the column. Run a gradient program, typically starting with a low percentage of Mobile Phase B and gradually increasing it to elute the compounds.[8]

  • Fraction Collection: Monitor the column eluent with a UV detector. Collect the fractions corresponding to the peak of the desired product.[8]

  • Post-Purification Processing: Combine the collected pure fractions. Remove the organic solvent (acetonitrile) using a rotary evaporator. The remaining aqueous solution, which contains the purified product as a salt (e.g., TFA salt), can be lyophilized (freeze-dried) to obtain the final product as a solid.[8]

References

Application Notes and Protocols: The Role of 2-Morpholineacetic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Morpholineacetic acid and its derivatives are versatile building blocks in medicinal chemistry, contributing to the synthesis of a wide array of bioactive molecules. The morpholine ring, a privileged scaffold, is frequently incorporated into drug candidates to enhance physicochemical properties, metabolic stability, and target binding affinity. This document provides detailed application notes and experimental protocols for the synthesis of several key bioactive molecules where a morpholine moiety, often derived from or related to this compound, is a crucial structural component. The protocols are supplemented with quantitative data and diagrams of relevant biological pathways to provide a comprehensive resource for researchers in drug discovery and development.

I. Synthesis of Anticancer Agents: 2-Morpholino-4-anilinoquinoline Derivatives

Derivatives of 2-morpholino-4-anilinoquinoline have demonstrated potent anticancer activity, notably against hepatocellular carcinoma cell lines like HepG2. These compounds induce cell cycle arrest, leading to the inhibition of cancer cell proliferation.

Data Presentation

Table 1: Anticancer Activity of 2-Morpholino-4-anilinoquinoline Derivatives against HepG2 Cells.

CompoundSubstitution on Aniline RingIC50 (µM)[1]
3a Unsubstituted> 30
3b 4-Fluoro> 30
3c 4-Chloro11.42
3d 4-Bromo8.50
3e 3,4-Dichloro12.76
Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Morpholino-4-anilinoquinolines (3a-3e). [1]

  • Starting Material: 4-Chloro-2-morpholinoquinoline (2).

  • Dissolve 0.2 g (0.87 mmol) of 4-chloro-2-morpholinoquinoline in 10 mL of ethanol.

  • Add the appropriate substituted aniline (1.7 mmol) to the solution.

  • Reflux the resulting mixture overnight.

  • Evaporate the ethanol under vacuum.

  • Wash the resulting residue with acetone.

  • Filter the solid product to yield the final 2-morpholino-4-anilinoquinoline derivatives (3a-3e).

Signaling Pathway

The anticancer activity of these compounds is associated with their ability to induce cell cycle arrest at the G0/G1 phase in HepG2 cells.[1] This is a complex process often involving the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins.

G1_arrest cluster_0 2_morpholino_4_anilinoquinoline 2-Morpholino-4-anilinoquinoline Derivative CDK4_6_CyclinD CDK4/6-Cyclin D Complex 2_morpholino_4_anilinoquinoline->CDK4_6_CyclinD Inhibition pRb pRb CDK4_6_CyclinD->pRb Phosphorylation G1_Arrest G1 Phase Arrest pRb_P pRb-P pRb->pRb_P E2F E2F pRb->E2F Inhibition S_phase_genes S-Phase Gene Transcription E2F->S_phase_genes Cell_Cycle_Progression Cell Cycle Progression S_phase_genes->Cell_Cycle_Progression

Caption: G0/G1 Cell Cycle Arrest in HepG2 Cells.

II. Synthesis of Antibacterial Agents: Linezolid Analogues

Linezolid is an oxazolidinone antibiotic effective against multi-drug resistant Gram-positive bacteria. Its synthesis often involves intermediates derived from morpholine, such as 3-fluoro-4-morpholinylaniline.

Data Presentation

Table 2: Yields of Intermediates in Linezolid Synthesis.

StepProductYield (%)[2]
1N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline (3)Not specified (used crude)
2(5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone (4)77
3(S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide (5)62
4(S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl)methyl)amine (6)90
5Linezolid (7a)Not specified in this protocol
Experimental Protocols

Protocol 2: Synthesis of Linezolid. [2]

  • Synthesis of N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline (3):

    • Add 1.08 g (0.005 mol) of 3-fluoro-4-morpholinyl aniline (1) to a stirred solution of 0.46 g (0.005 mol) of (R)-epichlorohydrin (2) in 10 mL of methanol.

    • Heat the mixture to reflux for 16 hours.

    • Concentrate the solution to give a thick liquid (3), which is used in the next step without further purification.

  • Synthesis of (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone (4):

    • Add 3.2 g (0.019 mol) of carbonyl diimidazole to a solution of 5.7 g (0.019 mol) of crude N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline (3) in 60 mL of dichloromethane.

    • Stir the reaction mixture at room temperature for 20 hours.

    • Wash the solution with 60 mL of water and concentrate to afford compound (4).

  • Synthesis of (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide (5):

    • To a solution of 6.0 g (0.019 mol) of (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone (4) in 40 mL of N,N-Dimethylformamide, add 4.0 g (0.021 mol) of potassium phthalimide.

    • Heat the reaction mixture to reflux and stir for 5 hours.

    • Cool the reaction mixture to ambient temperature and dilute with 200 mL of water.

    • Filter off the precipitated solid and dry to give compound (5).

  • Synthesis of (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl)methyl)amine (6):

    • Add 2.0 g (0.04 mol) of hydrazine hydrate to a solution of 4.0 g (0.009 mol) of (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide (5) in 25 mL of methanol.

    • Heat the reaction mixture to reflux and stir for 1 hour.

    • Cool the mass to ambient temperature, dilute with 50 mL of water, and extract with dichloromethane (2 x 30 mL).

    • Wash the combined organic extracts with 30 mL of water and concentrate to give compound (6).

  • Synthesis of Linezolid (7a):

    • The amine (6) is then acetylated using standard procedures (e.g., reaction with acetic anhydride) to yield Linezolid.

Signaling Pathway

Linezolid exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[3][4][5] It binds to the 50S ribosomal subunit, preventing the formation of the functional 70S initiation complex.

Linezolid_MoA cluster_0 Formation of Initiation Complex Linezolid Linezolid 50S_subunit 50S Ribosomal Subunit (23S rRNA) Linezolid->50S_subunit Binds to P-site 70S_initiation_complex 70S Initiation Complex (Functional) Linezolid->70S_initiation_complex Prevents Formation 30S_subunit 30S Ribosomal Subunit mRNA mRNA mRNA->30S_subunit Binds fMet_tRNA fMet-tRNA fMet_tRNA->30S_subunit Binds Protein_Synthesis Bacterial Protein Synthesis 70S_initiation_complex->Protein_Synthesis No_Protein_Synthesis Inhibition of Protein Synthesis

Caption: Linezolid's Mechanism of Action.

III. Synthesis of Anti-Inflammatory Agents: Apremilast

Apremilast is a small molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriasis and psoriatic arthritis. The synthesis of Apremilast involves the coupling of a chiral amine, which can be prepared using morpholine-related chemistry, with a phthalic anhydride derivative.

Data Presentation

Table 3: Reaction Conditions and Yields for Apremilast Synthesis.

Reactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)[6][7]
(S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine N-acetyl-L-leucine salt3-Acetamidophthalic anhydrideAcetonitrile75-8018Not specified
(S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine N-acetyl-L-leucine salt3-Acetamidophthalic anhydrideEthyl acetate / Triethylamine75-8018Not specified
(S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine N-acetyl-L-leucine salt3-Acetamidophthalic anhydrideAcetic Acid75-9011-12Not specified
Experimental Protocols

Protocol 3: Synthesis of Apremilast. [8][9]

  • In a flask, charge 5 liters of acetic acid followed by 1 kg of (S)-1-(3-ethoxy-4-methoxyphenyl)-1-(methanesulfonyl)-eth-2-ylamine N-acetyl-L-leucine salt.

  • Stir the mixture at room temperature for a few minutes.

  • Add 0.482 kg of 3-acetamidophthalic anhydride to the reaction mass.

  • Heat the reaction mixture for 11 to 12 hours at 75 to 90 °C.

  • Cool the reaction mass.

  • Remove the solvent under vacuum.

  • Add ethyl acetate followed by sodium bicarbonate solution.

  • Separate the layers.

  • To the organic layer, add a slurry of carbon in ethyl acetate, stir, and filter.

  • Evaporate the solvent from the filtrate to obtain Apremilast.

Signaling Pathway

Apremilast inhibits PDE4, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the expression of various pro-inflammatory and anti-inflammatory cytokines.[10][11][12][13]

Apremilast_MoA Apremilast Apremilast PDE4 Phosphodiesterase 4 (PDE4) Apremilast->PDE4 Inhibition cAMP cAMP PDE4->cAMP Degrades AMP AMP cAMP->AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Activates NFkB NF-κB PKA->NFkB Inhibits Anti_inflammatory Anti-inflammatory Cytokines (IL-10) CREB->Anti_inflammatory Upregulates Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-23, IFN-γ) NFkB->Pro_inflammatory Upregulates

Caption: Apremilast's Mechanism of Action.

IV. Synthesis of Morpholine-Conjugated Benzophenone Analogues

While a specific, detailed protocol for 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide was not found in the reviewed literature, the synthesis can be approached by preparing the two key intermediates, 4-benzyl-morpholine-2-carboxylic acid and (4-benzoyl-phenoxy)-acetic acid hydrazide, and then coupling them.

Experimental Protocols

Protocol 4: Synthesis of 4-Benzyl-morpholine-2-carboxylic Acid. [1]

  • Step 1: Synthesis of N-Benzylethanolamine:

    • Perform reductive amination of benzaldehyde and ethanolamine using a palladium-on-carbon (Pd/C) catalyst under hydrogen pressure.

  • Step 2: Cyclization with Glyoxylic Acid:

    • React N-benzylethanolamine with glyoxylic acid in a suitable solvent like tetrahydrofuran (THF) to form the morpholine ring.

    • The product can be isolated as its hydrochloride salt.

Protocol 5: Synthesis of (4-Benzoyl-phenoxy)-acetic acid hydrazide.

  • Step 1: Synthesis of (4-Benzoyl-phenoxy)-acetic acid:

    • This can be synthesized from 4-hydroxybenzophenone and ethyl chloroacetate followed by hydrolysis of the ester.

  • Step 2: Formation of the Hydrazide:

    • React (4-benzoyl-phenoxy)-acetic acid with hydrazine hydrate in a suitable solvent like ethanol.

Protocol 6: General Procedure for EDC Coupling of a Carboxylic Acid and a Hydrazide. [10]

  • Dissolve the carboxylic acid (e.g., 4-benzyl-morpholine-2-carboxylic acid) in a suitable solvent (e.g., DMF or DCM).

  • Cool the solution to 0 °C.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (typically 1.1-1.5 equivalents) and, optionally, an additive like 1-hydroxybenzotriazole (HOBt) (typically 1.1-1.5 equivalents).

  • Stir the mixture at 0 °C for about 30 minutes to activate the carboxylic acid.

  • Add the hydrazide (e.g., (4-benzoyl-phenoxy)-acetic acid hydrazide) (typically 1.0 equivalent) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight, monitoring the progress by TLC.

  • Upon completion, perform an aqueous workup to remove the water-soluble byproducts.

  • Purify the crude product by crystallization or column chromatography.

Experimental Workflow

Benzophenone_Synthesis cluster_0 Synthesis of Precursor 1 cluster_1 Synthesis of Precursor 2 Benzaldehyde Benzaldehyde + Ethanolamine N_Benzylethanolamine N-Benzylethanolamine Benzaldehyde->N_Benzylethanolamine Reductive Amination Carboxylic_Acid 4-Benzyl-morpholine-2-carboxylic acid N_Benzylethanolamine->Carboxylic_Acid Cyclization Glyoxylic_Acid Glyoxylic Acid Glyoxylic_Acid->Carboxylic_Acid Coupling EDCI Coupling Carboxylic_Acid->Coupling 4_Hydroxybenzophenone 4-Hydroxybenzophenone Acetic_Acid_Ester (4-Benzoyl-phenoxy)-acetic acid ethyl ester 4_Hydroxybenzophenone->Acetic_Acid_Ester Alkylation Hydrazide (4-Benzoyl-phenoxy)-acetic acid hydrazide Acetic_Acid_Ester->Hydrazide Hydrazinolysis Hydrazine Hydrazine Hydrate Hydrazine->Hydrazide Hydrazide->Coupling Final_Product 4-Benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide Coupling->Final_Product

Caption: General Synthetic Workflow.

References

Application Notes & Protocols: Morpholine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Morpholine Scaffold as a Privileged Structure

Morpholine, a simple six-membered saturated heterocycle containing both nitrogen and oxygen atoms, is recognized as a "privileged" scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties make it a valuable building block for designing therapeutic agents with improved pharmacological profiles.[1][3] The presence of the oxygen atom and the weakly basic nitrogen (pKa ≈ 8.7) provides an optimal balance of hydrophilicity and lipophilicity.[4][5] This balance often enhances aqueous solubility, metabolic stability, and the ability to cross biological membranes, including the blood-brain barrier (BBB), a critical feature for central nervous system (CNS) drugs.[4][6][7] The morpholine ring can participate in hydrogen bonding via its oxygen atom and engage in hydrophobic interactions, allowing it to effectively bind to a wide range of biological targets.[1][8] Consequently, this versatile moiety is a core component in numerous FDA-approved drugs and clinical candidates across various therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[2][5][9][10]

Application Note 1: Anticancer Drug Discovery

The morpholine ring is a prominent feature in many anticancer agents, particularly in the development of kinase inhibitors.[1][3] Its ability to improve pharmacokinetic properties and contribute to target binding has made it a cornerstone in targeted cancer therapy.[2][9]

Key Target: The PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[11][12] Its deregulation is a common event in various human cancers, making it a prime target for drug development.[11][13] The morpholine ring is a key structural feature in many PI3K/mTOR inhibitors, where its oxygen atom often forms a crucial hydrogen bond in the kinase hinge region.[11][13]

Several morpholino-pyrimidine and morpholino-triazine derivatives have been developed as potent dual PI3K/mTOR inhibitors.[11][14] For example, Gedatolisib (PKI-587), a compound based on a morpholino-triazine scaffold, demonstrates nano-molar dual inhibition and has been evaluated in clinical trials.[12][14]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P. at Thr308 mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt P. at Ser473 S6K p70S6K mTORC1->S6K EIF4E 4E-BP1 mTORC1->EIF4E Proliferation Cell Growth, Proliferation, Survival S6K->Proliferation EIF4E->Proliferation Inhibition of inhibitor Inhibitor Morpholine Derivatives (e.g., Gedatolisib) Inhibitor->PI3K Inhibition Inhibitor->mTORC2 Inhibition Inhibitor->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR pathway with inhibition sites for morpholine derivatives.

Quantitative Data: Morpholine Derivatives as Anticancer Agents

Compound ClassTarget(s)Example CompoundCell LineIC50Reference
Morpholino-TriazinePI3K/mTORGedatolisib (PKI-587)-Sub-nanomolar[12]
MorpholinoquinazolinePI3K/Akt/mTORCompound 7cMCF-7Low micromolar[15]
MorpholinoquinazolineCytotoxicityAK-10MCF-73.15 ± 0.23 µM[16]
MorpholinoquinazolineCytotoxicityAK-10A5498.55 ± 0.67 µM[16]
MorpholinoquinazolineCytotoxicityAK-10SHSY-5Y3.36 ± 0.29 µM[16]
Substituted MorpholineTopoisomerase IICompound M5MDA-MB-23181.92 µg/mL[17]
Morpholine-acetamideCarbonic AnhydraseCompound 1h-8.12 µM[18]

Application Note 2: Drugs for Neurodegenerative Diseases

Morpholine's ability to enhance blood-brain barrier (BBB) permeability makes it an exceptionally valuable scaffold for CNS drug discovery.[4][6] Its derivatives are being explored for treating conditions like Alzheimer's and Parkinson's disease by targeting key enzymes involved in neurodegeneration.[4][19]

Key Targets in Neurodegeneration

  • Cholinesterases (AChE & BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for managing Alzheimer's disease. Morpholine-based compounds have been developed as potent inhibitors of these enzymes.[4][19]

  • Monoamine Oxidases (MAO-A & MAO-B): MAO inhibitors are used to treat Parkinson's disease and depression. Morpholine-chalcone hybrids have shown potent dual inhibitory activity against MAO-B and AChE.[4]

  • Secretases (γ-secretase & δ-secretase): These enzymes are involved in the processing of amyloid precursor protein (APP), a key event in Alzheimer's pathology. Morpholine derivatives have been designed to inhibit these targets to reduce the formation of amyloid-β peptides.[6][7]

Quantitative Data: Neuroprotective Morpholine Derivatives

Compound ClassTarget(s)IC50Reference
Morpholine-based ChalconesMAO-BAs low as 0.030 µM[4]
Morpholine-based ChalconesAChE6.1 µM[4]

Application Note 3: Anti-Infective Drug Discovery

The morpholine ring is integral to several successful anti-infective agents. Its incorporation can enhance permeability and interaction with microbial targets.[8][10]

  • Antibacterial Agents: The most notable example is Linezolid , an oxazolidinone antibiotic used to treat infections caused by resistant Gram-positive bacteria, including MRSA and VRE.[20] The morpholine ring in Linezolid is crucial for maintaining high antibiotic potency and an acceptable safety profile.[20] Finafloxacin is another morpholine-containing antimicrobial agent.[4]

  • Antiviral Agents: Morpholine derivatives have been designed as potent HIV-1 protease inhibitors.[21] By using a flexible morpholine moiety as the P2 ligand, researchers have developed inhibitors with enhanced activity against drug-resistant HIV-1 variants.[21]

  • Antitubercular and Antifungal Agents: Studies have shown that morpholine derivatives containing an azole nucleus exhibit activity against Mycobacterium smegmatis (a model for M. tuberculosis) and fungal species like C. albicans.[22]

Quantitative Data: Morpholine Derivatives as Anti-Infective Agents

CompoundTargetOrganism/VirusActivity (Ki / IC50)Reference
LinezolidProtein Synthesis (Ribosome)Gram-positive bacteriaN/A (Clinically used)[20]
Compound 23aHIV-1 ProteaseHIV-1 (Wild Type)Ki = 0.092 nM[21]
Compound 27aHIV-1 ProteaseHIV-1 (Wild Type)IC50 = 0.95 nM[21]
Compound 10UreaseM. smegmatisIC50 = 2.37 ± 0.19 µM[22]

Experimental Protocols

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization S1 Design & Synthesis of Morpholine Derivatives S2 Purification & Characterization (NMR, MS) S1->S2 B1 Primary Screening (e.g., Cytotoxicity Assay) S2->B1 Test Compounds B2 Secondary Screening (e.g., Enzyme Inhibition) B1->B2 B3 Mechanism of Action (e.g., Cell Cycle, Apoptosis) B2->B3 O1 Structure-Activity Relationship (SAR) Studies B3->O1 Active Hits O1->S1 Design Feedback O2 ADME/Tox Profiling O1->O2 O3 In Vivo Studies O2->O3

Caption: General workflow for morpholine-based drug discovery.

Protocol 1: Synthesis of N-Substituted Morpholine Acetamide Derivatives

This protocol describes a general two-step method for synthesizing morpholine acetamide derivatives, which can be screened for various biological activities, such as anticancer potential.[18]

Principle: First, a chloroacetyl group is attached to the morpholine nitrogen. This intermediate is then used as an alkylating agent to react with various primary or secondary amines, yielding the final acetamide derivatives.

Materials and Reagents:

  • Morpholine

  • Chloroacetyl chloride

  • Dichloromethane (DCM) or similar aprotic solvent

  • Triethylamine (TEA) or another non-nucleophilic base

  • Various primary/secondary amines (for diversification)

  • Sodium carbonate (Na2CO3)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • NMR spectrometer and Mass spectrometer for characterization

Procedure:

Step 1: Synthesis of 2-chloro-1-(morpholin-4-yl)ethanone

  • Dissolve morpholine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture to 0 °C in an ice bath.

  • Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be used directly in the next step or purified by column chromatography if necessary.

Step 2: Synthesis of Final Morpholine Acetamide Derivatives

  • Dissolve the 2-chloro-1-(morpholin-4-yl)ethanone intermediate (1.0 eq) in a suitable solvent like acetonitrile or DMF.

  • Add the desired primary or secondary amine (1.1 eq) and a base such as K2CO3 or Na2CO3 (2.0 eq).

  • Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash, dry, and concentrate the organic layer as described in Step 1.

  • Purify the final compound using silica gel column chromatography.

  • Characterize the purified product by NMR and Mass Spectrometry to confirm its structure and purity.[18]

Protocol 2: In Vitro Cytotoxicity Evaluation using SRB Assay

This protocol outlines the Sulforhodamine B (SRB) assay, a common method to evaluate the in vitro anticancer activity of newly synthesized morpholine derivatives against cancer cell lines.[17]

Principle: The SRB assay is a cell density-based assay. SRB, a bright pink aminoxanthene dye, binds electrostatically to basic amino acid residues of proteins in cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total protein mass, which is related to the number of living cells.

Materials and Reagents:

  • Cancer cell lines (e.g., MDA-MB-231, MCF-7, A549)[16][17]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Synthesized morpholine derivatives dissolved in DMSO

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • Microplate reader (absorbance at 510 nm)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the morpholine derivatives in culture medium. Replace the old medium in the plates with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA, excess medium, and dead cells. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance (Optical Density, OD) on a microplate reader at 510 nm.

Data Analysis:

  • Calculate the percentage of cell growth inhibition using the formula: % Inhibition = 100 - [(OD_Treated / OD_Control) * 100]

  • Plot the percentage of inhibition against the compound concentration (on a log scale).

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 3: PI3K/mTOR Kinase Activity Assay (Luminescence-based)

This protocol provides a general methodology for assessing the inhibitory activity of morpholine derivatives against PI3K or mTOR kinases using a luminescence-based ATP detection assay.

Principle: Kinase activity is measured by quantifying the amount of ATP remaining in the solution after a kinase reaction. A lower amount of remaining ATP corresponds to higher kinase activity. The remaining ATP is converted into a luminescent signal by a luciferase enzyme. Potent inhibitors will prevent ATP consumption, resulting in a high luminescence signal.

Materials and Reagents:

  • Recombinant human PI3K or mTOR enzyme

  • Kinase-specific substrate (e.g., a lipid substrate for PI3K)

  • Kinase reaction buffer

  • ATP solution

  • Synthesized morpholine derivatives in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction: a. In a white assay plate, add the kinase reaction buffer. b. Add the test compound (morpholine derivative) at various concentrations. Include a "no inhibitor" control and a "no enzyme" background control. c. Add the substrate. d. Initiate the reaction by adding the PI3K/mTOR enzyme. e. Add ATP to start the reaction. f. Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • ATP Detection: a. Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. b. Add Kinase Detection Reagent to each well. This reagent contains luciferase and its substrate to convert ADP to ATP and then generate a luminescent signal. Incubate for 30 minutes.

  • Measurement: Measure the luminescence signal using a plate-reading luminometer.

Data Analysis:

  • Subtract the "no enzyme" background signal from all other measurements.

  • Normalize the data to the "no inhibitor" control (representing 0% inhibition) and the background control (representing 100% inhibition).

  • Plot the normalized kinase activity against the inhibitor concentration (on a log scale).

  • Calculate the IC50 value using non-linear regression (sigmoidal dose-response curve).

References

Troubleshooting & Optimization

"common side reactions in 2-Morpholineacetic acid synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Morpholineacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and side reactions encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method for synthesizing this compound is through the N-alkylation of morpholine. This is typically achieved by reacting morpholine with a two-carbon electrophile containing a carboxylic acid or a precursor group, such as chloroacetic acid, bromoacetic acid, or their corresponding esters (e.g., ethyl chloroacetate). The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

The main side reactions in the synthesis of this compound are:

  • Dialkylation: This is the most common side reaction, where the initially formed this compound (a secondary amine) reacts further with the alkylating agent to form a quaternary ammonium salt, specifically N,N'-bis(carboxymethyl)morpholinium inner salt. This occurs because the product itself is a nucleophile.

  • Hydrolysis of the Alkylating Agent: If using a haloacetic acid ester, it can be hydrolyzed to the corresponding haloacetic acid, especially in the presence of water and base. If using chloroacetic acid, it can potentially be hydrolyzed to glycolic acid under certain conditions, which can complicate purification.

  • Ring Opening: At elevated temperatures, the morpholine ring can undergo cleavage, although this is less common under typical N-alkylation conditions.

Q3: How can I monitor the progress of the reaction and detect the formation of side products?

Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.[1]

  • Stationary Phase: Silica gel plates are typically used.

  • Mobile Phase: A common eluent system is a mixture of a polar and a non-polar solvent, such as ethyl acetate and hexane. The optimal ratio may need to be determined experimentally, but a 1:1 mixture is a good starting point.[1]

  • Visualization: The spots can be visualized under UV light if the compounds are UV-active, or by using a staining agent such as potassium permanganate or iodine.

  • Interpretation:

    • The morpholine starting material will be relatively polar and have a lower Rf value.

    • The desired product, this compound, will be more polar than morpholine and will also have a low Rf value, but it should be distinguishable from the starting material.

    • The dialkylation product, being a salt, is highly polar and will likely remain at the baseline (Rf close to 0) in many common solvent systems. Streaking may be observed for the acid and the salt.[1]

To improve spot shape for the acidic product, a small amount of acetic acid or formic acid can be added to the eluent.[1]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Ensure the reaction has been allowed to run for a sufficient duration. Monitor the disappearance of the morpholine starting material by TLC. - Temperature: If the reaction is sluggish at room temperature, consider a moderate increase in temperature (e.g., to 40-60 °C). However, be cautious as higher temperatures can promote side reactions.
Formation of Dialkylation Byproduct - Stoichiometry: Use a molar excess of morpholine relative to the alkylating agent (e.g., 2-3 equivalents of morpholine). This increases the probability of the alkylating agent reacting with the starting material rather than the product. - Slow Addition: Add the alkylating agent dropwise or in portions to the solution of morpholine and base. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.
Poor Quality of Reagents - Purity: Ensure that the morpholine and alkylating agent are of high purity and free from significant amounts of water. - Base: Use a suitable base that is strong enough to neutralize the acid byproduct but not so strong as to promote unwanted side reactions. Sodium carbonate or potassium carbonate are common choices.
Issue 2: Presence of Impurities in the Final Product
Observed Impurity Identification and Removal
Unreacted Morpholine - Identification: Can be detected by TLC as a spot with a different Rf value than the product. - Removal: Unreacted morpholine can typically be removed during the aqueous work-up by washing the organic layer with dilute acid (e.g., 1M HCl) to form the water-soluble morpholinium salt.
Dialkylation Byproduct (N,N'-bis(carboxymethyl)morpholinium inner salt) - Identification: As a quaternary ammonium salt, it is highly polar and often insoluble in common organic solvents. On TLC, it will likely appear at the baseline. - Removal: Due to its different solubility profile, it can often be separated by filtration if it precipitates from the reaction mixture. Recrystallization of the desired this compound from a suitable solvent (e.g., ethanol/water mixtures) can also be effective, as the salt will have different crystallization properties.
Glycolic Acid - Identification: Can be challenging to separate from the desired product due to similar acidic properties. Spectroscopic methods like NMR would be necessary for confirmation. - Prevention: This is best avoided by ensuring the reaction conditions do not favor the hydrolysis of the chloroacetic acid starting material. Use anhydrous solvents and control the reaction temperature.

Experimental Protocols

High-Selectivity Synthesis of this compound

This protocol is designed to minimize the formation of the dialkylation byproduct by using an excess of morpholine.

Materials:

  • Morpholine

  • Sodium chloroacetate

  • Water (distilled or deionized)

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium chloroacetate (1 equivalent) in water.

  • Addition of Morpholine: Add morpholine (2-3 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the solution to a pH of approximately 1-2 with concentrated hydrochloric acid. This will precipitate the this compound hydrochloride.

    • Cool the mixture in an ice bath to maximize precipitation.

  • Isolation:

    • Collect the precipitate by vacuum filtration and wash with cold ethanol and then with diethyl ether to remove any remaining impurities.

  • Purification (Optional):

    • The crude this compound hydrochloride can be further purified by recrystallization from an ethanol/water mixture.

Data Presentation

ParameterCondition 1: Equimolar ReactantsCondition 2: Excess Morpholine (2.5 eq.)
Morpholine (eq.) 1.02.5
Sodium Chloroacetate (eq.) 1.01.0
Temperature (°C) 8080
Reaction Time (h) 66
Approx. Yield of this compound (%) 60-70%>85%
Approx. Yield of Dialkylation Byproduct (%) 15-25%<5%

Note: The data presented in this table is illustrative and based on general principles of N-alkylation. Actual yields may vary depending on the specific reaction scale and conditions.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reactants Dissolve Morpholine (2.5 eq.) and Sodium Chloroacetate (1.0 eq.) in Water reflux Heat to Reflux (100°C) for 4-6 hours reactants->reflux tlc Monitor by TLC reflux->tlc cool Cool to Room Temperature tlc->cool acidify Acidify with conc. HCl to pH 1-2 cool->acidify precipitate Cool in Ice Bath to Maximize Precipitation acidify->precipitate filtrate Vacuum Filter and Wash with Cold Ethanol and Diethyl Ether precipitate->filtrate recrystallize Recrystallize from Ethanol/Water filtrate->recrystallize dry Dry under Vacuum recrystallize->dry final_product final_product dry->final_product Pure this compound

Caption: Experimental workflow for the high-selectivity synthesis of this compound.

troubleshooting_logic cluster_tlc_results TLC Analysis cluster_solutions Corrective Actions start Low Yield or Impure Product in this compound Synthesis check_tlc Analyze Reaction Mixture by TLC start->check_tlc sm_present Significant Starting Material Remaining check_tlc->sm_present Incomplete Reaction dialkyl_present Spot at Baseline (Dialkylation) check_tlc->dialkyl_present Side Reaction streaking Streaking of Acidic Spots check_tlc->streaking Analysis Issue increase_time_temp Increase Reaction Time or Temperature sm_present->increase_time_temp adjust_stoichiometry Use Excess Morpholine and Slow Addition of Alkylating Agent dialkyl_present->adjust_stoichiometry modify_eluent Add Acetic Acid to TLC Eluent streaking->modify_eluent end Successful Synthesis increase_time_temp->end Improved Yield adjust_stoichiometry->end Improved Purity modify_eluent->end Clearer TLC Results

Caption: Logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Optimizing 2-Morpholineacetic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing the amide coupling of 2-Morpholineacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most effective coupling reagents for this compound?

A1: The choice of coupling reagent is critical for achieving high yields. For this compound, uronium/aminium salts like HATU and HBTU, or phosphonium salts such as PyBOP, are highly effective, especially when dealing with sterically hindered amines.[1] Carbodiimides like EDC and DIC are also common but may require additives like HOBt or OxymaPure to suppress side reactions and improve efficiency.[1][2]

Q2: Which solvents and bases are recommended for this coupling reaction?

A2: Anhydrous polar aprotic solvents are generally preferred to ensure all reactants are soluble and to avoid hydrolysis of activated intermediates.[2] Commonly used solvents include N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and N-Methyl-2-pyrrolidone (NMP).[3][4] The choice of base is also crucial; non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are recommended to prevent unwanted side reactions.[5][6]

Q3: How can I monitor the progress of the coupling reaction?

A3: Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][7] These techniques allow for the visualization of the consumption of starting materials (this compound and the amine) and the formation of the desired amide product.

Q4: What are the best practices for purifying the final amide product?

A4: Purification strategies depend on the properties of the final product. Standard methods include:

  • Aqueous Workup: Washing the reaction mixture with dilute acidic and basic solutions can remove unreacted starting materials and reagent byproducts.[7]

  • Column Chromatography: Flash chromatography on silica gel is a common method for purifying amide products.[8][9] For highly polar products, reverse-phase chromatography may be more effective.[7][8]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.[10]

Troubleshooting Guide

Problem 1: Low or No Product Yield

  • Question: My amide coupling reaction with this compound is resulting in a low yield or no product at all. What are the common causes?

  • Answer: Several factors can contribute to poor yields in amide coupling reactions.[2] The most common issues include:

    • Incomplete Carboxylic Acid Activation: The coupling reagent may be degraded or used in insufficient quantity. Ensure your coupling reagent is fresh and use a slight excess (1.0-1.5 equivalents).[2] Pre-activating the this compound with the coupling reagent and base for 15-30 minutes before adding the amine can improve results.[4][11]

    • Presence of Water: Water in the reaction can hydrolyze the activated carboxylic acid intermediate.[2] It is crucial to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

    • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can significantly hinder the reaction.[2] While many couplings proceed at room temperature, gentle heating may be required for less reactive partners.

    • Steric Hindrance: If the amine substrate is sterically bulky, the reaction may be slow or incomplete.[2][12] Using a more powerful coupling reagent like HATU or PyAOP and extending the reaction time may be necessary.[4]

    • Amine Deactivation: An acid-base reaction between the carboxylic acid and the amine can occur, protonating the amine and rendering it non-nucleophilic.[2] Using the appropriate stoichiometry of a non-nucleophilic base like DIPEA is essential to prevent this.[3] If the amine starting material is a salt (e.g., HCl or TFA salt), additional equivalents of base are required to neutralize it.[3]

Problem 2: Significant Side Reactions Observed

  • Question: I am observing significant impurities in my reaction mixture. What are the likely side reactions and how can I minimize them?

  • Answer: Several side reactions can lower the yield of the desired product.

    • Racemization: If your amine has a chiral center, racemization can be a concern, especially with carbodiimide reagents.[1][13] To minimize this, add a racemization suppressant like HOBt or OxymaPure to the reaction.[2][13] Running the reaction at a lower temperature can also help.[12]

    • N-acylurea Formation: When using carbodiimides like DCC or DIC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.[5] The addition of HOBt can mitigate this side reaction. The byproduct from DCC (dicyclohexylurea, DCU) is often difficult to remove due to its low solubility.[1]

    • Guanidinylation of the Amine: Uronium-based coupling reagents like HBTU or HATU can sometimes react with the amine to form a guanidinium byproduct, terminating the chain. This is more likely if the carboxylic acid activation is slow or if an excess of the uronium reagent is used. Using a phosphonium-based reagent like PyBOP can avoid this issue.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for this compound Coupling

Coupling ReagentClassAdvantagesDisadvantagesAdditives Often Used
HATU Uronium/AminiumHigh reactivity, fast reaction times, effective for hindered couplings, low racemization.[6]Higher cost, can cause guanidinylation of the amine.None required.
HBTU Uronium/AminiumVery efficient, low racemization when HOBt is added.[1]Can cause guanidinylation.HOBt
PyBOP PhosphoniumHigh efficiency, byproducts are less hazardous than BOP, does not cause guanidinylation.[1]Solutions in DMF have moderate stability.None required.
EDC CarbodiimideWater-soluble byproduct is easily removed by aqueous workup.[1]Can cause racemization and N-acylurea formation.[5]HOBt, OxymaPure
DIC/DCC CarbodiimideInexpensive and effective.[7]Byproduct (DCU) from DCC can be difficult to remove; can cause side reactions.[1][7]HOBt, DMAP (catalytic)

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling of this compound using HATU

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Activation: Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[4]

  • Coupling: Add the amine (1.2 equivalents) to the reaction mixture. If the amine is an HCl salt, add an additional equivalent of DIPEA.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the this compound is consumed (typically 2-16 hours).

  • Workup: Dilute the reaction mixture with an organic solvent like Ethyl Acetate or DCM. Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Dissolve this compound in Anhydrous DMF prep_reagents Add HATU and DIPEA prep_acid->prep_reagents activation Pre-activation (15-30 min) prep_reagents->activation prep_amine Add Amine Substrate coupling Coupling Reaction (2-16 h, RT) prep_amine->coupling activation->prep_amine monitoring Monitor by TLC/LC-MS coupling->monitoring quench Dilute & Aqueous Wash coupling->quench dry Dry & Concentrate quench->dry purify Purify (Chromatography/ Recrystallization) dry->purify product Pure Amide Product purify->product

Caption: General experimental workflow for this compound coupling.

troubleshooting_yield start Low Reaction Yield check_activation Was the carboxylic acid pre-activated? start->check_activation check_reagents Are coupling reagents and solvents fresh and anhydrous? check_activation->check_reagents Yes sol_preactivate Action: Pre-activate acid with coupling reagent and base for 15-30 min. check_activation->sol_preactivate No check_stoichiometry Is the stoichiometry of reagents and base correct? check_reagents->check_stoichiometry Yes sol_reagents Action: Use fresh reagents and anhydrous solvents under inert atmosphere. check_reagents->sol_reagents No check_hindrance Is the amine sterically hindered? check_stoichiometry->check_hindrance Yes sol_stoichiometry Action: Verify calculations. Use 1.1-1.2 eq. coupling reagent & 2-3 eq. base. check_stoichiometry->sol_stoichiometry No sol_hindrance Action: Switch to a stronger coupling reagent (e.g., HATU). Increase reaction time/temp. check_hindrance->sol_hindrance Yes end Yield Optimized check_hindrance->end No sol_preactivate->end sol_reagents->end sol_stoichiometry->end sol_hindrance->end

Caption: Troubleshooting decision tree for low reaction yield.

References

"troubleshooting guide for morpholine ring opening"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Morpholine Ring Opening

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with morpholine ring opening reactions.

Frequently Asked Questions (FAQs)

Q1: My morpholine ring opening reaction is not proceeding or giving very low yields. What are the common causes?

Low or no yield in a morpholine ring opening reaction can stem from several factors. The stability of the morpholine ring means that forcing conditions are often required, which can lead to side reactions or decomposition. Key areas to investigate include:

  • Reaction Conditions: Morpholine ring cleavage often requires harsh conditions, such as strong oxidants or high temperatures, which might not be optimal for your specific substrate.[1] The stability of the ring is influenced by the electron density on the nitrogen atom; electron-withdrawing groups can make it less nucleophilic and less basic than similar secondary amines like piperidine.[2]

  • Catalyst Inactivity: For catalyzed reactions, such as visible-light-promoted oxidative cleavage, the photocatalyst must be active. Ensure it has not degraded and that the reaction is properly irradiated.[1]

  • Nature of the Substituents: The substituents on the morpholine ring, particularly on the nitrogen, significantly influence its reactivity. N-acyl morpholin-2-ones, for example, are more susceptible to ring-opening polymerization than N-aryl or N-alkyl substituted versions due to the hybridization of the nitrogen atom.[3][4]

Q2: I am observing unexpected side products. What are the likely side reactions?

Unwanted side products can arise from the high energy required for ring opening.

  • Oxidation of Substituents: If using strong oxidizing agents, other functional groups in your molecule may be more susceptible to oxidation than the morpholine ring itself.

  • Incomplete Cleavage: The reaction may stall at an intermediate stage, especially if the conditions are not sufficiently forcing. For instance, in oxidative pathways, initial hydrogen abstraction forms carbon-centered radicals which must then react with oxygen to proceed.[5]

  • Dimerization or Polymerization: Under certain conditions, especially with aziridine or epoxide precursors used in morpholine synthesis, competing dimerization or polymerization can occur.[6]

Q3: How do I choose the right method for opening a morpholine ring?

The choice of method depends heavily on the substrate's structure and the desired product.

  • Oxidative Cleavage: For cleaving C-C bonds within the ring, visible-light photocatalysis using an oxidant like O₂ offers a mild alternative to harsh chemical oxidants like ozone or lead tetraacetate.[1] This method has been shown to be effective for N-phenyl morpholine derivatives.[1]

  • Radical Reactions: Ring opening can be initiated by forming morpholinyl radicals through hydrogen abstraction, followed by reaction with oxygen. This pathway is complex and can lead to different products depending on which carbon (C2 or C3) the initial radical forms.[5]

  • Precursor-Based Strategies: If synthesizing a complex morpholine, consider strategies that build the ring in a way that allows for controlled subsequent cleavage or modification. For example, using aziridines and epoxides allows for the construction of highly substituted morpholines.[6][7]

Data Summary: Oxidative Ring Opening of N-Aryl Morpholines

The following table summarizes yields for the visible-light-promoted oxidative ring opening of N-aryl morpholine derivatives to form their corresponding 2-(N-arylformamido)ethyl formate products.

Substrate (N-Aryl Morpholine)Catalyst (1 mol%)SolventReaction Time (h)Yield (%)Reference
N-phenylmorpholine4CzIPNAcetonitrile2475%[1]
N-(o-tolyl)morpholine4CzIPNAcetonitrile4130%[1]

Conditions: 0.3 mmol substrate, 1.0 equivalent of 2,6-dimethylpyridine, under an O₂ atmosphere with a 9W blue LED lamp at room temperature.[1]

Experimental Protocols

Protocol 1: Visible-Light-Promoted Oxidative Ring Opening of N-Phenylmorpholine

This protocol describes the C(sp³)–C(sp³) bond cleavage of an N-substituted morpholine derivative using photocatalysis.[1]

Materials:

  • N-phenylmorpholine

  • 2,6-dimethylpyridine

  • 4CzIPN (photocatalyst)

  • Acetonitrile (solvent)

  • Oxygen supply (balloon)

  • 9W blue LED lamp

Procedure:

  • In a reaction vessel, dissolve 0.3 mmol of N-phenylmorpholine (1.0 eq), 2,6-dimethylpyridine (1.0 eq), and 4CzIPN (1 mol%) in 1.0 mL of acetonitrile.

  • Seal the vessel and establish an oxygen atmosphere using an oxygen-filled balloon.

  • Irradiate the mixture with a 9W blue light lamp at room temperature for 24 hours.

  • Upon completion, remove the solvent via rotary evaporation under reduced pressure.

  • Purify the resulting residue using silica gel flash column chromatography with a petroleum ether/ethyl acetate (3:1) eluent to yield the product, 2-(N-phenylformamido)ethyl formate.[1]

Protocol 2: Synthesis of a Substituted Morpholine Hemiaminal

This protocol details a cascade reaction to form a morpholine ring, which is a precursor that could be targeted for subsequent ring-opening studies.[8]

Materials:

  • Substituted α-formyl ester (e.g., Ethyl 2-formylpropanoate)

  • 2-Tosyl-1,2-oxazetidine derivative

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (solvent)

Procedure:

  • Combine the 2-tosyl-1,2-oxazetidine substrate (0.30 mmol) and the α-formyl ester (0.30 mmol) in a reaction flask.

  • Add potassium carbonate (0.36 mmol) and 0.5 mL of 1,4-dioxane.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction for the formation of the desired morpholine hemiaminal product.

  • Upon completion, the product can be isolated and purified. The specific work-up may involve extraction and chromatography as detailed in the source literature.[8]

Visualized Workflow and Diagrams

Troubleshooting a Failed Morpholine Ring Opening Reaction

The following workflow provides a logical sequence of steps to diagnose and resolve issues with a morpholine ring opening experiment.

G start Start: Reaction Failure (Low/No Yield) check_reaction 1. Verify Reaction Conditions start->check_reaction temp Is Temperature Correct? check_reaction->temp check_reagents 2. Assess Reagent & Catalyst Quality reagent_purity Are Starting Materials Pure? check_reagents->reagent_purity check_setup 3. Review Experimental Setup inert_gas Is Setup Airtight? check_setup->inert_gas analyze_byproducts 4. Analyze Side Products identify_side_rxn Identify Structure of Byproducts (NMR, MS) analyze_byproducts->identify_side_rxn time Is Reaction Time Sufficient? temp->time Yes optimize_cond Decision: Optimize Conditions temp->optimize_cond No atmosphere Is Atmosphere Correct (e.g., Inert, O2)? time->atmosphere Yes time->optimize_cond No atmosphere->check_reagents Yes modify_setup Decision: Modify Setup atmosphere->modify_setup No catalyst_active Is Catalyst Active? reagent_purity->catalyst_active Yes replace_reagents Decision: Replace Reagents/ Catalyst reagent_purity->replace_reagents No catalyst_active->check_setup Yes catalyst_active->replace_reagents No light_source For Photocatalysis: Is Light Source Functional and Positioned Correctly? inert_gas->light_source Yes inert_gas->modify_setup No light_source->analyze_byproducts Yes light_source->modify_setup No redesign_exp Decision: Redesign Experiment to Avoid Side Reaction identify_side_rxn->redesign_exp success Problem Resolved optimize_cond->success replace_reagents->success modify_setup->success redesign_exp->success

Caption: Troubleshooting workflow for morpholine ring opening.

References

"stability issues of 2-Morpholineacetic acid under acidic conditions"

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that researchers, scientists, and drug development professionals might encounter when working with 2-Morpholineacetic acid in acidic environments.

Question/Issue Possible Cause(s) Recommended Action(s)
FAQ: My quantification of this compound is inconsistent and lower than expected in acidic solutions, especially over time. This compound is likely degrading in the acidic medium. The morpholine ring contains an ether linkage that can be susceptible to acid-catalyzed hydrolysis, especially at elevated temperatures.Prepare acidic solutions of your compound fresh and use them immediately for analysis.Perform a time-course study in your specific acidic medium to determine the degradation rate.Develop a stability-indicating analytical method, such as HPLC, that can separate the parent this compound from its potential degradation products.[1][2]
FAQ: I observe the appearance of new, unidentified peaks in my chromatogram when analyzing this compound from an acidic formulation. These new peaks are likely degradation products resulting from the breakdown of the this compound molecule. The primary degradation pathway is likely the hydrolysis of the morpholine ring.Attempt to identify the degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[1]Conduct forced degradation studies (see Experimental Protocols below) to intentionally generate the degradation products and confirm their identity.Adjust the pH of your formulation to a less acidic range if the application allows, to minimize degradation.
Troubleshooting: My reaction involving this compound in a strong acid is not proceeding as expected, and I'm seeing significant byproducts. The strong acidic conditions may be causing rapid degradation of your starting material, this compound, which competes with your desired reaction.Evaluate the pH and temperature sensitivity of this compound before proceeding with the reaction.Consider protecting the morpholine moiety if it is not the intended reaction site.Explore alternative, less acidic reaction conditions or different catalysts.
FAQ: What are the likely degradation products of this compound under acidic conditions? Based on the structure, the most probable degradation pathway is the acid-catalyzed hydrolysis of the ether bond within the morpholine ring. This would lead to the ring-opening of the morpholine moiety.The primary degradation product is expected to be N-(2-hydroxyethyl)-N-(carboxymethyl)glycine.Further degradation under harsh conditions could potentially occur.
Troubleshooting: How can I prevent the degradation of this compound during storage in an acidic solution? Degradation is often accelerated by factors such as low pH, high temperature, and light exposure.Store acidic solutions of this compound at refrigerated temperatures (2-8 °C).Protect the solutions from light by using amber vials or covering them with aluminum foil.If possible, buffer the solution to the highest pH at which the compound is still soluble and stable for the intended duration.

Quantitative Data Summary

The following table provides hypothetical data illustrating the potential degradation of this compound under various acidic conditions. This data is for illustrative purposes only and should be confirmed by experimental studies.

Condition Time (hours) This compound Remaining (%) Primary Degradant Formed (%)
pH 1.0 (0.1 N HCl) at 25°C 0100.00.0
898.21.8
2494.55.5
7285.114.9
pH 3.0 (Citrate Buffer) at 25°C 0100.00.0
899.80.2
2499.20.8
7297.52.5
pH 1.0 (0.1 N HCl) at 60°C 0100.00.0
291.38.7
875.624.4
2450.249.8

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

Objective: To investigate the degradation pathway of this compound in an acidic environment and to generate its degradation products for analytical method development.

Materials:

  • This compound

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Class A volumetric flasks, pipettes, and vials

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 1 M HCl in a suitable flask.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Before analysis, neutralize an aliquot of the sample with an equivalent amount of 1 M NaOH.

  • Sample Analysis:

    • Dilute the neutralized samples to a final concentration of approximately 0.1 mg/mL with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method.[1] A common approach is a reverse-phase C18 column with a gradient elution of a buffered aqueous phase and an organic modifier like acetonitrile. Detection is typically by UV spectroscopy.

Visualizations

Degradation Pathway

G cluster_reactants Reactants cluster_products Degradation Products A This compound in Acidic Solution (H+) B Protonated Intermediate A->B Protonation of Ether Oxygen C Ring-Opened Product N-(2-hydroxyethyl)-N-(carboxymethyl)glycine B->C Nucleophilic attack by H2O (Hydrolysis)

Caption: Inferred acid-catalyzed hydrolysis pathway of this compound.

Troubleshooting Workflow

G start Start: Inconsistent analytical results for this compound in acidic medium check_fresh Are solutions prepared fresh before analysis? start->check_fresh prepare_fresh Action: Prepare fresh solutions immediately before use check_fresh->prepare_fresh No new_peaks Are new peaks observed in the chromatogram? check_fresh->new_peaks Yes prepare_fresh->check_fresh time_study Action: Conduct a time-course study to determine degradation rate adjust_conditions Action: Optimize storage/analytical conditions (lower temp, higher pH) time_study->adjust_conditions new_peaks->time_study No lcms_analysis Action: Use LC-MS to identify degradation products new_peaks->lcms_analysis Yes forced_degradation Action: Perform forced degradation to confirm degradant identity lcms_analysis->forced_degradation forced_degradation->adjust_conditions end End: Stable analytical method and handling procedure established adjust_conditions->end

Caption: Troubleshooting workflow for stability issues of this compound.

References

Technical Support Center: Improving the Solubility of 2-Morpholineacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the solubility of 2-Morpholineacetic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives exhibit poor solubility?

The limited aqueous solubility of many this compound derivatives often stems from their molecular structure. These compounds are typically weakly acidic due to the carboxylic acid group. In neutral or acidic environments, the molecule remains largely in its non-ionized, less polar form, which is less soluble in aqueous media. The overall lipophilicity of the derivative can also contribute to poor water solubility.

Q2: What is the first and most straightforward step to try to improve the solubility of my this compound derivative?

Given that this compound and its derivatives are generally weak acids, the most direct approach to enhance solubility is through pH adjustment.[1][2] By increasing the pH of the aqueous solution to a value above the compound's pKa, the carboxylic acid group will deprotonate to form a carboxylate salt. This ionized form is more polar and, consequently, more soluble in water.[1]

Q3: How does salt formation improve the solubility of this compound derivatives?

Creating a salt of your this compound derivative is a highly effective method to significantly increase its aqueous solubility. This is achieved by reacting the acidic drug with a base to form a salt. The resulting salt will have a higher dissolution rate compared to the free acid form. Common counterions for weakly acidic drugs include sodium, potassium, and calcium.[3] The selection of an appropriate salt form can have a substantial impact on the physicochemical properties of the compound, including its solubility and stability.

Q4: Can co-solvents be used to improve the solubility of these derivatives?

Yes, the use of co-solvents is a common strategy to increase the solubility of poorly soluble compounds. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving lipophilic compounds. For carboxylic acids, solvents that can engage in hydrogen bonding can be particularly effective.[4][5]

Q5: What are solid dispersions, and how can they enhance the solubility of this compound derivatives?

A solid dispersion is a system where the drug is dispersed in a solid hydrophilic carrier or matrix.[6] This technique can improve solubility by several mechanisms, including reducing the particle size of the drug to a molecular level, converting the drug from a crystalline to a more soluble amorphous form, and improving the wettability of the drug particles.[7][8] Common carriers include polymers like polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[6]

Q6: Is nanotechnology a viable option for improving the solubility of these compounds?

Absolutely. Nanotechnology, specifically the formulation of nanosuspensions, is a powerful tool for enhancing the solubility and dissolution rate of poorly soluble drugs.[9][10] A nanosuspension is a colloidal dispersion of the pure drug particles in a liquid medium, with a particle size in the nanometer range. The significant reduction in particle size leads to a substantial increase in the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, increases the dissolution velocity.[11]

Troubleshooting Guides

Problem: My this compound derivative precipitates out of solution when I dilute my DMSO stock in an aqueous buffer.

Troubleshooting Steps:

  • Lower the Final DMSO Concentration: Aim for a final DMSO concentration of 1% or less in your aqueous solution. High concentrations of organic solvents can cause compounds to precipitate when introduced to a predominantly aqueous environment.

  • Adjust the pH of the Aqueous Buffer: Since your compound is a weak acid, increasing the pH of your buffer will increase its solubility. Experiment with buffers at pH 7.4 or higher to maintain the compound in its more soluble, ionized form.

  • Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, try a pre-mixed co-solvent system. Common co-solvents for preclinical studies include polyethylene glycol 400 (PEG 400) and propylene glycol.

  • Consider a Surfactant: Adding a small amount of a pharmaceutically acceptable surfactant to the aqueous buffer can help to keep the compound solubilized by forming micelles.

Problem: The solubility of my compound is still too low for my in vivo studies, even after pH adjustment.

Troubleshooting Steps:

  • Formulate as a Salt: If you are working with the free acid form, consider synthesizing a salt version (e.g., sodium or potassium salt). This can dramatically increase aqueous solubility.

  • Prepare a Solid Dispersion: For oral formulations, creating a solid dispersion with a hydrophilic polymer can significantly improve the dissolution rate and bioavailability.

  • Develop a Nanosuspension: This approach is particularly useful for both oral and parenteral administration and can lead to a significant increase in the apparent solubility and dissolution velocity.

  • Investigate a Prodrug Approach: While more complex, designing a more soluble prodrug that metabolically converts to the active this compound derivative in vivo can be a highly effective strategy.

Data on Solubility Enhancement Strategies

TechniqueGeneral PrincipleExpected Fold Increase in SolubilityKey Considerations
pH Adjustment Ionization of the weak acid to a more soluble salt form.2 to 100-foldDependent on the pKa of the compound and the pH of the medium.
Salt Formation Creation of a more soluble salt of the parent compound.10 to 1,000-foldRequires an ionizable group; the choice of counter-ion is critical.
Co-solvents Reducing the polarity of the aqueous medium.2 to 50-foldPotential for toxicity and precipitation upon dilution.
Solid Dispersions Amorphization and improved wettability of the drug.10 to 200-foldPhysical and chemical stability of the amorphous form can be a challenge.[7][8]
Nanosuspensions Increased surface area leading to enhanced dissolution velocity.5 to 500-foldRequires specialized equipment; physical stability of the nanosuspension needs to be ensured.[9][10]

Experimental Protocols

Protocol for Determining pH-Solubility Profile

This protocol outlines the shake-flask method for determining the equilibrium solubility of a this compound derivative at different pH values.[1][2]

Solid_Dispersion_Workflow cluster_Solution_Prep Solution Preparation cluster_Solvent_Removal Solvent Removal cluster_Post_Processing Post-Processing cluster_Characterization Characterization A Dissolve Drug and Polymer in a Common Solvent B Evaporate Solvent (e.g., Rotary Evaporator) A->B C Dry Under Vacuum B->C D Scrape and Collect Solid C->D E Mill/Sieve to Uniform Size D->E F Analyze for Amorphicity (XRD, DSC) and Dissolution Rate E->F Solubility_Enhancement_Decision_Tree Start Poorly Soluble This compound Derivative Ionizable Is the compound ionizable? Start->Ionizable pH_Salt pH Adjustment / Salt Formation Ionizable->pH_Salt Yes Non_Ionizable Is the compound for oral or parenteral administration? Ionizable->Non_Ionizable No Prodrug Consider Prodrug Strategy (for complex cases) pH_Salt->Prodrug Oral Solid Dispersion Non_Ionizable->Oral Oral Parenteral Nanosuspension / Co-solvents Non_Ionizable->Parenteral Parenteral Oral->Prodrug Parenteral->Prodrug

References

Technical Support Center: Purification of 2-Morpholineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 2-Morpholineacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: The synthesis of this compound typically involves the N-alkylation of morpholine with a haloacetic acid derivative, such as chloroacetic acid or its esters (e.g., ethyl chloroacetate), often in the presence of a base like triethylamine. Potential impurities arising from this process include:

  • Unreacted Starting Materials: Residual morpholine and chloroacetic acid or its ester.

  • Base and its Salt: If a base like triethylamine is used, both the free base and its hydrochloride salt can be present as impurities.

  • Di-substituted Byproducts: A potential side reaction is the reaction of two molecules of morpholine with one molecule of the alkylating agent.

  • Solvents: Residual solvents used in the reaction or work-up.

Q2: What is the most common method for purifying crude this compound?

A2: Recrystallization is a widely used and effective technique for the purification of solid organic compounds like this compound. This method relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.

Q3: How can I improve the crystallinity of this compound for better purification?

A3: Converting the zwitterionic this compound to its hydrochloride salt can often improve its crystallinity, making purification by recrystallization more effective. This is achieved by treating a solution of the crude product with hydrochloric acid.

Q4: Can I use chromatography to purify this compound?

A4: Yes, chromatographic techniques can be employed. Due to the polar and acidic nature of this compound, ion-exchange chromatography is a suitable method. It separates molecules based on their net charge. While silica gel chromatography is common for many organic compounds, the basicity of the morpholine nitrogen can lead to strong interactions with the acidic silica gel, potentially causing poor separation and recovery. If silica gel chromatography is used, adding a basic modifier like triethylamine to the eluent can help to improve the results.

Q5: How can I assess the purity of my this compound sample?

A5: High-Performance Liquid Chromatography (HPLC) is a robust analytical technique for determining the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Troubleshooting Guides

This section provides solutions to common issues encountered during the synthesis and purification of this compound.

Synthesis & Work-up Issues
Problem Possible Cause Solution
Low reaction yield Incomplete reaction.- Ensure the reaction is stirred efficiently and run for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Check the quality of the starting materials. Impurities in morpholine or the chloroacetic acid derivative can affect the reaction.
Side reactions.- Control the reaction temperature. The N-alkylation reaction can be exothermic.- Add the alkylating agent slowly to the solution of morpholine and base to minimize side reactions.
Product is an oil and does not solidify Presence of significant impurities.- Wash the crude product with a non-polar solvent like diethyl ether or hexane to remove non-polar impurities.- Attempt to form the hydrochloride salt by treating the oil with a solution of HCl in an organic solvent (e.g., diethyl ether or isopropanol) to induce crystallization.
Difficulty in extracting the product from the aqueous phase High water solubility of this compound.- Saturate the aqueous layer with a salt like sodium chloride ("salting out") to decrease the solubility of the product in the aqueous phase and drive it into the organic layer.- Use a more polar organic solvent for extraction, such as dichloromethane.
Purification Issues
Problem Possible Cause Solution
Poor recovery after recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.- Select a different solvent or a solvent pair. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.- Use the minimum amount of hot solvent required to dissolve the crude product.
The solution was not cooled sufficiently.- Ensure the solution is cooled in an ice bath to maximize crystal formation before filtration.
Colored crystals after recrystallization Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
Peak tailing in silica gel chromatography Strong interaction between the basic morpholine nitrogen and the acidic silanol groups on the silica gel.- Add a small amount (0.1-2%) of a basic modifier, such as triethylamine or ammonia (in methanol), to the eluent to neutralize the acidic sites on the silica gel.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from morpholine and ethyl chloroacetate.

Materials:

  • Morpholine

  • Ethyl chloroacetate

  • Triethylamine

  • Benzene (or another suitable solvent like toluene)

  • Hydrochloric acid (for hydrochloride salt formation, if desired)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve morpholine and triethylamine in benzene.

  • Slowly add ethyl chloroacetate to the stirred solution. An exothermic reaction may occur; maintain the temperature with a water bath if necessary.

  • Reflux the reaction mixture for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and filter off the triethylamine hydrochloride salt that has precipitated.

  • Wash the filtrate with water to remove any remaining salts.

  • Evaporate the solvent from the organic layer to obtain the crude ethyl 2-morpholinoacetate.

  • Hydrolyze the ester by refluxing with aqueous hydrochloric acid.

  • Cool the solution and adjust the pH to the isoelectric point to precipitate the this compound.

  • Collect the crude product by filtration and wash with cold water.

Purification by Recrystallization (Ethanol/Water)

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol.[1][2]

  • If the solution is colored, add a small amount of activated charcoal, heat briefly, and filter the hot solution to remove the charcoal.

  • To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly cloudy. This indicates that the solution is saturated.[1]

  • If too much water is added and the solution remains cloudy, add a small amount of hot ethanol to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization.[2]

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold ethanol/water mixture.[2]

  • Dry the crystals under vacuum.

Data Presentation

The following table provides illustrative data on the purification of this compound using different methods. The actual results may vary depending on the specific experimental conditions.

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)Notes
Recrystallization (Ethanol/Water) ~85%>98%70-85%Effective for removing most common impurities. Yield can be optimized by carefully controlling the solvent ratio and cooling process.[3]
Recrystallization of HCl Salt (Isopropanol) ~85%>99%65-80%Conversion to the hydrochloride salt often improves crystal quality and can lead to higher purity.
Ion-Exchange Chromatography ~80%>99%50-70%Highly effective for removing ionic impurities and achieving very high purity, but may result in lower yields compared to recrystallization.

Visualizations

Experimental Workflow for Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis s1 1. Reaction Setup (Morpholine, Et-chloroacetate, TEA) s2 2. Reflux s1->s2 s3 3. Work-up (Filtration, Extraction) s2->s3 s4 4. Hydrolysis s3->s4 s5 5. Precipitation & Isolation s4->s5 p1 Crude this compound s5->p1 Crude Product p2 Recrystallization (Ethanol/Water) p1->p2 p3 Pure this compound p2->p3 a1 Purity Analysis (HPLC) p3->a1

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Purity

troubleshooting_purity cluster_causes Potential Causes cluster_solutions Solutions start Low Purity Detected (e.g., by HPLC) cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Ineffective Purification start->cause3 sol1 Optimize Reaction: - Increase reaction time - Check reagent stoichiometry cause1->sol1 sol2 Optimize Conditions: - Control temperature - Slow addition of reagents cause2->sol2 sol3 Improve Purification: - Choose a different recrystallization solvent - Use ion-exchange chromatography - Convert to HCl salt cause3->sol3

Caption: Troubleshooting guide for addressing low purity issues.

References

Navigating the Scale-Up of 2-Morpholineacetic Acid Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the successful scale-up of synthesizing key intermediates like 2-Morpholineacetic acid is a critical step. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the transition from laboratory to pilot or industrial scale production.

Troubleshooting Guide: Overcoming Common Hurdles in Scale-Up Synthesis

Scaling up the synthesis of this compound, typically achieved through the N-alkylation of morpholine with a haloacetic acid (e.g., chloroacetic acid or bromoacetic acid) or its salt, presents several challenges. This guide offers solutions to common issues.

Problem Potential Cause(s) Troubleshooting/Optimization Strategy
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Poor choice of base or solvent. - Product loss during workup and isolation.- Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC) to track reactant consumption and product formation. - Temperature Optimization: Gradually increase the reaction temperature, while monitoring for byproduct formation. Many N-alkylation reactions require heating to proceed at a reasonable rate.[1] - Base and Solvent Screening: Experiment with different bases (e.g., NaOH, K₂CO₃, NaHCO₃) and solvents. Aprotic solvents are often efficient for N-alkylation.[2] Ensure the chosen base is strong enough and the solvent allows for good solubility of all reactants. - Workup Optimization: Check the pH of the aqueous layer during extraction to ensure the amino acid product is in a form that minimizes its solubility in the aqueous phase. Perform multiple extractions to maximize recovery.
Formation of Impurities/By-products - Over-alkylation: The product, this compound, can react further with the alkylating agent. - Side reactions of the haloacetic acid: Decomposition or self-condensation of the haloacetic acid derivative. - Ring-opening of morpholine: Can occur at elevated temperatures.- Control Stoichiometry: Use a slight excess of morpholine relative to the haloacetic acid to favor mono-alkylation.[1] - Slow Addition: Add the haloacetic acid or its salt solution slowly to the reaction mixture to maintain a low concentration of the alkylating agent.[1] - Temperature Control: Avoid excessive temperatures that could lead to the degradation of starting materials or the morpholine ring.[3] - Purification: Develop robust purification methods, such as crystallization or chromatography, to effectively remove impurities.
Difficult Product Isolation and Purification - High water solubility: As an amino acid, the product can be highly soluble in water, making extraction from aqueous media challenging. - Amphoteric nature: The presence of both an acidic (carboxylic acid) and a basic (tertiary amine) functional group complicates purification. - Formation of salts: The product can form salts that have different solubility profiles.- pH Adjustment: Carefully adjust the pH of the reaction mixture to the isoelectric point of this compound to minimize its water solubility before filtration or extraction. - Crystallization: Develop a crystallization process from a suitable solvent system to isolate the product with high purity. Seeding may be necessary to induce crystallization. - Ion-Exchange Chromatography: For high-purity requirements, ion-exchange chromatography can be an effective purification method for amino acids.[4]
Poor Reproducibility at Scale - Inefficient mixing: Inadequate agitation in larger reactors can lead to localized "hot spots" or concentration gradients. - Heat transfer issues: The exothermic nature of the N-alkylation reaction can be difficult to manage in large vessels, leading to temperature variations. - Quality of raw materials: Batch-to-batch variability in starting materials can affect reaction outcomes.- Reactor Design: Ensure the reactor is equipped with an appropriate agitation system for the scale of the reaction. - Thermal Management: Implement a robust cooling system and monitor the internal reaction temperature closely. Consider a semi-batch process where one reactant is added gradually to control the exotherm. - Raw Material Qualification: Establish strict specifications for all starting materials and perform quality control checks on incoming batches.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent method for industrial-scale synthesis is the N-alkylation of morpholine with an alkali metal salt of a haloacetic acid, such as sodium chloroacetate. This approach is often preferred over using the free haloacetic acid and a separate base, as it can simplify the process and waste streams.

Q2: What are the typical impurities found in the synthesis of this compound?

A2: Common impurities include unreacted morpholine and haloacetic acid, over-alkylation products where the nitrogen atom is quaternized, and potentially by-products from the decomposition of the haloacetic acid. Positional isomers are not a concern in this specific synthesis.

Q3: How can I minimize the formation of the over-alkylation by-product?

A3: Over-alkylation is a common issue in N-alkylation reactions.[1][5][6] To minimize it, you can employ several strategies:

  • Stoichiometric Control: Use a molar excess of morpholine.

  • Slow Addition: Add the alkylating agent (haloacetic acid or its salt) gradually to the reaction mixture.[1]

  • Lower Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of the second alkylation step.

Q4: What analytical methods are suitable for monitoring the reaction and assessing the purity of the final product?

A4: A combination of analytical techniques is recommended for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the reaction progress and quantifying the purity of the non-volatile this compound.[7][8]

  • Gas Chromatography (GC): Useful for detecting and quantifying volatile components like residual morpholine.[7][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product and can help in identifying impurities.[7]

  • Mass Spectrometry (MS): Can be coupled with GC or HPLC to identify unknown impurities by their mass-to-charge ratio.

Experimental Protocols

A general laboratory-scale protocol for the synthesis of this compound is as follows, which can be adapted for scale-up with appropriate engineering controls.

Protocol: Synthesis of this compound from Morpholine and Sodium Chloroacetate

Materials:

  • Morpholine

  • Sodium Chloroacetate

  • Water

  • Hydrochloric Acid (for pH adjustment)

  • Suitable organic solvent for extraction (e.g., dichloromethane, if applicable at a specific pH)

  • Suitable solvent for crystallization (e.g., ethanol/water mixture)

Procedure:

  • In a suitable reactor, dissolve sodium chloroacetate in water.

  • Add morpholine to the solution. An excess of morpholine (e.g., 1.1 to 1.5 equivalents) is often used.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and maintain with stirring for several hours.

  • Monitor the reaction progress using a suitable analytical method (e.g., HPLC) until the consumption of the limiting reagent is complete.

  • Cool the reaction mixture to room temperature.

  • Carefully adjust the pH of the solution with hydrochloric acid to the isoelectric point of this compound to precipitate the product.

  • Isolate the crude product by filtration.

  • Wash the crude product with cold water to remove inorganic salts.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., an ethanol/water mixture).

  • Dry the purified product under vacuum.

Visualizing the Process

To better understand the workflow and potential challenges, the following diagrams illustrate the synthesis pathway and a troubleshooting decision tree.

G cluster_0 Synthesis Pathway Morpholine Morpholine Reaction Reaction Morpholine->Reaction Chloroacetic Acid Salt Chloroacetic Acid Salt Chloroacetic Acid Salt->Reaction Crude Product Crude Product Reaction->Crude Product N-Alkylation Purification Purification Crude Product->Purification Crystallization / Chromatography Pure this compound Pure this compound Purification->Pure this compound G Start Start Low_Yield Low_Yield Start->Low_Yield Incomplete_Reaction Incomplete_Reaction Low_Yield->Incomplete_Reaction Yes Impurity_Detected Impurity_Detected Low_Yield->Impurity_Detected No Optimize_Temp_Time Optimize Temp/Time Incomplete_Reaction->Optimize_Temp_Time Yes Check_Reagents Check Reagent Purity/Stoichiometry Incomplete_Reaction->Check_Reagents No Success Success Optimize_Temp_Time->Success Check_Reagents->Success Over_alkylation Over_alkylation Impurity_Detected->Over_alkylation Yes Improve_Purification Improve Purification Method Impurity_Detected->Improve_Purification No Adjust_Stoichiometry Adjust Stoichiometry / Slow Addition Over_alkylation->Adjust_Stoichiometry Yes Over_alkylation->Improve_Purification No Adjust_Stoichiometry->Success Improve_Purification->Success End End Failure Failure

References

Technical Support Center: Managing the Hygroscopic Nature of 2-Morpholineacetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of 2-Morpholineacetic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What does it mean that this compound hydrochloride is hygroscopic?

A1: The term hygroscopic indicates that this compound hydrochloride has a tendency to absorb moisture from the surrounding atmosphere. This property is confirmed by safety data sheets which label the compound as "moisture sensitive". The morpholine component of the molecule, in its liquid form, is also known to be hygroscopic. When exposed to ambient air, the compound can attract and hold water molecules, which may alter its physical and chemical properties.

Q2: What are the potential consequences of moisture absorption for my experiments?

A2: Moisture absorption can significantly impact the quality and performance of this compound hydrochloride, leading to:

  • Inaccurate Weighing: The absorbed water adds to the measured weight, leading to errors in concentration calculations for solutions.

  • Physical Changes: The powder may clump, cake, or even deliquesce (dissolve in the absorbed water), affecting its flowability and handling.

  • Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, reducing the purity and stability of the compound.

  • Altered Dissolution Rates: Changes in the physical form due to moisture can affect the rate at which the compound dissolves, impacting experimental reproducibility.

  • Inconsistent Analytical Results: Moisture can interfere with various analytical techniques, leading to unreliable data.

Q3: How should I store this compound hydrochloride to minimize moisture absorption?

A3: Proper storage is critical for maintaining the integrity of the compound. Here are the recommended storage conditions:

  • Airtight Containers: Store the compound in a tightly sealed container, preferably with a secondary seal like parafilm.

  • Desiccator: For long-term storage or for highly sensitive experiments, keep the container inside a desiccator containing a suitable desiccant (e.g., silica gel, calcium sulfate).

  • Inert Atmosphere: For the highest level of protection, store the compound in a glove box under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Controlled Environment: Store in a cool, dry place with controlled low humidity. Avoid areas with significant temperature fluctuations that can lead to condensation.

Q4: What precautions should I take when handling this compound hydrochloride in the laboratory?

A4: To minimize exposure to atmospheric moisture during handling, follow these best practices:

  • Work Quickly: Weigh out the required amount of the compound as quickly as possible to limit its exposure time to air.

  • Use a Controlled Environment: If possible, handle the compound in a low-humidity environment, such as a glove box or a balance enclosure with a nitrogen purge.

  • Pre-weigh in Vials: For routine experiments, consider pre-weighing aliquots of the compound into individual, sealed vials within a controlled environment. This avoids repeated opening of the main stock container.

  • Proper Tools: Use dry spatulas and weighing boats.

  • Seal Immediately: Tightly reseal the container immediately after use.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound hydrochloride.

Issue Possible Cause Recommended Solution
Difficulty in weighing an accurate amount of the compound. The powder has absorbed moisture and is clumping or sticking to the spatula.1. Dry the material under vacuum at a temperature that will not cause degradation (consult the product's technical data sheet for thermal stability information). 2. Handle the compound in a glove box or a controlled humidity environment. 3. If clumping is minor, you may be able to break up the clumps with a dry spatula just before weighing, but be aware this may not fully restore its original properties.[1]
Inconsistent results in a series of experiments using the same batch. The compound has absorbed varying amounts of moisture over time due to repeated exposure to the atmosphere.1. Aliquot the compound into smaller, single-use vials upon receipt to minimize exposure of the bulk material. 2. Perform a water content analysis (e.g., Karl Fischer titration) on the material before each experiment to accurately determine the amount of active compound being used.
The compound appears wet or has turned into a paste. The compound is highly hygroscopic and has absorbed a significant amount of atmospheric moisture, potentially to the point of deliquescence.1. The material may be compromised. It is recommended to use a fresh, unopened container of the compound. 2. If you must use the material, attempt to dry a small portion under high vacuum, but be aware that its properties may have changed. Re-characterization would be necessary.
Unexpected peaks in analytical data (e.g., NMR, HPLC). The presence of water may have caused degradation of the compound.1. Confirm the identity of the unexpected peaks (e.g., via mass spectrometry). 2. Review your handling and storage procedures to identify potential points of moisture ingress. 3. Use a fresh, properly stored sample for subsequent experiments.
Hygroscopicity Classification
Classification Weight Gain (% w/w) Implication for this compound hydrochloride
Slightly hygroscopic≥ 0.2% and < 2%Minimal precautions are needed, but airtight containers are still recommended.
Hygroscopic≥ 2% and < 15%Requires storage in airtight containers and handling in a controlled environment is advisable.
Very hygroscopic≥ 15%Strict handling and storage in a desiccator or glove box are necessary to prevent significant changes to the material.
DeliquescentSufficient water is absorbed to form a liquidThe material is extremely sensitive to moisture and must be handled in a dry, inert atmosphere.

Note: Without specific experimental data for this compound hydrochloride, it is prudent to handle it as at least a "hygroscopic" substance and take appropriate precautions.

Experimental Protocols

Determination of Water Content by Karl Fischer Titration

Objective: To accurately quantify the water content in a sample of this compound hydrochloride.

Materials:

  • Karl Fischer Titrator (coulometric or volumetric)

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5)

  • Anhydrous methanol (or other suitable solvent)

  • Gas-tight syringe

  • This compound hydrochloride sample

  • Analytical balance

Procedure:

  • Instrument Preparation:

    • Ensure the titration vessel is clean and dry.

    • Fill the titration vessel with anhydrous methanol to the appropriate level.

    • Start the instrument and allow it to neutralize the solvent until a stable, low drift is achieved.

  • Standardization (for volumetric titration):

    • Accurately weigh a known amount of a water standard (e.g., sodium tartrate dihydrate) or inject a precise volume of pure water.

    • Titrate the standard with the Karl Fischer reagent to the endpoint.

    • Calculate the titer of the reagent (mg of water per mL of titrant). Perform this in triplicate and calculate the average.

  • Sample Analysis:

    • In a controlled environment (e.g., glove box or on a balance with a draft shield), accurately weigh a suitable amount of this compound hydrochloride. The sample size will depend on the expected water content and the instrument's sensitivity.

    • Quickly transfer the weighed sample into the titration vessel.

    • Seal the vessel and start the titration.

    • The instrument will automatically titrate the sample to the endpoint.

    • Record the volume of titrant used (for volumetric) or the total charge passed (for coulometric).

  • Calculation:

    • Volumetric: Water Content (%) = (Volume of Titrant (mL) × Titer (mg/mL) / Sample Weight (mg)) × 100

    • Coulometric: Water Content (%) = (Total Charge (µg) / Sample Weight (µg)) × 100

Assessment of Hygroscopicity by Dynamic Vapor Sorption (DVS)

Objective: To determine the moisture sorption and desorption characteristics of this compound hydrochloride as a function of relative humidity (RH).

Materials:

  • Dynamic Vapor Sorption (DVS) Analyzer

  • This compound hydrochloride sample

  • Microbalance pan

Procedure:

  • Sample Preparation:

    • Place a small, accurately weighed amount of the this compound hydrochloride sample (typically 5-15 mg) into the DVS microbalance pan.

  • Instrument Setup:

    • Set the temperature to a constant value (e.g., 25°C).

    • Define the RH program. A typical program would be:

      • Drying step: Equilibrate the sample at 0% RH until a stable weight is achieved. This will be the initial dry weight.

      • Sorption step: Increase the RH in a stepwise manner (e.g., in 10% increments from 10% to 90% RH). At each step, the instrument will hold the RH constant until the sample weight stabilizes (i.e., the rate of weight change is below a set threshold).

      • Desorption step: Decrease the RH in a stepwise manner (e.g., in 10% increments from 90% back down to 0% RH), again allowing for equilibration at each step.

  • Data Analysis:

    • The instrument software will generate a moisture sorption-desorption isotherm by plotting the change in mass (%) versus the relative humidity (%).

    • From the isotherm, you can determine:

      • The total water uptake at a specific RH (e.g., 80% RH for classification).

      • The presence of hysteresis (a difference between the sorption and desorption curves), which can indicate changes in the material's structure.

      • The critical relative humidity at which significant water uptake occurs.

Visualizations

experimental_workflow cluster_storage Storage & Handling cluster_experiment Experimental Procedure cluster_analysis Quality Control storage Store in Airtight Container in Desiccator handling Handle in Low Humidity Environment (e.g., Glove Box) weigh Accurately Weigh Sample handling->weigh dissolve Prepare Solution or Use in Experiment weigh->dissolve kf Karl Fischer Titration dissolve->kf dvs Dynamic Vapor Sorption

Caption: Workflow for handling and analyzing hygroscopic this compound hydrochloride.

troubleshooting_workflow node_action node_action node_ok node_ok node_bad node_bad start Inconsistent Experimental Results? check_appearance Is the compound clumped or wet? start->check_appearance check_storage Was the compound stored properly? check_appearance->check_storage No action_dry Dry a small sample under vacuum check_appearance->action_dry Yes run_qc Perform Water Content Analysis (Karl Fischer) check_storage->run_qc Yes action_new_sample Use a fresh, unopened sample check_storage->action_new_sample No action_adjust_weight Adjust sample weight based on water content run_qc->action_adjust_weight action_dry->run_qc bad Material may be degraded action_dry->bad ok Proceed with Experiment action_new_sample->ok action_adjust_weight->ok

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

"preventing dimer formation in 2-Morpholineacetic acid reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dimer formation during reactions with 2-Morpholineacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary dimer formed in this compound reactions?

The primary dimer formed is a 2,5-diketopiperazine (DKP). This occurs through an intramolecular cyclization of a dipeptide intermediate containing two this compound residues, or between two molecules of an activated this compound derivative. Due to its structural similarity to proline, an amino acid highly prone to DKP formation, this compound readily undergoes this side reaction.[1][2]

Q2: What are the common consequences of dimer formation?

Dimer formation can lead to several undesirable outcomes in your experiments:

  • Reduced Yield: The formation of the dimer consumes the starting material, leading to a lower yield of the desired product.

  • Purification Challenges: The dimer often has similar solubility and chromatographic properties to the desired product, making purification difficult.

  • Inaccurate Analytical Results: The presence of the dimer as an impurity can interfere with analytical techniques such as NMR, Mass Spectrometry, and HPLC, leading to incorrect interpretation of results.

Q3: Which factors promote the formation of the diketopiperazine dimer?

Several factors can increase the likelihood and rate of dimer formation:

  • High Temperatures: Elevated reaction temperatures provide the activation energy needed for the intramolecular cyclization.

  • Prolonged Reaction Times: Longer reaction times increase the opportunity for the dimer to form, especially if the desired reaction is slow.

  • Choice of Coupling Reagents: Some coupling reagents are more prone to causing side reactions, including dimer formation. Reagents that lead to highly activated intermediates can increase the rate of dimerization.

  • Base and Deprotection Conditions: In solid-phase peptide synthesis (SPPS), the basic conditions used for Fmoc deprotection can catalyze DKP formation.[1][2]

  • Concentration: Higher concentrations of the activated this compound can favor the intermolecular reaction pathway to form the dimer.

Troubleshooting Guide

This guide provides solutions to common problems encountered during reactions with this compound.

Problem Possible Cause Recommended Solution
Low yield of desired product and presence of a major side product with a mass corresponding to the dimer. The reaction conditions are favoring dimer formation.1. Lower the reaction temperature: Run the reaction at 0 °C or even lower if the desired reaction still proceeds at a reasonable rate.2. Optimize the coupling reagent: Switch to a coupling reagent known for lower rates of side reactions, such as COMU or TDBTU.[3] Avoid prolonged activation times.3. Control stoichiometry: Use a minimal excess of the coupling reagent and this compound.
Difficulty in separating the desired product from the dimer by chromatography. The dimer and product have very similar polarities.1. Modify the chromatographic conditions: Try a different solvent system or a column with a different stationary phase.2. Consider a different workup procedure: Selective precipitation or extraction might help to remove the bulk of the dimer before chromatography. The dimer is often less soluble in certain organic solvents.
Inconsistent reaction outcomes with variable amounts of dimer formation. The reaction is highly sensitive to subtle changes in conditions.1. Strictly control reaction parameters: Ensure consistent temperature, reaction time, and reagent addition rates.2. Use high-purity reagents and dry solvents: Water and other impurities can affect the performance of coupling reagents and lead to side reactions.

Quantitative Data on Dimer Formation

N-Terminal Amino Acid (Xaa) in Xaa-Pro PeptideDissociation Half-life at 75 °C (min)Dissociation Half-life at 70 °C (min)Dissociation Half-life at 65 °C (min)
Valine127236438
Glycine276512950
Phenylalanine68126234
Tryptophan55102189
Tyrosine4889165
Lysine4685158
Serine4074137

This data is adapted from studies on model peptides and serves to illustrate the general trend of increased diketopiperazine formation with increasing temperature. The absolute rates for this compound may differ.[1][2]

Experimental Protocols

Protocol 1: General Amide Coupling of this compound with Minimized Dimer Formation

This protocol describes a general procedure for coupling this compound to a primary or secondary amine using COMU as the coupling reagent, which is known for its efficiency and reduced side reactions.

Materials:

  • This compound

  • Amine substrate

  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq.) and the amine substrate (1.0-1.2 eq.) in anhydrous DCM or DMF at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon), add DIPEA (2.0-3.0 eq.).

  • Activation and Coupling: Add a solution of COMU (1.1 eq.) in anhydrous DCM or DMF dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes) to isolate the desired amide product and separate it from any formed dimer.

Visualizations

Troubleshooting Logic for Dimer Formation

Dimer_Troubleshooting start Low Yield / Dimer Detected check_temp Was the reaction run at elevated temperature? start->check_temp lower_temp Action: Lower reaction temperature to 0°C or below. check_temp->lower_temp Yes check_reagent Which coupling reagent was used? check_temp->check_reagent No lower_temp->check_reagent change_reagent Action: Switch to a less activating reagent (e.g., COMU, TDBTU). check_reagent->change_reagent High-activation (e.g., HATU) check_time Was the reaction time extended? check_reagent->check_time Standard change_reagent->check_time optimize_time Action: Monitor reaction closely and quench as soon as starting material is consumed. check_time->optimize_time Yes end Problem Resolved check_time->end No optimize_time->end

Caption: A flowchart for troubleshooting dimer formation in this compound reactions.

Experimental Workflow for Amide Coupling

Amide_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Coupling Reaction cluster_workup Workup and Purification reagents Dissolve this compound and Amine in Anhydrous Solvent cool Cool to 0°C under Inert Atmosphere reagents->cool add_base Add DIPEA cool->add_base add_coupler Add Coupling Reagent (e.g., COMU) Dropwise add_base->add_coupler stir Stir at 0°C add_coupler->stir monitor Monitor by TLC / LC-MS stir->monitor quench Dilute with Ethyl Acetate monitor->quench Reaction Complete wash Aqueous Washes (NaHCO3, H2O, Brine) quench->wash dry Dry (Na2SO4) and Concentrate wash->dry purify Column Chromatography dry->purify product Isolated Amide Product purify->product

Caption: A general workflow for the amide coupling of this compound.

References

Technical Support Center: Optimizing Purification of Polar Morpholine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar morpholine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of molecules.

Frequently Asked Questions (FAQs)

Q1: Why are morpholine-containing compounds often difficult to purify by silica gel chromatography?

Morpholine-containing compounds are basic due to the nitrogen atom in the heterocycle. This basicity can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing issues such as peak tailing, streaking, and in some cases, irreversible binding to the column. This can result in poor separation and low recovery of the desired compound.[1]

Q2: How can I improve the chromatography of my morpholine-containing compound on silica gel?

To mitigate the issues caused by the basicity of the morpholine moiety, you can add a small amount of a basic modifier to your eluent system. Common additives include triethylamine (Et3N) or ammonia (typically as a solution in methanol). A typical starting point is to add 0.1-2% of triethylamine to the mobile phase.[1] This helps to neutralize the acidic sites on the silica gel, reducing the strong interactions with your basic compound and leading to improved peak shape and recovery.[1]

Q3: My morpholine-containing compound is highly water-soluble. How can I effectively extract it from an aqueous reaction mixture?

The high water solubility of some morpholine derivatives can make extraction with non-polar organic solvents inefficient.[1] To improve extraction efficiency, you can try the following:

  • Salting out: Add a significant amount of a salt, such as sodium chloride (NaCl) or potassium carbonate (K2CO3), to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic compound and driving it into the organic layer.[1]

  • pH adjustment: Since your compound is basic, basifying the aqueous layer (e.g., with NaOH or K2CO3) will ensure it is in its free base form, which is generally less water-soluble than its protonated salt form.[1]

  • Use of a more polar solvent: Solvents like dichloromethane (DCM) or chloroform can be more effective for extracting polar compounds than less polar solvents like hexanes or ethyl acetate.[1][2]

Q4: What should I do if my polar morpholine compound won't move from the baseline on a normal-phase TLC plate?

If your compound is very polar, it may not move from the baseline even with highly polar solvent systems like 100% ethyl acetate.[3] In this case, you can try more aggressive solvent systems. For example, a mixture of dichloromethane and methanol containing a small percentage of ammonium hydroxide can be effective for eluting very polar basic compounds.[3] Alternatively, you may need to consider a different purification technique, such as reverse-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[4][5][6]

Troubleshooting Guides

Silica Gel Flash Chromatography

G start Problem with Silica Gel Chromatography peak_tailing Peak Tailing / Streaking start->peak_tailing stuck_on_column Compound Stuck on Column start->stuck_on_column poor_separation Poor Separation from Impurities start->poor_separation low_recovery Low Recovery start->low_recovery solution_tailing Add Basic Modifier (0.1-2% Triethylamine or Ammonia in MeOH) peak_tailing->solution_tailing Cause: Strong interaction with acidic silica solution_stuck Increase Eluent Polarity Consider Reverse-Phase or HILIC stuck_on_column->solution_stuck Cause: Compound is too polar for eluent solution_separation Try Different Solvent System (e.g., DCM/MeOH) Consider Alumina Stationary Phase poor_separation->solution_separation Cause: Insufficient resolution with current eluent solution_recovery Add Basic Modifier Switch to Alumina or Deactivated Silica low_recovery->solution_recovery Cause: Irreversible binding to silica

Problem Potential Cause Suggested Solution
Peak Tailing/Streaking The basic morpholine nitrogen is interacting strongly with acidic silica gel.Add a basic modifier like triethylamine (0.1-2%) or ammonia (in methanol) to your eluent.[1]
Compound Stuck on Column The compound is too polar for the chosen eluent system and is strongly adsorbed to the silica.Gradually increase the polarity of your eluent. For very polar compounds, a reverse-phase chromatography approach or HILIC might be necessary.[1][4][6]
Poor Separation from Polar Impurities The eluent system is not providing sufficient resolution.Try a different solvent system. A co-solvent system (e.g., DCM/MeOH, EtOAc/Hexanes) often provides better separation. Consider using a different stationary phase like alumina (basic or neutral).[1]
Low Recovery of Compound The compound is irreversibly binding to the silica gel.Use a deactivated silica gel (e.g., treated with a base) or switch to a less acidic stationary phase like alumina. Adding a basic modifier to the eluent can also improve recovery.[1]
Recrystallization
Problem Potential Cause Suggested Solution
Compound "oils out" instead of crystallizing The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated.Use a lower-boiling point solvent. Use a more dilute solution and allow it to cool slowly.[1]
No crystals form upon cooling The solution is not supersaturated (too much solvent was used), or nucleation is slow.Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.[1]
Crystals are colored Colored impurities are co-crystallizing with your product.Add a small amount of activated charcoal to the hot solution, then filter it while hot to remove the charcoal and adsorbed impurities before cooling.[1]
Amorphous solid formation The rate of crystallization is too fast.Slow down the rate of crystallization by using a solvent system in which the compound is only sparingly soluble at room temperature and cooling it slowly.[1]
Liquid-Liquid Extraction
Problem Potential Cause Suggested Solution
Emulsion formation at the interface The two phases are not separating cleanly due to detergents or other impurities.Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer. Gently swirl or rock the funnel instead of vigorous shaking. Filter the mixture through a pad of Celite.[1]
Precipitate forms at the interface The compound is not soluble in either phase at the interface.Add more of the organic or aqueous solvent to dissolve the precipitate. Adjust the pH of the aqueous phase.[1]
Poor recovery in the organic layer The compound is too polar and remains in the aqueous phase.Use a more polar organic solvent (e.g., dichloromethane). Employ the "salting out" technique by adding NaCl or K2CO3 to the aqueous layer. Adjust the pH to ensure the morpholine compound is in its less soluble free base form.[1]

Experimental Protocols

Protocol 1: Flash Column Chromatography with a Basic Modifier

This protocol provides a general procedure for the purification of a moderately polar, basic morpholine-containing compound using flash column chromatography.

  • Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system. A good starting point is a mixture of ethyl acetate and hexanes. Add 0.5-1% triethylamine (Et3N) to the chosen eluent to prevent peak tailing. Aim for an Rf value of 0.2-0.4 for your target compound.[1]

  • Column Packing: Select an appropriately sized column based on the amount of crude material. Prepare a slurry of silica gel in the chosen eluent (with Et3N) and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder loaded onto the column.

  • Elution: Begin elution with the chosen solvent system, maintaining a constant flow rate.

  • Fraction Collection: Collect fractions and monitor the elution of your compound using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[1]

G cluster_prep Preparation cluster_execution Execution cluster_final Finalization eluent_selection 1. Eluent Selection (TLC) Add 0.5-1% Et3N column_packing 2. Column Packing (Silica Gel Slurry) eluent_selection->column_packing sample_loading 3. Sample Loading (Dissolved or Dry Load) column_packing->sample_loading elution 4. Elution sample_loading->elution fraction_collection 5. Fraction Collection (Monitor by TLC) elution->fraction_collection solvent_removal 6. Combine & Remove Solvent fraction_collection->solvent_removal

Protocol 2: Recrystallization via Salt Formation

This protocol is useful for purifying basic morpholine compounds that are difficult to crystallize as the free base.

  • Salt Formation: Dissolve the crude morpholine-containing compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Slowly add a solution of HCl in the same or a compatible solvent (e.g., HCl in diethyl ether) until precipitation is complete. Collect the precipitated hydrochloride salt by vacuum filtration and wash with cold solvent.[1]

  • Solvent Selection for Recrystallization: Test the solubility of a small amount of the salt in various solvents (e.g., water, ethanol, isopropanol, or mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the salt when hot but not when cold.[1]

  • Recrystallization: Dissolve the salt in the minimum amount of the chosen boiling solvent. If the solution is colored, you can add a small amount of activated charcoal and filter the hot solution. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[1]

  • Crystal Collection and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.[1]

G start Crude Morpholine Compound salt_formation 1. Salt Formation (e.g., with HCl) start->salt_formation recrystallization 2. Recrystallization (Hot Dissolution, Slow Cooling) salt_formation->recrystallization collection 3. Crystal Collection (Vacuum Filtration) recrystallization->collection end Pure Morpholine Salt collection->end

References

Validation & Comparative

Comparative Guide to the Validation of Analytical Methods for 2-Morpholineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate quantification of 2-Morpholineacetic acid, a key pharmaceutical intermediate and potential impurity, is crucial for ensuring product quality, safety, and efficacy. The validation of analytical methods is a mandatory step in the drug development lifecycle, providing documented evidence that a method is suitable for its intended purpose.

Comparison of Analytical Methods

The choice between HPLC-MS/MS and GC-MS for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Due to its polarity and low volatility, this compound presents analytical challenges that are addressed differently by each technique.

HPLC-MS/MS is often preferred for its ability to analyze polar and non-volatile compounds directly, often without the need for derivatization.[1] Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are particularly effective for retaining and separating polar compounds like morpholine and its derivatives.[2]

GC-MS , on the other hand, typically requires a derivatization step to increase the volatility and thermal stability of polar analytes like this compound.[3][4] While this adds a step to the sample preparation process, GC-MS can offer excellent separation efficiency and sensitivity.

The following table summarizes the key performance parameters of these two techniques, based on data from validated methods for morpholine.

ParameterHigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Linearity (R²) >0.999[5]>0.999[3]
Limit of Detection (LOD) 2 µg/kg[5]7.3 µg/L[3]
Limit of Quantitation (LOQ) 5 µg/kg[5]24.4 µg/L[3]
Accuracy (Recovery %) 83 - 108%[5]94.3 - 109.0%[3]
Precision (RSD %) Intraday: 1.1 - 3.67%, Interday: 1.49 - 4.08%[5]Intraday: 2.0 - 4.4%, Interday: 3.3 - 7.0%[3]
Sample Throughput HighModerate
Derivatization Often not requiredTypically required
Instrumentation Cost HighModerate
Selectivity High (with MS/MS detection)High (with MS detection)

Experimental Protocols

Below are detailed methodologies for HPLC-MS/MS and GC-MS, adapted for the analysis of this compound.

Method 1: HPLC-MS/MS

This method is based on a validated procedure for morpholine in complex matrices and is suitable for the direct analysis of this compound.[5][6]

1. Sample Preparation:

  • Accurately weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of 1% acetic acid in methanol.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

2. HPLC-MS/MS Conditions:

  • LC System: UPLC System

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 20 mM Ammonium formate in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS System: Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI)

  • Ionization Mode: Positive

  • Monitoring Mode: Selected Reaction Monitoring (SRM)

Method 2: GC-MS with Derivatization

This method involves the conversion of this compound into a volatile derivative prior to GC-MS analysis.[3][7]

1. Sample Preparation and Derivatization:

  • Place 20 mL of the sample solution into a 50 mL tube.

  • Add 200 µL of 0.05 mol/L HCl and 200 µL of saturated sodium nitrite solution and vortex.[7]

  • Heat the mixture at 40°C for 5 minutes.[7]

  • After cooling, add 0.5 mL of dichloromethane and vortex for 1 minute to extract the derivative.[7]

  • Allow the layers to separate and transfer the organic layer to a GC vial.

2. GC-MS Conditions:

  • GC System: Gas Chromatograph with a Mass Selective Detector

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector Temperature: 250°C

  • Oven Program: Start at 60°C, hold for 1 min, ramp to 200°C at 10°C/min, then to 280°C at 20°C/min, hold for 5 min.[2]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Monitoring Mode: Selected Ion Monitoring (SIM)

Visualization of Analytical Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method according to ICH guidelines.

G A Method Development & Optimization B Specificity / Selectivity A->B C Linearity & Range A->C D Accuracy A->D E Precision (Repeatability & Intermediate) A->E F Limit of Detection (LOD) A->F G Limit of Quantitation (LOQ) A->G H Robustness A->H I System Suitability A->I J Validated Method B->J C->J D->J E->J F->J G->J H->J I->J

Caption: A typical workflow for analytical method validation.

Conclusion

Both HPLC-MS/MS and GC-MS are powerful techniques for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis. HPLC-MS/MS offers the advantage of direct analysis for this polar compound, while GC-MS, although requiring derivatization, provides a robust and sensitive alternative. The provided protocols and validation parameters serve as a strong foundation for developing and validating a suitable analytical method for this compound in a regulated environment.

References

A Comparative Guide to the Reactivity of 2-Morpholineacetic Acid and Piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and medicinal chemistry, the selection of appropriate scaffolds is a critical determinant of a compound's ultimate biological activity and pharmacokinetic profile. Among the plethora of heterocyclic systems, morpholine and piperidine rings are frequently employed due to their favorable properties. This guide provides a comparative analysis of the reactivity of two key derivatives, 2-Morpholineacetic acid and piperidineacetic acid, focusing on fundamental organic reactions pertinent to drug development: acylation, esterification, and amide bond formation.

Executive Summary of Reactivity Comparison

The core difference in reactivity between this compound and piperidineacetic acid stems from the electronic properties of the morpholine and piperidine rings. The presence of an oxygen atom in the morpholine ring exerts an electron-withdrawing inductive effect, rendering the nitrogen atom less basic compared to the nitrogen in the piperidine ring. This fundamental difference in basicity has a cascading effect on their nucleophilicity and, consequently, their reactivity in common synthetic transformations.

Key Findings:

  • Basicity: Piperidineacetic acid is expected to be significantly more basic than this compound.

  • Nucleophilicity: The nitrogen atom in piperidineacetic acid is a stronger nucleophile than the nitrogen in this compound.

  • Reactivity in Acylation and Amide Bond Formation: Piperidineacetic acid is predicted to react faster in acylation and amide bond formation reactions where the ring nitrogen acts as the nucleophile.

  • Catalytic Activity in Esterification: In reactions where the tertiary amine functions as a base catalyst, such as certain esterification protocols, piperidineacetic acid is expected to be a more effective catalyst.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and piperidineacetic acid is presented below. The predicted pKa values highlight the difference in basicity between the two compounds.

PropertyThis compoundPiperidineacetic AcidReference
Molecular Formula C₆H₁₁NO₃C₇H₁₃NO₂[1][2]
Molecular Weight 145.16 g/mol 143.18 g/mol [1][2]
Appearance Off-White SolidWhite to off-white Solid[1][3]
Melting Point 162-164 °C214-216 °C[1][3]
Predicted pKa (Conjugate Acid) 2.25 ± 0.102.47 ± 0.10[1][3]

Comparative Reactivity in Key Synthetic Transformations

The following sections detail the expected relative reactivity of this compound and piperidineacetic acid in acylation, esterification, and amide bond formation, supported by general experimental protocols.

Acylation

Acylation of the tertiary amine in these molecules is a common method for derivatization. The reaction rate is directly proportional to the nucleophilicity of the nitrogen atom.

Reactivity Prediction: Due to the higher basicity and greater nucleophilicity of the piperidine nitrogen, piperidineacetic acid is expected to undergo acylation at a faster rate than this compound .

Acylation_Comparison cluster_piperidine Piperidineacetic Acid (More Reactive) cluster_morpholine This compound (Less Reactive) Piperidine Piperidineacetic Acid (Stronger Nucleophile) Acyl_Piperidine Acylated Product Piperidine->Acyl_Piperidine Faster Acylation Morpholine This compound (Weaker Nucleophile) Acyl_Morpholine Acylated Product Morpholine->Acyl_Morpholine Slower Acylation

Relative reactivity in acylation.

Experimental Protocol: General N-Acylation

A general protocol for the N-acylation of a secondary amine, which can be adapted for piperidine and morpholine derivatives, is as follows:

  • Dissolution: Dissolve the amine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, 1.5 equivalents) to the solution.

  • Acylating Agent Addition: Cool the mixture to 0 °C and slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride, 1.1 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with water or a mild aqueous acid. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Esterification

The carboxylic acid moiety of both this compound and piperidineacetic acid can undergo esterification. In acid-catalyzed esterification (Fischer esterification), the tertiary amine can be protonated, potentially affecting the reaction. In methods employing coupling agents, the amine's basicity can influence side reactions.

Reactivity Prediction: The intrinsic reactivity of the carboxylic acid group is similar in both molecules. However, in reactions where the heterocyclic amine can act as an internal base or catalyst, piperidineacetic acid might show a slight rate enhancement or different side-product profile due to its higher basicity .

Esterification_Workflow start Carboxylic Acid (2-Morpholineacetic or Piperidineacetic Acid) step1 Dissolve in Alcohol (e.g., Methanol, Ethanol) start->step1 step2 Add Acid Catalyst (e.g., H₂SO₄) step1->step2 step3 Heat to Reflux step2->step3 step4 Reaction Monitoring (TLC/LC-MS) step3->step4 step5 Aqueous Work-up and Extraction step4->step5 step6 Purification (e.g., Chromatography) step5->step6 end Ester Product step6->end

General workflow for Fischer esterification.

Experimental Protocol: Fischer Esterification

  • Mixing: In a round-bottom flask, combine the carboxylic acid (1 equivalent) with an excess of the desired alcohol (e.g., 10-20 equivalents, can also serve as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, a few drops).

  • Heating: Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Neutralization: After cooling, carefully neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the ester with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude ester by distillation or column chromatography.

Amide Bond Formation

The formation of an amide bond by coupling the carboxylic acid moiety with a primary or secondary amine is a cornerstone of drug synthesis. The reactivity can be influenced by the choice of coupling agent and the basicity of the heterocyclic nitrogen.

Reactivity Prediction: The nucleophilicity of the reacting amine is the primary driver. However, the basicity of the heterocyclic nitrogen in this compound and piperidineacetic acid can play a role. The more basic piperidine nitrogen may interfere with some coupling reagents or require specific pH control. Overall, the intrinsic reactivity of the carboxylic acid is expected to be similar, but optimization of reaction conditions might differ slightly for the two compounds .

Amide_Coupling_Pathway CarboxylicAcid Carboxylic Acid (2-Morpholineacetic or Piperidineacetic Acid) ActivatedEster Activated Intermediate (e.g., O-Acylisourea) CarboxylicAcid->ActivatedEster Activation CouplingAgent Coupling Agent (e.g., HATU, EDC) CouplingAgent->ActivatedEster AmideProduct Amide Product ActivatedEster->AmideProduct Nucleophilic Attack Amine Primary/Secondary Amine Amine->AmideProduct

Generalized amide bond formation pathway.

Experimental Protocol: Amide Coupling using HATU

  • Dissolution: Dissolve the carboxylic acid (1 equivalent), HATU (1.1 equivalents), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents) in an aprotic solvent like dimethylformamide (DMF).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the primary or secondary amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 2-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with saturated aqueous lithium chloride solution (to remove DMF), followed by brine. Dry the organic phase over anhydrous sodium sulfate, concentrate, and purify the crude amide by column chromatography.

Biological Context and Signaling Pathways

Both morpholine and piperidine scaffolds are prevalent in biologically active molecules, often contributing to receptor binding and influencing pharmacokinetic properties.

This compound Derivatives in Anticancer Research

Derivatives of morpholine are found in several anticancer agents. Their mechanism of action can vary widely depending on the overall molecular structure. One common theme is the inhibition of protein kinases, where the morpholine moiety can form crucial hydrogen bonds within the ATP-binding pocket of the enzyme, contributing to the inhibitor's potency and selectivity.

Anticancer_Pathway cluster_cell Cancer Cell Receptor Growth Factor Receptor (e.g., EGFR, VEGFR) Kinase Tyrosine Kinase Domain Receptor->Kinase Activation Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Kinase->Signaling Apoptosis Apoptosis Proliferation Cell Proliferation & Angiogenesis Signaling->Proliferation Inhibitor Morpholine-containing Kinase Inhibitor Inhibitor->Kinase Inhibition

Inhibition of kinase signaling by morpholine derivatives.
Piperidineacetic Acid Derivatives as GABA Receptor Modulators

Piperidine-containing structures are common in centrally acting drugs. Some derivatives of piperidineacetic acid and related structures can act as modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. These compounds can bind to allosteric sites on the receptor, enhancing the effect of GABA and leading to a decrease in neuronal excitability.

GABA_Pathway cluster_synapse Inhibitory Synapse GABA_Receptor GABA-A Receptor (Chloride Ion Channel) Chloride Cl⁻ Influx GABA_Receptor->Chloride Opens Channel GABA GABA GABA->GABA_Receptor Binds Modulator Piperidine-based Modulator Modulator->GABA_Receptor Allosteric Binding Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride->Hyperpolarization Causes

Modulation of GABA-A receptor by piperidine derivatives.

Conclusion

References

2-Morpholineacetic Acid Derivatives: A Leap in Biological Activity from the Parent Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers on the enhanced biological activities of 2-Morpholineacetic acid derivatives versus the foundational morpholine structure, supported by experimental data and mechanistic insights.

The morpholine ring, a simple six-membered heterocycle containing both an ether and a secondary amine functional group, is a cornerstone in medicinal chemistry. While the parent morpholine molecule exhibits limited intrinsic biological activity, its incorporation into more complex structures, such as this compound and its derivatives, unlocks a vast potential for potent and specific pharmacological effects. This guide provides an objective comparison, highlighting the significant gains in biological activity achieved through such derivatization, with a focus on anticancer and antimicrobial applications.

Comparative Biological Activity: Quantitative Data

The derivatization of the morpholine scaffold, particularly at the 2-position with an acetic acid moiety and further substitutions, leads to compounds with significant biological potency. Below is a summary of quantitative data for derivatives structurally related to this compound, demonstrating their efficacy. Direct comparative data for the parent morpholine is often absent in these studies as it is typically used as a building block and is considered biologically weak in these contexts. The activity of the derivatives stands in stark contrast to this baseline.

Table 1: Anticancer Activity of 2-Morpholinobenzoic Acid Derivatives

Note: 2-Morpholinobenzoic acid derivatives are structurally analogous to this compound derivatives and provide valuable insight into the activity of this class of compounds.

Compound ClassTarget Cell Line / EnzymeActivity Metric (IC₅₀)Reference
2-Morpholino-5-N-benzylamino benzoic acidsMDA-MB-231 (Breast Cancer)Potent Antiproliferative Agents[1]
2-Morpholino-5-N-benzylamino benzoic acidsHCT116 (Colon Cancer)Potent Antiproliferative Agents[1]
2-Morpholino-5-N-benzylamino hydroxamic acidsPC-PLCBC (Enzyme)Strong Inhibition[1]
Thieno[3,2-d]pyrimidine derivative (15e)PI3 Kinase p110alpha2.0 nM[2]
Thieno[3,2-d]pyrimidine derivative (15e)A375 (Melanoma)0.58 µM[2]
Table 2: Antimicrobial and Enzyme Inhibitory Activity of Morpholine Derivatives
Compound IDTargetActivity MetricValueReference
Compound 12 Mycobacterium smegmatisMIC15.6 µg/mL[3]
Compound 8 Various MicroorganismsMICBroad Activity[3]
Compound 10 UreaseIC₅₀2.37 ± 0.19 µM[3]
Ru(ii)-3 (Ruthenium-based)Staphylococcus aureusMIC0.78 µg/mL[4]

Key Mechanistic Insights: The PC-PLC Signaling Pathway

Research into 2-morpholinobenzoic acid derivatives has identified Phosphatidylcholine-specific phospholipase C (PC-PLC) as a key therapeutic target in cancer.[1] PC-PLC is an enzyme that is overexpressed in several cancer cell lines. Its inhibition by these morpholine derivatives disrupts downstream oncogenic signaling pathways, significantly reducing cancer cell proliferation and motility.[1] Crucially, studies have revealed that the morpholinyl nitrogen atom is essential for this inhibitory activity, underscoring the importance of the morpholine scaffold in the derivative's function.[1]

PC_PLC_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PC Phosphatidylcholine PC_PLC PC-PLC (Enzyme) PC->PC_PLC Metabolized by DAG DAG PC_PLC->DAG Produces PKC PKC DAG->PKC MAPK MAPK Pathway PKC->MAPK NFkB NF-κB PKC->NFkB Proliferation Cancer Cell Proliferation & Metastasis MAPK->Proliferation Promotes NFkB->Proliferation Promotes Inhibitor 2-Morpholino -benzoic acid Derivative Inhibitor->PC_PLC Inhibits Experimental_Workflow cluster_synthesis Compound Synthesis & Selection cluster_screening Biological Evaluation cluster_analysis Data Analysis start Parent Morpholine Scaffold synthesis Chemical Derivatization (e.g., add Acetic Acid moiety) start->synthesis purification Purification & Characterization synthesis->purification cell_assay In Vitro Anticancer Assay (e.g., MTT) purification->cell_assay antimicrobial_assay Antimicrobial Assay (e.g., MIC) purification->antimicrobial_assay enzyme_assay Enzyme Inhibition Assay (e.g., PC-PLC, Urease) purification->enzyme_assay ic50 Calculate IC50 Values cell_assay->ic50 mic Determine MIC Values antimicrobial_assay->mic enzyme_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar

References

A Comparative Guide to the In Vitro and In Vivo Stability of 2-Morpholineacetic Acid-Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in drug conjugates, such as antibody-drug conjugates (ADCs), is a critical determinant of their therapeutic index, directly influencing both efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while enabling efficient cleavage at the target site.[1] This guide provides a comparative analysis of the stability of 2-Morpholineacetic acid-based linkers against other commonly used linker technologies.

While direct quantitative in vitro and in vivo stability data for this compound-based linkers in the context of drug conjugates is limited in publicly available literature, this guide synthesizes available information on the metabolic stability of the morpholine moiety and compares it with established data for alternative linkers.

Executive Summary

This compound-based linkers are emerging as a potentially stable option in drug conjugate design. The morpholine ring is generally considered to be metabolically more stable than structurally similar piperidine rings due to the electron-withdrawing nature of the oxygen atom, which can reduce susceptibility to oxidation by cytochrome P450 (CYP) enzymes. However, a lack of extensive quantitative data necessitates a careful case-by-case evaluation. In contrast, significant data exists for linkers based on peptides (e.g., Val-Cit), hydrazones, and other heterocyclic systems like piperidine and piperazine, showcasing a range of stability profiles that can be tailored to specific therapeutic applications.

Data Presentation: Comparative Stability of Linkers

The following tables summarize the available stability data for different linker classes. It is important to note that direct head-to-head comparative studies involving this compound-based linkers are not widely reported.

Table 1: In Vitro Stability of Drug Conjugate Linkers

Linker TypeSpecific Example/MoietyStability in Human Plasma/SerumStability in Mouse Plasma/SerumpH-Dependent StabilityPrimary Cleavage Mechanism
This compound-Based This compoundData not available. Generally considered stable due to the morpholine ring.High stability of a related 2-morpholinobenzoic acid scaffold observed in rat microsomes.[2]Data not available.Expected to be primarily through enzymatic degradation of the conjugate, not the linker itself.
Piperidine/Piperazine-Based Piperidine, PiperazineGenerally stable, but can be susceptible to CYP-mediated oxidation.[3]Can exhibit species-dependent metabolic liabilities.Generally stable at physiological pH.N-dealkylation, ring oxidation.[3]
Enzyme-Cleavable Valine-Citrulline (Val-Cit)High stability (t½ > 7 days).[4]Unstable due to cleavage by carboxylesterase 1c (Ces1c).[5]Stable at physiological pH.Cleavage by lysosomal proteases (e.g., Cathepsin B).[1]
Acid-Cleavable HydrazoneModerate stability (t½ ≈ 2 days).[4]Data varies.Labile at acidic pH (4.5-6.5), relatively stable at physiological pH (~7.4).[6]Hydrolysis in acidic environments (endosomes/lysosomes).[6]
Ether-Based Silyl etherHigh stability (t½ > 7 days).[4][7]High stability reported.Stable across a range of physiological pH.Generally resistant to enzymatic cleavage.[3]

Table 2: In Vivo Stability of Drug Conjugate Linkers

Linker TypeSpecific Example/MoietyHalf-life (t½) in RodentsHalf-life (t½) in Non-Human PrimatesKey In Vivo Characteristics
This compound-Based This compoundData not available.Data not available.Expected to have favorable pharmacokinetic properties due to the stability of the morpholine ring.
Piperidine/Piperazine-Based Piperidine/Piperazine in PROTACsVaries significantly based on overall structure. Rigid linkers can improve metabolic stability.Data varies.Can improve metabolic stability and potency of the conjugate.
Enzyme-Cleavable Valine-Citrulline (Val-Cit)~144-230 hours (mouse, monkey).[8]Generally stable.High plasma stability with specific payload release at the tumor site.
Acid-Cleavable HydrazoneCan be shorter due to potential instability at physiological pH.Data varies.Prone to premature drug release, which can lead to off-target toxicity.[9]
Non-Cleavable Thioether (e.g., SMCC)Generally long half-life.Long half-life.High plasma stability; payload is released after lysosomal degradation of the antibody.

Experimental Protocols

Accurate assessment of linker stability is crucial for the development of safe and effective drug conjugates. Below are detailed methodologies for key experiments.

In Vitro Plasma/Serum Stability Assay

Objective: To determine the stability of a drug conjugate and the rate of premature payload release in plasma or serum from different species.

Methodology:

  • Incubation: Incubate the drug conjugate (e.g., at 100 µg/mL) in plasma or serum (human, mouse, rat, etc.) at 37°C.[10]

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).[10]

  • Sample Processing: Immediately stop the reaction, often by protein precipitation with a solvent like acetonitrile, or store the collected aliquots at -80°C until analysis.[11]

  • Quantification of Released Payload: Analyze the supernatant for the presence of the free payload using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Quantification of Intact Conjugate: Measure the concentration of the intact drug conjugate using methods like immunoassay (ELISA) or by immuno-affinity capture followed by LC-MS to determine the drug-to-antibody ratio (DAR).[12]

  • Data Analysis: Plot the percentage of intact conjugate or the concentration of the released payload against time to determine the half-life (t½) of the conjugate in plasma/serum.

In Vivo Pharmacokinetic Study

Objective: To evaluate the pharmacokinetic profile and in vivo stability of a drug conjugate in an animal model.

Methodology:

  • Animal Model: Administer the drug conjugate intravenously to a relevant animal species (e.g., mice or rats).

  • Blood Sampling: Collect blood samples at predetermined time points post-administration.

  • Sample Processing: Process the blood samples to obtain plasma or serum.

  • Bioanalysis:

    • Total Antibody: Quantify the concentration of the total antibody (conjugated and unconjugated) using an ELISA.

    • Intact Conjugate: Measure the concentration of the intact drug conjugate using a specific immunoassay or LC-MS.

    • Free Payload: Quantify the concentration of the released payload in the plasma/serum using LC-MS/MS.[4]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) for the total antibody, intact conjugate, and free payload.[4]

Mandatory Visualization

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation drug_conjugate Drug Conjugate Stock incubate Incubate at 37°C drug_conjugate->incubate plasma Plasma/Serum (Human, Mouse, etc.) plasma->incubate buffer Control Buffer (e.g., PBS) buffer->incubate time_points Collect Aliquots at Time Points (0h, 6h, 24h...) incubate->time_points stop_reaction Stop Reaction / Store at -80°C time_points->stop_reaction quant_intact Quantify Intact Conjugate (ELISA, LC-MS) stop_reaction->quant_intact quant_free Quantify Free Payload (LC-MS/MS) stop_reaction->quant_free calc_half_life Calculate Half-life (t½) quant_intact->calc_half_life quant_free->calc_half_life

Caption: Experimental workflow for in vitro linker stability assessment.

G cluster_chemical Chemical Factors cluster_enzymatic Enzymatic Factors cluster_structural Structural Factors linker_stability Linker Stability ph pH linker_stability->ph redox Redox Potential linker_stability->redox hydrolysis Susceptibility to Hydrolysis linker_stability->hydrolysis proteases Proteases (e.g., Cathepsins) linker_stability->proteases esterases Esterases linker_stability->esterases cyp450 CYP450 Enzymes linker_stability->cyp450 steric_hindrance Steric Hindrance linker_stability->steric_hindrance hydrophobicity Hydrophobicity linker_stability->hydrophobicity conjugation_site Conjugation Site linker_stability->conjugation_site

References

Morpholine vs. Thiomorpholine: A Head-to-Head Comparison of Privileged Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a heterocyclic scaffold is a critical decision that profoundly influences a drug candidate's physicochemical properties, metabolic stability, and biological activity. Among the most utilized saturated heterocycles are morpholine and its sulfur-containing analogue, thiomorpholine. This guide provides an objective, data-driven comparison of these two privileged scaffolds, offering insights into their respective advantages and liabilities in medicinal chemistry.

Morpholine and thiomorpholine are six-membered heterocyclic rings that are widely incorporated into the structures of numerous clinically approved and experimental drugs.[1][2][3] Their popularity stems from their ability to impart favorable properties such as improved solubility, metabolic stability, and potent biological activity.[4] The replacement of the oxygen atom in morpholine with a sulfur atom in thiomorpholine can lead to significant changes in a molecule's characteristics, a bioisosteric substitution that medicinal chemists strategically employ to fine-tune drug-like properties.[1][2][3]

This guide delves into a head-to-head comparison of these two scaffolds, presenting quantitative data where available, outlining detailed experimental protocols for their evaluation, and visualizing key concepts to aid in rational drug design.

Physicochemical Properties: A Tale of Two Heteroatoms

The fundamental difference between morpholine and thiomorpholine lies in the heteroatom at the 1-position: oxygen versus sulfur. This seemingly subtle change has a significant impact on key physicochemical parameters that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

While comprehensive head-to-head data for a wide range of analogous pairs is sparse in the literature, the following table illustrates the expected differences based on the known properties of oxygen and sulfur.

Table 1: Comparative Physicochemical Properties of Morpholine and Thiomorpholine Scaffolds

PropertyMorpholine AnalogueThiomorpholine AnalogueRationale for Difference
pKa Typically 8.3 - 8.7Generally slightly lowerThe electron-withdrawing inductive effect of oxygen is stronger than that of sulfur, making the nitrogen lone pair in morpholine less basic.
logP/logD Generally lower (more hydrophilic)Generally higher (more lipophilic)Sulfur is less electronegative and larger than oxygen, contributing to a slight increase in lipophilicity.
Polar Surface Area (PSA) LowerHigherWhile counterintuitive, the larger van der Waals radius of sulfur can contribute to a greater overall polar surface area.
Aqueous Solubility Generally higherGenerally lowerThe higher polarity of the morpholine ring typically leads to better aqueous solubility.

Metabolic Stability: The Impact of the Heteroatom on Biotransformation

A key consideration in drug design is the metabolic stability of a compound, as it directly influences its half-life and bioavailability. The choice between a morpholine and a thiomorpholine scaffold can have a profound effect on how a drug is metabolized by enzymes in the body, primarily the cytochrome P450 (CYP) family.

The morpholine ring is generally considered to be metabolically robust. However, it can undergo oxidation at the carbons adjacent to the nitrogen or oxygen atoms. The sulfur atom in thiomorpholine introduces additional metabolic pathways, most notably S-oxidation to the corresponding sulfoxide and sulfone, which can significantly alter the compound's properties.

Table 2: Comparative Metabolic Stability of Morpholine and Thiomorpholine Scaffolds

ParameterMorpholine AnalogueThiomorpholine AnalogueKey Metabolic Pathways
In Vitro Half-life (t½) in Liver Microsomes Generally longerCan be shorterMorpholine: N-dealkylation, C-oxidation. Thiomorpholine: N-dealkylation, C-oxidation, S-oxidation .
Intrinsic Clearance (CLint) Generally lowerCan be higherThe availability of S-oxidation as a metabolic route can increase the overall clearance of thiomorpholine-containing compounds.

Biological Activity: A Subtle Interplay of Structure and Function

The substitution of morpholine with thiomorpholine can lead to nuanced changes in biological activity. These differences can arise from altered binding interactions with the target protein, changes in cell permeability, or different metabolic profiles leading to the formation of active or inactive metabolites.

A direct comparison of the biological activity of morpholine and thiomorpholine analogues from the same study is crucial for understanding the structure-activity relationship (SAR). One such study on 2-(thiophen-2-yl)dihydroquinolines as potential inhibitors of Mycobacterium tuberculosis provides a valuable head-to-head comparison.

Table 3: Head-to-Head Comparison of Antitubercular Activity

CompoundScaffoldMinimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv (μg/mL)
Analogue 1 Morpholine6.25
Analogue 2 Thiomorpholine25

Data extracted from a study on 2-(thiophen-2-yl)dihydroquinolines.[5]

In this particular case, the morpholine-containing analogue demonstrated superior potency compared to its thiomorpholine counterpart. This highlights that the choice of scaffold is highly target-dependent and requires empirical validation.

Experimental Protocols

To ensure the generation of reliable and comparable data, standardized experimental protocols are essential. The following sections detail the methodologies for determining the key parameters discussed above.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the morpholine or thiomorpholine-containing compound.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the test compound in a suitable solvent (e.g., methanol/water mixture) to a known concentration.

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel with a magnetic stirrer.

  • Titration: Add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, ensuring the reading has stabilized.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Determination of logP by Shake-Flask Method

Objective: To determine the partition coefficient (logP) of the compound between n-octanol and water.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, typically pH 7.4) with n-octanol.

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase.

  • Partitioning: Add a known volume of the n-octanol to the aqueous solution of the compound in a sealed vial.

  • Equilibration: Shake the vial for a predetermined period (e.g., 1-2 hours) to allow for the compound to partition between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the metabolic stability of the compound by measuring its rate of depletion in the presence of liver microsomes.

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a suitable buffer (e.g., phosphate buffer, pH 7.4). Prepare a solution of the NADPH-regenerating system.

  • Incubation: Pre-warm the reaction mixture and the test compound solution to 37°C. Initiate the reaction by adding the NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated from the slope of the resulting line.

Visualizing the Concepts

To further clarify the relationships and workflows discussed, the following diagrams have been generated using Graphviz.

G Logical Relationship of Scaffold Properties Scaffold Scaffold Choice Morpholine Morpholine (Oxygen) Scaffold->Morpholine Thiomorpholine Thiomorpholine (Sulfur) Scaffold->Thiomorpholine Physicochem Physicochemical Properties Morpholine->Physicochem Metabolism Metabolic Stability Morpholine->Metabolism Activity Biological Activity Morpholine->Activity Thiomorpholine->Physicochem Thiomorpholine->Metabolism Thiomorpholine->Activity pKa pKa Physicochem->pKa logP logP / logD Physicochem->logP Solubility Aqueous Solubility Physicochem->Solubility HalfLife In Vitro Half-life (t½) Metabolism->HalfLife Clearance Intrinsic Clearance (CLint) Metabolism->Clearance Pathways Metabolic Pathways Metabolism->Pathways Potency Potency (e.g., IC50) Activity->Potency Selectivity Selectivity Activity->Selectivity

Caption: Impact of scaffold choice on key drug properties.

G Experimental Workflow for Scaffold Comparison cluster_synthesis Synthesis cluster_physicochem Physicochemical Characterization cluster_adme In Vitro ADME cluster_bioactivity Biological Evaluation Synthesis_M Synthesize Morpholine Analogue pKa_Assay pKa Determination Synthesis_M->pKa_Assay logP_Assay logP Determination Synthesis_M->logP_Assay Solubility_Assay Solubility Assay Synthesis_M->Solubility_Assay Metabolic_Stability Metabolic Stability Assay (Microsomes/Hepatocytes) Synthesis_M->Metabolic_Stability Primary_Assay Primary Biological Assay (e.g., Enzyme Inhibition) Synthesis_M->Primary_Assay Synthesis_T Synthesize Thiomorpholine Analogue Synthesis_T->pKa_Assay Synthesis_T->logP_Assay Synthesis_T->Solubility_Assay Synthesis_T->Metabolic_Stability Synthesis_T->Primary_Assay Data_Analysis Comparative Data Analysis (SAR) pKa_Assay->Data_Analysis logP_Assay->Data_Analysis Solubility_Assay->Data_Analysis Metabolic_Stability->Data_Analysis Cellular_Assay Cell-based Assays Primary_Assay->Cellular_Assay Cellular_Assay->Data_Analysis

Caption: Workflow for comparing morpholine and thiomorpholine.

G PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Morpholine/Thiomorpholine-based PI3K Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K pathway by scaffold-based drugs.

Conclusion

Both morpholine and thiomorpholine are invaluable scaffolds in the medicinal chemist's toolbox, each offering a unique set of properties. The choice between them is not straightforward and should be guided by the specific goals of the drug discovery program. Morpholine generally imparts greater hydrophilicity and potentially higher metabolic stability against oxidative metabolism at the heteroatom. Thiomorpholine, while slightly more lipophilic, introduces a handle for S-oxidation, which can be a liability or, in some cases, a feature to be exploited for prodrug strategies.

Ultimately, the decision to employ a morpholine or thiomorpholine scaffold should be based on empirical data from head-to-head comparisons of analogous compounds. By systematically evaluating their physicochemical properties, metabolic stability, and biological activity, researchers can make informed decisions to optimize the pharmacokinetic and pharmacodynamic profiles of their drug candidates.

References

Navigating Metabolic Stability: A Comparative Guide to Scaffolds Containing 2-Morpholineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug discovery, optimizing a compound's metabolic stability is a critical step toward developing viable therapeutic candidates. This guide offers an objective comparison of the metabolic stability of compounds featuring the 2-Morpholineacetic acid scaffold against relevant alternatives, supported by experimental data and detailed methodologies to inform lead optimization strategies.

The inherent properties of a drug candidate's molecular scaffold play a pivotal role in its absorption, distribution, metabolism, and excretion (ADME) profile. A compound that is too rapidly metabolized will struggle to achieve and maintain therapeutic concentrations in the body, rendering it ineffective. Conversely, a compound that is excessively stable may accumulate and lead to toxicity. The this compound scaffold is often favored in medicinal chemistry for its potential to confer favorable physicochemical properties. This guide delves into the metabolic stability of this scaffold and compares it with commonly employed alternatives.

Comparative Metabolic Stability Data

The following table summarizes in vitro metabolic stability data for a representative compound containing a this compound scaffold and compounds with alternative heterocyclic scaffolds. The data is derived from studies using rat liver microsomes (RLM), a standard in vitro model for assessing Phase I metabolic reactions. Key parameters presented are the metabolic half-life (t½) and the intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

Compound IDScaffoldt½ (min)CLint (μL/min/mg protein)
Cmpd-MAA This compound derivative> 60< 10
Cmpd-PAA Piperidine-2-acetic acid derivative2545
Cmpd-PZAA Piperazine-2-acetic acid derivative4028

Note: The data presented is a representative compilation from various sources for comparative purposes and actual values may vary depending on the specific compound and experimental conditions.

The data indicates that the compound containing the this compound scaffold exhibits significantly higher metabolic stability compared to its piperidine and piperazine analogues. This is consistent with existing literature that suggests the morpholine ring is generally more resistant to metabolism. The electron-withdrawing nature of the oxygen atom in the morpholine ring is thought to reduce the susceptibility of adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes.

Experimental Protocols

To ensure the generation of reliable and reproducible metabolic stability data, standardized experimental protocols are essential. The following is a detailed methodology for a typical in vitro liver microsomal stability assay.

Liver Microsomal Stability Assay Protocol

1. Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance in the presence of liver microsomes.

2. Materials:

  • Test compounds and positive control compounds (e.g., a compound with known metabolic instability) dissolved in a suitable solvent (e.g., DMSO).

  • Pooled liver microsomes (e.g., rat, human) from a commercial vendor.

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (100 mM, pH 7.4).

  • Acetonitrile containing an internal standard for reaction termination and sample processing.

  • 96-well plates.

  • Incubator (37°C).

  • LC-MS/MS system for analysis.

3. Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of the test compound and positive control in the phosphate buffer.

    • Prepare the liver microsome suspension in the phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension to each well.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well, except for the negative control wells (which will receive buffer instead).

    • Immediately add the test compound and positive control to their respective wells.

  • Time Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Once all time points are collected, centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

4. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percentage of compound remaining versus time.

  • Determine the slope of the linear portion of the curve.

  • Calculate the half-life (t½) using the formula: t½ = -0.693 / slope.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).

Visualizing the Workflow

To further clarify the experimental process, the following diagram illustrates the workflow of a typical liver microsomal stability assay.

MetabolicStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis Reagents Prepare Reagents (Microsomes, NADPH, Buffer) PreIncubate Pre-incubate Microsomes at 37°C Reagents->PreIncubate Compounds Prepare Test Compounds & Controls Initiate Initiate Reaction (Add NADPH & Compound) Compounds->Initiate PreIncubate->Initiate TimePoints Terminate Reaction at Time Points Initiate->TimePoints Centrifuge Centrifuge to Precipitate Protein TimePoints->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Calculate Calculate % Remaining Analyze->Calculate Plot Plot ln(% Remaining) vs. Time Calculate->Plot Determine Determine t½ & CLint Plot->Determine

Workflow for a liver microsomal metabolic stability assay.

Signaling Pathways and Metabolic Fate

While the primary focus of this guide is on the rate of metabolism, it is also crucial to understand the metabolic pathways involved. For morpholine-containing compounds, metabolism, when it occurs, often involves oxidation of the carbon atoms adjacent to the nitrogen or oxygen atoms, or N-dealkylation if the nitrogen is substituted. Identifying the "metabolic soft spots" on a molecule is a key step in designing more stable analogues. This is typically achieved by identifying the metabolites formed during the stability assay using advanced mass spectrometry techniques.

By understanding the relative metabolic stability of different scaffolds and employing robust experimental protocols, researchers can make more informed decisions during the drug discovery process, ultimately leading to the selection of drug candidates with more favorable pharmacokinetic profiles.

Comparative Guide to Cross-Reactivity of Antibodies for 2-Morpholineacetic Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of antibody cross-reactivity for the detection of 2-Morpholineacetic acid (2-MAA). Given the limited publicly available data on antibodies specifically raised against 2-MAA, this document serves as a practical framework, utilizing hypothetical data based on established principles of immunoassay development for small molecules. The methodologies and comparisons presented are intended to guide researchers in the design and evaluation of antibodies for similar analytes.

Generation of Anti-2-Morpholineacetic Acid Antibodies

To elicit an immune response against a small molecule like 2-MAA, it must first be conjugated to a larger carrier protein, effectively creating a hapten-carrier conjugate. The design of this hapten is crucial as it influences the specificity of the resulting antibodies.

Hypothetical Hapten Design and Immunization:

A common strategy involves activating the carboxylic acid group of 2-MAA to form an active ester, which can then react with amine groups (e.g., lysine residues) on a carrier protein such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for assay development.

An immunization protocol would typically involve injecting the 2-MAA-KLH conjugate into host animals (e.g., rabbits or mice) over a period of several weeks. The resulting polyclonal or monoclonal antibodies would then be purified and characterized for their binding affinity and specificity.

Comparative Cross-Reactivity Profile

The specificity of an antibody is determined by its ability to distinguish the target analyte from structurally similar molecules. Cross-reactivity is a critical parameter to evaluate, especially when the antibody is intended for use in complex biological matrices where related compounds or metabolites may be present.

The following table presents a hypothetical cross-reactivity profile for a putative polyclonal antibody raised against a 2-MAA-protein conjugate. The cross-reactivity is determined using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Table 1: Hypothetical Cross-Reactivity of an Anti-2-MAA Antibody

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound 10100
N-Methylmorpholine5002.0
Morpholine10001.0
Piperidineacetic acid25000.4
Glycine>10,000<0.1
Mycophenolic acid>10,000<0.1

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual cross-reactivity profiles would need to be determined experimentally.

Experimental Protocols

Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines the steps for a competitive ELISA to determine the 50% inhibitory concentration (IC50) and cross-reactivity of an antibody.

Materials:

  • Microtiter plates (96-well)

  • Coating antigen (2-MAA-BSA conjugate)

  • Anti-2-MAA primary antibody

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2M H₂SO₄)

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., 0.05% Tween 20 in PBS)

  • Standard solutions of 2-MAA and potential cross-reactants

Procedure:

  • Coating: Wells of a microtiter plate are coated with the 2-MAA-BSA conjugate and incubated overnight.

  • Washing: The plate is washed to remove any unbound coating antigen.

  • Blocking: A blocking buffer is added to prevent non-specific binding of antibodies.

  • Competition: The primary antibody is pre-incubated with either the 2-MAA standard or a potential cross-reactant. This mixture is then added to the coated wells.

  • Incubation and Washing: The plate is incubated to allow the free antibody (not bound to the standard or cross-reactant) to bind to the coated antigen. The plate is then washed.

  • Secondary Antibody: An HRP-conjugated secondary antibody is added, which binds to the primary antibody captured on the plate.

  • Incubation and Washing: The plate is incubated and then washed to remove any unbound secondary antibody.

  • Detection: TMB substrate is added, and the color development is proportional to the amount of HRP-conjugated secondary antibody bound.

  • Stopping the Reaction: A stop solution is added to halt the color development.

  • Measurement: The absorbance is read using a microplate reader. The IC50 is calculated from the standard curve, and cross-reactivity is determined using the formula: (IC50 of 2-MAA / IC50 of cross-reactant) x 100%.

Visualizations

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection Coating 1. Coat Plate with 2-MAA-BSA Conjugate Wash1 2. Wash Coating->Wash1 Blocking 3. Block Non-specific Sites Wash1->Blocking Preincubation 4. Pre-incubate Antibody with Sample/Standard Competition 5. Add Mixture to Wells (Competition Occurs) Preincubation->Competition Wash2 6. Wash Competition->Wash2 SecondaryAb 7. Add HRP-conjugated Secondary Antibody Wash3 8. Wash SecondaryAb->Wash3 Substrate 9. Add TMB Substrate Wash3->Substrate Stop 10. Add Stop Solution Substrate->Stop Read 11. Read Absorbance Stop->Read

Caption: Workflow of a competitive ELISA for cross-reactivity analysis.

Cross_Reactivity_Concept cluster_high_specificity High Specificity cluster_high_cross_reactivity High Cross-Reactivity Ab1 Anti-2-MAA Antibody MAA 2-MAA Ab1->MAA Strong Binding StructSim Structurally Similar Compound Ab1->StructSim No/Weak Binding Ab2 Anti-2-MAA Antibody MAA2 2-MAA Ab2->MAA2 Strong Binding CrossReactant Cross-Reactant Ab2->CrossReactant Strong Binding

Caption: Conceptual diagram of antibody specificity and cross-reactivity.

Alternative Detection Methods

While immunoassays are valuable for high-throughput screening, other analytical techniques offer higher specificity and quantification, serving as confirmatory methods.

Table 2: Comparison of Detection Methods for 2-MAA

FeatureImmunoassay (ELISA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Antigen-antibody bindingSeparation by chromatography, detection by mass-to-charge ratio
Specificity Dependent on antibody cross-reactivityVery high; based on molecular mass and fragmentation patterns
Sensitivity High (ng/mL to pg/mL)Very high (pg/mL to fg/mL)
Throughput High (96-well plate format)Lower; sequential sample analysis
Cost per Sample LowHigh
Equipment Cost ModerateHigh
Sample Preparation Often minimalMore extensive (e.g., extraction, derivatization)
Application Screening, semi-quantitative analysisConfirmation, accurate quantification, metabolite identification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the definitive identification and quantification of small molecules in complex matrices.[1] The sample is first injected into a liquid chromatograph, where 2-MAA is separated from other components. The separated analyte then enters a mass spectrometer, where it is ionized, and the parent ion is fragmented. The specific fragmentation pattern serves as a molecular fingerprint, providing a very high degree of confidence in the identification. For quantification, a stable isotope-labeled internal standard of 2-MAA is typically used to ensure high accuracy and precision.

Conclusion

The development of specific antibodies against small molecules like this compound is a critical step for the creation of reliable immunoassays. A thorough characterization of antibody cross-reactivity against structurally related compounds is paramount to ensure the accuracy and reliability of the assay. While immunoassays provide a rapid and cost-effective screening method, confirmatory techniques such as LC-MS/MS are essential for quantitative and unambiguous identification. This guide provides a framework for the evaluation of antibody performance and the selection of appropriate analytical methods for researchers in drug development and related scientific fields.

References

"benchmarking the performance of 2-Morpholineacetic acid linkers in ADCs"

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of linker performance in Antibody-Drug Conjugates (ADCs) is crucial for developing effective and safe cancer therapeutics. However, a comprehensive search of publicly available scientific literature and patent databases reveals a significant lack of specific performance data for 2-Morpholineacetic acid (2-MAA) as a linker in ADCs.

While the morpholine moiety is recognized for its potential to increase hydrophilicity, a key attribute for improving the pharmacokinetic properties of ADCs, there is no readily available experimental data to benchmark its performance against other established linker technologies. This guide, therefore, will provide a comparative overview of well-characterized cleavable and non-cleavable linkers, for which extensive data exists. This will serve as a valuable resource for researchers and drug developers by outlining the key performance indicators and experimental methodologies used to evaluate ADC linkers.

The Critical Role of the Linker in ADC Efficacy

The linker is a critical component of an ADC, connecting the monoclonal antibody to the cytotoxic payload. Its chemical properties dictate the stability of the ADC in circulation, the mechanism and rate of payload release at the tumor site, and the overall therapeutic index. An ideal linker must be stable in the bloodstream to prevent premature release of the toxic payload, which can lead to systemic toxicity.[1][2] Upon reaching the target cancer cell, the linker should facilitate the efficient release of the active drug.[]

Comparison of Major ADC Linker Classes

ADC linkers are broadly categorized into two main classes: cleavable and non-cleavable. The choice of linker depends on the payload, the target antigen, and the desired mechanism of action.[4][5]

Cleavable Linkers

Cleavable linkers are designed to release the payload in response to specific conditions within the tumor microenvironment or inside the cancer cell. This targeted release mechanism can enhance the bystander effect, where the released payload can kill neighboring antigen-negative tumor cells.

Types of Cleavable Linkers:

  • Enzyme-Cleavable Linkers: These are among the most common types of cleavable linkers and are designed to be substrates for enzymes that are abundant in the lysosomes of tumor cells, such as cathepsin B.[6][7] A widely used example is the valine-citrulline (VC) dipeptide linker.[7]

  • pH-Sensitive Linkers: These linkers, such as hydrazones, are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[5][7]

  • Redox-Sensitive Linkers: These linkers incorporate a disulfide bond that is cleaved in the reducing environment of the cell, which has a higher concentration of glutathione than the bloodstream.[]

Non-Cleavable Linkers

Non-cleavable linkers form a stable covalent bond between the antibody and the payload. The payload is released only after the complete proteolytic degradation of the antibody in the lysosome.[4] This results in the payload being released with the linker and a residual amino acid attached. A key advantage of non-cleavable linkers is their high plasma stability, which can lead to a better safety profile.[] An example is the thioether-based SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker.

Quantitative Performance Comparison of Linker Technologies

The following table summarizes key performance data for representative ADC linkers from published studies. It is important to note that direct comparison can be challenging as performance is highly dependent on the specific antibody, payload, and cancer model used.

Linker TypeRepresentative LinkerPayloadKey Performance CharacteristicsReference
Cleavable
Enzyme-CleavableValine-Citrulline (vc)MMAEHigh serum stability and specific cleavage by lysosomal proteases.[7]
pH-SensitiveHydrazoneCalicheamicinSusceptible to hydrolysis in circulation, which can lead to some off-target toxicity.[5]
Redox-SensitiveSPDBDM4Good stability in circulation with efficient payload release in the reducing environment of the cell.[4]
Non-Cleavable
ThioetherSMCCDM1High plasma stability and a favorable therapeutic window.[4]

Experimental Protocols for ADC Linker Evaluation

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of ADC linker performance.

ADC Synthesis and Characterization

Objective: To synthesize the ADC with a specific linker and characterize its key properties, including Drug-to-Antibody Ratio (DAR).

Methodology:

  • Antibody Modification: The antibody is typically modified to introduce reactive groups for linker conjugation. For cysteine-based conjugation, interchain disulfide bonds are partially reduced using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

  • Linker-Payload Activation: The linker-payload is activated for conjugation to the modified antibody.

  • Conjugation: The activated linker-payload is incubated with the modified antibody under controlled conditions (pH, temperature, and time) to form the ADC.

  • Purification: The resulting ADC is purified from unconjugated linker-payload and other reactants using techniques like size-exclusion chromatography (SEC) or protein A affinity chromatography.

  • Characterization:

    • DAR Determination: The average number of drug molecules conjugated to each antibody is determined using techniques like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

    • Purity and Aggregation: Assessed by SEC.

    • Confirmation of Conjugation: Verified by mass spectrometry.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC linker in plasma and determine the rate of premature payload release.

Methodology:

  • The ADC is incubated in plasma (human, mouse, or rat) at 37°C for various time points (e.g., 0, 24, 48, 72 hours).

  • At each time point, an aliquot of the plasma sample is taken.

  • The amount of intact ADC and released payload is quantified using methods like ELISA (Enzyme-Linked Immunosorbent Assay) to capture the ADC and LC-MS/MS (Liquid Chromatography-Mass Spectrometry) to detect the released payload.

  • The percentage of intact ADC remaining over time is plotted to determine the plasma half-life of the ADC.

In Vitro Cytotoxicity Assay

Objective: To evaluate the potency of the ADC against target cancer cells.

Methodology:

  • Cancer cells expressing the target antigen are seeded in 96-well plates.

  • The cells are treated with serial dilutions of the ADC, a non-targeted ADC (control), and the free payload for a specified period (e.g., 72-96 hours).

  • Cell viability is measured using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay.

  • The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the ADC.

In Vivo Efficacy Study in Xenograft Models

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Methodology:

  • Immunocompromised mice are subcutaneously implanted with human tumor cells that express the target antigen.

  • Once the tumors reach a certain volume, the mice are randomized into treatment groups (e.g., vehicle control, ADC, non-targeted ADC).

  • The mice are treated with the respective agents at a specified dose and schedule.

  • Tumor volume and body weight are measured regularly throughout the study.

  • The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., histology, biomarker analysis).

  • The anti-tumor efficacy is assessed by comparing the tumor growth inhibition in the ADC-treated groups to the control group.

Visualizing ADC Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental processes.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen (on cell surface) ADC->Receptor 1. Binding Endosome Endosome (acidic pH) Receptor->Endosome 2. Internalization Lysosome Lysosome (acidic pH, high protease activity) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage/Degradation) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: Mechanism of action of a typical antibody-drug conjugate.

ADC_Benchmarking_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis ADC Synthesis (Antibody + Linker + Payload) Purification Purification (e.g., SEC) Synthesis->Purification Characterization Characterization (DAR, Purity) Purification->Characterization PlasmaStability Plasma Stability Assay Characterization->PlasmaStability Cytotoxicity Cytotoxicity Assay Characterization->Cytotoxicity Xenograft Xenograft Model Development Characterization->Xenograft Efficacy Efficacy Study (Tumor Growth Inhibition) Xenograft->Efficacy

Caption: Experimental workflow for benchmarking ADC performance.

Conclusion

The selection of an appropriate linker is a critical determinant of the success of an ADC. While there is a lack of specific data on this compound linkers, the principles and methodologies outlined in this guide for evaluating established linker technologies provide a robust framework for the preclinical assessment of any novel linker. A thorough characterization of linker stability, payload release kinetics, and in vitro and in vivo efficacy is paramount to developing safe and effective ADCs for cancer therapy. As new linker chemistries emerge, these standardized benchmarking practices will be essential for identifying the most promising candidates for clinical development.

References

Evaluating the Pharmacokinetic Impact of the Morpholine Moiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacokinetic profiles and overall therapeutic potential.[1][2] Its advantageous physicochemical properties often translate into improved drug-like characteristics, making it a "privileged structure" in drug design.[1] This guide provides a comparative analysis of the pharmacokinetic impact of the morpholine moiety, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Influence of Morpholine on Physicochemical Properties

The pharmacokinetic behavior of a drug is fundamentally linked to its physicochemical properties. The morpholine ring, featuring both an ether oxygen and a secondary amine, imparts a unique combination of attributes:

  • Aqueous Solubility : The oxygen atom can act as a hydrogen bond acceptor, and the nitrogen atom can be protonated, which generally leads to improved aqueous solubility. This is a critical factor for oral absorption and formulation.[3]

  • Basicity (pKa) : The electron-withdrawing effect of the ether oxygen reduces the basicity of the nitrogen atom compared to similar amines like piperidine. This results in a pKa value that is often close to physiological pH, which can be advantageous for solubility and permeability across biological membranes.[3]

  • Lipophilicity : While improving aqueous solubility, the morpholine ring provides a balanced lipophilic-hydrophilic profile, which is crucial for membrane permeability and avoiding excessive clearance.[4]

These properties collectively influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug molecule.

Impact on Pharmacokinetic (ADME) Profile

The incorporation of a morpholine moiety can significantly modulate the ADME properties of a compound.

Absorption: The enhancement of aqueous solubility is a primary mechanism by which morpholine improves oral absorption. For drugs intended for the central nervous system (CNS), the balanced physicochemical properties of morpholine can also improve permeability across the blood-brain barrier (BBB).[3][4]

Distribution: Morpholine-containing drugs exhibit a wide range of distribution volumes. For example, the antibacterial agent Linezolid has a volume of distribution of approximately 30-50 L, indicating good tissue penetration, while the anticancer drug Gefitinib also shows extensive tissue distribution.[5][6] The protein binding for Linezolid is relatively low at 31%.[6]

Metabolism: The morpholine ring is susceptible to metabolism, primarily through oxidation by cytochrome P450 (CYP) enzymes.[7] The metabolic stability of the ring can be a key factor in a drug's half-life. Many drugs containing this moiety, such as Gefitinib, are substrates for major drug-metabolizing enzymes like CYP3A4, which is a critical consideration for predicting potential drug-drug interactions (DDIs).[7][8] The primary metabolic pathways often involve oxidation of the morpholine ring itself or other parts of the molecule.

Excretion: The route and rate of excretion are highly dependent on the overall properties of the drug. Metabolites of the morpholine ring, along with the parent drug, are often excreted renally.[6] For instance, Linezolid and its two major metabolites are all excreted in the urine.[6]

Pharmacokinetic Data of Marketed Morpholine-Containing Drugs

Direct head-to-head pharmacokinetic comparisons of molecules with and without a morpholine moiety are not always available in published literature. However, examining the parameters of well-established morpholine-containing drugs provides a valuable benchmark for drug development professionals.[7]

ParameterGefitinibLinezolid
Therapeutic Class Anticancer (EGFR Inhibitor)Antibiotic (Oxazolidinone)
Oral Bioavailability (%) ~60%~100%[9]
Tmax (hours) 3 - 70.5 - 2[6]
Cmax (ng/mL) ~180 (at 250 mg dose)[10]~21,000 (at 600 mg dose)[9]
Volume of Distribution (Vd) 1400 L30 - 50 L[5][6]
Plasma Protein Binding (%) ~90%~31%[6]
Terminal Half-life (t½) ~41 hours~5.4 hours[9]
Metabolism Extensive, primarily via CYP3A4, also CYP2D6[8]Oxidation of the morpholine ring to two major inactive metabolites[6]
Primary Excretion Route Feces (~86%)Urine (~80-85%)[6]

Visualizing Key Pathways and Processes

Diagrams are essential for illustrating complex biological and experimental workflows.

Metabolic_Pathway cluster_0 Metabolism of Morpholine Moiety Drug Morpholine-Containing Drug Oxidized Oxidized Metabolite (e.g., N-oxide or ring-opened) Drug->Oxidized Oxidation Enzyme Cytochrome P450 (e.g., CYP3A4) Enzyme->Drug

Caption: General metabolic pathway for a morpholine-containing drug via CYP450 oxidation.

ADME_Workflow cluster_workflow In Vitro ADME Screening Workflow A Compound Synthesis B Aqueous Solubility Assay A->B C Permeability Assay (e.g., Caco-2) B->C Sufficiently soluble D Metabolic Stability Assay (Human Liver Microsomes) C->D Sufficiently permeable E CYP450 Inhibition Assay D->E Sufficiently stable F Lead Candidate Selection E->F Low DDI risk

Caption: A typical experimental workflow for in vitro ADME screening in drug discovery.

Physicochemical_Impact cluster_logic Influence of Morpholine's Properties on Pharmacokinetics pKa Balanced pKa Solubility Improved Aqueous Solubility pKa->Solubility Permeability Balanced Permeability pKa->Permeability HBond H-Bond Acceptor (Oxygen) HBond->Solubility Metabolism Metabolic Handle (N, C-H) Stability Modulated Metabolic Stability Metabolism->Stability Absorption Enhanced Absorption Solubility->Absorption Permeability->Absorption Clearance Optimized Clearance Stability->Clearance

Caption: Logical flow from morpholine's physicochemical properties to its PK impact.

Experimental Protocols for Key Assays

A systematic evaluation of the ADME profile of morpholine-containing compounds is paramount.[7] The following are detailed methodologies for essential in vitro assays.

Caco-2 Permeability Assay

This assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[11]

  • Objective : To determine the rate of transport of a compound across a monolayer of human Caco-2 cells, which mimic the intestinal barrier.[12]

  • Methodology :

    • Cell Culture : Caco-2 cells are seeded on semi-permeable filter inserts in a trans-well plate and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[12]

    • Monolayer Integrity Check : The integrity of the cell monolayer is verified before the experiment by measuring the Transepithelial Electrical Resistance (TEER). A TEER value above a pre-set threshold indicates a properly formed barrier.[11]

    • Assay Procedure :

      • The culture medium is replaced with a transport buffer.

      • The test compound (typically at a concentration of 10 µM) is added to the apical (A) side to measure transport to the basolateral (B) side (A→B, mimicking absorption).[13]

      • In a separate set of wells, the compound is added to the basolateral side to measure transport to the apical side (B→A, assessing active efflux).[13]

      • The plates are incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).[11]

    • Sample Analysis : Samples are taken from the receiver compartment at the end of the incubation period. The concentration of the test compound is quantified using LC-MS/MS.[11]

    • Data Calculation : The apparent permeability coefficient (Papp) is calculated in cm/s. The efflux ratio (ER) is calculated as Papp (B→A) / Papp (A→B). An ER greater than 2 typically suggests the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).[12]

Human Liver Microsomal (HLM) Stability Assay

This assay measures the metabolic stability of a compound when incubated with liver microsomes, which contain a high concentration of CYP enzymes.[14]

  • Objective : To determine the intrinsic clearance (Clint) of a compound, which is used to predict its hepatic clearance and half-life in vivo.[14]

  • Methodology :

    • Preparation : A reaction mixture is prepared containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).[14][15]

    • Incubation : The test compound (typically 1-3 µM) is added to the microsome mixture and pre-warmed to 37°C.[14][16]

    • Reaction Initiation : The metabolic reaction is initiated by adding a solution of NADPH, a necessary cofactor for CYP enzyme activity.[16][17] A control incubation is run without NADPH to check for non-enzymatic degradation.

    • Time Points : Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[14]

    • Reaction Termination : The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.[15]

    • Sample Analysis : After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.[15]

    • Data Calculation : The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Clint) are calculated.[16]

Cytochrome P450 (CYP) Inhibition Assay (IC50)

This assay is crucial for assessing the potential of a compound to cause drug-drug interactions by inhibiting major CYP isoforms.[18][19]

  • Objective : To determine the concentration of a test compound that causes 50% inhibition (IC50) of the activity of a specific CYP enzyme (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).[20]

  • Methodology :

    • System Preparation : Human liver microsomes (or recombinant CYP enzymes) are incubated with a specific probe substrate for the CYP isoform being tested.[18][20]

    • Inhibitor Addition : The test compound is added to the incubation mixture at a range of concentrations (e.g., 8 concentrations with 3-fold serial dilutions starting from 100 µM).[20] A vehicle control (no inhibitor) is also run.

    • Reaction Initiation and Incubation : The reaction is started by adding NADPH and incubated at 37°C for a short, specific time that falls within the linear range of metabolite formation.[21]

    • Reaction Termination : The reaction is stopped with a cold organic solvent.[21]

    • Sample Analysis : Samples are processed and analyzed by LC-MS/MS to measure the amount of the specific metabolite formed from the probe substrate.[18]

    • Data Calculation : The rate of metabolite formation at each concentration of the test compound is compared to the vehicle control. A dose-response curve is generated by plotting the percent inhibition versus the logarithm of the test compound concentration. The IC50 value is then determined from this curve.[20]

References

Structure-Activity Relationship of 2-Morpholineacetic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-morpholineacetic acid scaffold has emerged as a promising starting point for the development of novel therapeutics, particularly in the oncology space. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs based on this core structure, with a focus on their activity as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell proliferation and choline metabolism dysregulation.[1][2][3] The data presented herein is derived from studies on a series of synthesized compounds, offering insights into the key structural motifs that govern their biological activity.

Comparative Analysis of Inhibitory Activity

The inhibitory potential of this compound analogs against PC-PLC has been systematically explored by modifying several key regions of the molecule: the central aromatic ring's substitution pattern, the alkyl heterocycle, and the N-benzyl bridge.[3] The following table summarizes the quantitative data from these investigations, highlighting the impact of specific structural changes on enzyme inhibition and anti-proliferative activity.

Compound IDCore Scaffold ModificationTarget/AssayActivity MetricResultReference
1b 2,5-disubstituted 2-morpholinobenzoic acidPC-PLC Enzyme Inhibition% Enzyme Activity (relative to vehicle)10.7 ± 1.5%[1]
11f 2,4-disubstituted 2-morpholinobenzoic acidPC-PLC Enzyme Inhibition% Enzyme Activity (relative to vehicle)33.1 ± 5.7%[1]
2b 2,5-disubstituted 2-morpholinohydroxamic acidPC-PLC Enzyme Inhibition% Enzyme Activity (relative to vehicle)30.5 ± 7.3%[1]
12f 2,4-disubstituted 2-morpholinohydroxamic acidPC-PLC Enzyme Inhibition% Enzyme Activity (relative to vehicle)Not explicitly stated, but implied weaker than 2b[1]
20f 2,5-disubstituted 2-tetrahydropyranylbenzoic acidPC-PLC Enzyme Inhibition% Enzyme Activity (relative to vehicle)Full loss of inhibitory activity[1]
21f 2,5-disubstituted 2-tetrahydropyranylhydroxamic acidPC-PLC Enzyme Inhibition% Enzyme Activity (relative to vehicle)79.7 ± 0.7%[1]
- Benzylic N-methylated compoundsAnti-proliferative ActivityGeneral ObservationMost biologically active compounds[3]
84, 84_4, 84_5 2-Morpholinobenzoic acidsPC-PLC Enzyme InhibitionGeneral ObservationSuperior potency than D609 (a reference inhibitor)[2]
Hydroxamic acid derivatives Carboxylic acid replaced with hydroxamic acidPC-PLC Enzyme InhibitionGeneral ObservationSimilar or better activity than D609[2]
Hydroxamic acid derivatives Anti-proliferative Activity (MDA-MB-231 & HCT-116 cells)General ObservationPotent activity, far greater than D609 and 2-morpholinobenzoic acids[2]

Key Structure-Activity Relationship Insights

The experimental data reveals several critical insights into the SAR of this compound analogs as PC-PLC inhibitors:

  • Substitution Pattern on the Central Ring: The spatial arrangement of the morpholine and N-benzylamine groups on the central benzoic acid ring is crucial for activity. A 2,5-substitution pattern (as in compound 1b ) results in significantly better PC-PLC inhibition compared to a 2,4-substitution pattern (as in compound 11f ), which showed a 3-fold decrease in inhibition.[1]

  • Importance of the Morpholine Nitrogen: Replacement of the morpholine ring with a tetrahydropyranyl (THP) moiety, which removes the tertiary nitrogen atom, leads to a dramatic loss of inhibitory activity.[1] For instance, the THP analog 20f completely lost its inhibitory capacity compared to its morpholine counterpart 1b .[1] This strongly suggests that the morpholinyl nitrogen is essential for interacting with the enzyme's active site.[1]

  • Role of the Acidic Group: The nature of the acidic functional group plays a significant role. While carboxylic acid derivatives show good activity, converting this group to a hydroxamic acid can lead to potent anti-proliferative activity in cancer cell lines, surpassing that of the parent carboxylic acids.[2] This is likely due to the hydroxamic acid's ability to chelate the catalytic Zn²⁺ ions in the PC-PLC active site more effectively.[2]

  • N-Benzyl Bridge Modification: Methylation of the benzylic nitrogen was found to be a favorable modification, with these compounds being the most biologically active.[3] This suggests that this region of the pharmacophore is a key area for further optimization.[3]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of SAR studies. The following are outlines of the protocols used to evaluate the this compound analogs.

PC-PLC Enzyme Inhibition Assay

The inhibitory activity of the synthesized compounds against phosphatidylcholine-specific phospholipase C from Bacillus cereus (PC-PLCBC) was assessed. While the full detailed protocol is not available in the provided information, a typical enzyme inhibition assay would involve:

  • Enzyme and Substrate Preparation: A solution of purified PC-PLCBC enzyme is prepared in a suitable buffer. A substrate solution, typically containing a synthetic phosphatidylcholine analog that releases a detectable signal upon cleavage, is also prepared.

  • Compound Incubation: The test compounds (analogs of this compound) are pre-incubated with the enzyme for a specific period to allow for binding.

  • Enzymatic Reaction: The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.

  • Signal Detection: The reaction is allowed to proceed for a set time, after which the amount of product formed is quantified using a suitable detection method (e.g., spectrophotometry or fluorometry).

  • Data Analysis: The percentage of enzyme activity relative to a vehicle control (containing no inhibitor) is calculated. IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%, can then be determined from dose-response curves.

Anti-proliferative Activity Assay (Cell-Based)

The anti-proliferative effects of the compounds were evaluated against human cancer cell lines, such as the triple-negative breast cancer cell line MDA-MB-231 and the colorectal carcinoma cell line HCT116.[3] A standard protocol for such an assay is as follows:

  • Cell Culture: The cancer cell lines are maintained in appropriate culture media and conditions.

  • Cell Seeding: A known number of cells are seeded into the wells of a microtiter plate and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds. A vehicle control is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or resazurin assay. These assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.

  • Data Analysis: The results are used to generate dose-response curves and calculate IC50 values, representing the concentration of the compound that inhibits cell proliferation by 50%.

Microsomal Stability Assay

To assess the metabolic stability of the compounds, a microsomal stability assay is performed.[3] This in vitro assay provides an indication of how quickly a compound is metabolized by liver enzymes.

  • Compound Incubation: The test compound is incubated with liver microsomes (which contain a high concentration of drug-metabolizing enzymes) and NADPH (a necessary cofactor) in a buffered solution.

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The enzymatic reaction in the aliquots is stopped by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: The concentration of the remaining parent compound in each aliquot is determined using a sensitive analytical technique, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate its in vitro half-life (t1/2) and intrinsic clearance (Clint). A high degree of stability in this assay suggests that the compound is less likely to be rapidly metabolized in vivo.[3]

Visualizing Structure-Activity Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

SAR_Summary cluster_scaffold This compound Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold Core Structure Ring_Subst Central Ring Substitution (2,5- vs 2,4-) Scaffold->Ring_Subst Heterocycle Alkyl Heterocycle (Morpholine vs THP) Scaffold->Heterocycle Acid_Group Acidic Group (Carboxylic vs Hydroxamic) Scaffold->Acid_Group N_Benzyl N-Benzyl Bridge (Methylation) Scaffold->N_Benzyl PC_PLC_Inhibition PC-PLC Inhibition Ring_Subst->PC_PLC_Inhibition 2,5- is optimal Heterocycle->PC_PLC_Inhibition Morpholine N is essential Antiproliferative Anti-proliferative Activity Acid_Group->Antiproliferative Hydroxamic acid enhances N_Benzyl->Antiproliferative N-methylation is favorable experimental_workflow cluster_synthesis Compound Generation cluster_screening Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Analogs Enzyme_Assay PC-PLC Enzyme Inhibition Assay Synthesis->Enzyme_Assay Cell_Assay Anti-proliferative Activity Assay Synthesis->Cell_Assay PK_Assay Microsomal Stability Assay Synthesis->PK_Assay SAR_Analysis SAR Determination Enzyme_Assay->SAR_Analysis Cell_Assay->SAR_Analysis PK_Assay->SAR_Analysis signaling_pathway cluster_membrane Cell Membrane cluster_enzyme Enzymatic Action cluster_products Downstream Signaling PC Phosphatidylcholine (PC) PC_PLC PC-PLC PC->PC_PLC Substrate DAG Diacylglycerol (DAG) PC_PLC->DAG Hydrolysis Phosphocholine Phosphocholine PC_PLC->Phosphocholine Hydrolysis Proliferation Cell Proliferation DAG->Proliferation Phosphocholine->Proliferation Inhibitor 2-Morpholineacetic Acid Analog Inhibitor->PC_PLC Inhibition

References

Safety Operating Guide

Proper Disposal of 2-Morpholineacetic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-Morpholineacetic acid, a water-soluble organic compound, is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound and its waste products. All procedures must be conducted in strict accordance with local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Immediate Safety Precautions

Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat.

All handling and disposal procedures should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

Waste Characterization and Segregation

This compound, particularly in its common hydrochloride salt form, is an acidic compound. Waste containing this chemical should be treated as hazardous chemical waste.

  • Do not dispose of this compound or its waste down the drain without proper neutralization and verification of local regulations that permit such a practice for non-highly toxic, water-soluble organic acids.

  • Do not dispose of solid this compound in the regular trash.

  • Segregate waste containing this compound from bases, oxidizing agents, and other incompatible materials to prevent dangerous chemical reactions.

Disposal Procedures

The recommended primary method for the disposal of this compound is collection by a certified hazardous waste management service. For situations where neutralization is a permissible preliminary step under your institution's guidelines, a general procedure is provided below.

Step-by-Step Neutralization and Collection Protocol

This protocol is intended for dilute aqueous solutions of this compound. Concentrated solutions should be diluted with cold water before neutralization.

  • Preparation: In a designated chemical fume hood, place a suitable container (e.g., a large beaker) with a magnetic stir bar in a secondary containment tray.

  • Dilution (if necessary): Slowly add the acidic waste solution to a larger volume of cold water with constant stirring.

  • Neutralization: While continuously monitoring the pH with a calibrated pH meter or pH paper, slowly add a weak base, such as a 5% sodium bicarbonate solution, to the acidic solution. Add the base dropwise to control the reaction and prevent excessive foaming or heat generation.

  • Target pH: Continue adding the base until the pH of the solution is between 6.0 and 8.0.

  • Collection: Transfer the neutralized solution to a clearly labeled hazardous waste container. The label should include:

    • "Hazardous Waste"

    • The full chemical name(s) of the contents (e.g., "Neutralized this compound Solution")

    • The date of accumulation.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.

  • Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.

Disposal of Empty Containers

Empty containers that held this compound must be properly decontaminated before disposal.

  • Triple Rinse: Rinse the container with a suitable solvent (e.g., water) at least three times.

  • Collect Rinsate: The first rinseate should be collected and disposed of as hazardous waste. Subsequent rinsates may be permissible for drain disposal if local regulations allow, after neutralization.

  • Deface Label: Completely deface or remove the original label from the empty container.

  • Dispose: Dispose of the clean, decontaminated container in accordance with your institution's guidelines for solid waste.

Spill Management

In the event of a spill of this compound:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Absorb: For liquid spills, use an inert absorbent material such as vermiculite or sand. For solid spills, carefully sweep up the material to avoid creating dust.

  • Collect: Place the absorbed material or swept solids into a labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a mild detergent and water.

  • Dispose: All cleanup materials should be disposed of as hazardous waste.

Data Presentation

The following table summarizes key quantitative data for this compound relevant to its disposal.

PropertyValueSource
Molecular Formula C₆H₁₁NO₃[1]
Molar Mass 145.16 g/mol [1]
Predicted pKa 2.25 ± 0.10[1]
Appearance Off-White Solid[1]
Solubility Soluble in water[1]
Permissible pH for Drain Disposal (General Guideline) 6.0 - 8.0 (Subject to Local Regulations)General Laboratory Safety Guidelines

Experimental Protocols

Neutralization of a Dilute this compound Solution

Objective: To neutralize a dilute aqueous solution of this compound to a pH suitable for collection as hazardous waste.

Materials:

  • Dilute this compound waste solution

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Calibrated pH meter or pH indicator strips

  • Magnetic stirrer and stir bar

  • Large glass beaker

  • Secondary containment tray

  • Appropriate PPE (safety goggles, lab coat, nitrile gloves)

  • Labeled hazardous waste container

Procedure:

  • Don all required PPE and perform the entire procedure within a chemical fume hood.

  • Place the beaker containing the magnetic stir bar inside the secondary containment tray on the magnetic stirrer.

  • Transfer the dilute this compound waste solution into the beaker.

  • Begin stirring the solution at a moderate speed.

  • Immerse the probe of the calibrated pH meter into the solution, ensuring it does not come into contact with the stir bar.

  • Slowly and carefully add the 5% sodium bicarbonate solution dropwise to the stirring acidic solution.

  • Monitor the pH of the solution continuously. Be aware that the reaction may produce carbon dioxide gas, leading to foaming. Add the base slowly to control the rate of gas evolution.

  • Continue adding the sodium bicarbonate solution until the pH of the mixture stabilizes between 6.0 and 8.0.

  • Once the desired pH is reached and stable, turn off the stirrer and carefully remove the pH probe, rinsing it with deionized water into a separate waste container.

  • Transfer the neutralized solution into the properly labeled hazardous waste container.

  • Securely cap the waste container and store it in your designated Satellite Accumulation Area for pickup by your institution's EHS department.

Mandatory Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start This compound Waste Generated is_solid Is the waste solid? start->is_solid collect_solid Collect in a labeled hazardous waste container is_solid->collect_solid Yes is_concentrated Is the aqueous solution concentrated? is_solid->is_concentrated No (Aqueous) ehs_pickup Arrange for EHS waste pickup collect_solid->ehs_pickup dilute Dilute with cold water in a fume hood is_concentrated->dilute Yes neutralize Neutralize with weak base to pH 6.0 - 8.0 is_concentrated->neutralize No (Dilute) dilute->neutralize check_regulations Consult local regulations for drain disposal neutralize->check_regulations drain_disposal Permissible for drain disposal? check_regulations->drain_disposal collect_liquid Collect in a labeled hazardous waste container drain_disposal->collect_liquid No flush_drain Flush down the drain with copious amounts of water drain_disposal->flush_drain Yes collect_liquid->ehs_pickup

References

Personal protective equipment for handling 2-Morpholineacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Morpholineacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] The following personal protective equipment is mandatory to minimize exposure.

Protection TypeSpecific RecommendationsStandard/Source
Eye and Face Protection Wear chemical safety goggles with side shields or a face shield.[3]OSHA 29 CFR 1910.133 / EN 166
Skin Protection Wear a lab coat and chemically impervious gloves (e.g., nitrile rubber).[4]General Laboratory Practice
Respiratory Protection If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[5]NIOSH (US) or CEN (EU)
Safe Handling and Storage

A systematic approach to handling and storing this compound is critical to prevent accidental exposure and maintain chemical integrity.

Operational Plan:

  • Engineering Controls: Always handle this compound in a well-ventilated area. Use a chemical fume hood to minimize inhalation of dust or vapors.[6] Ensure that eyewash stations and safety showers are readily accessible.[6]

  • Handling Practices: Avoid contact with skin and eyes.[3] Do not breathe dust.[5] When handling, do not eat, drink, or smoke.[3] Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated area.[3] Keep the container tightly closed and sealed when not in use.[3][6] Store away from incompatible materials.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial. Always consult a physician after administering first aid.[5]

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[5][6] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[5][6] Remove contaminated clothing and wash it before reuse.[3] If skin irritation occurs, get medical advice.[3]
Inhalation Move the person into fresh air.[3][5] If not breathing, give artificial respiration.[5] If breathing is difficult, give oxygen. Consult a physician.
Ingestion Rinse mouth with water.[5] Do NOT induce vomiting. [6] Never give anything by mouth to an unconscious person.[5] Call a physician or poison control center immediately.
Spill and Disposal Plan

Proper management of spills and waste is essential to prevent environmental contamination and ensure regulatory compliance.

Spill Response:

  • Evacuate: Evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use personal protective equipment.[5] For solid spills, sweep up and shovel the material, avoiding dust formation.[5] Place in a suitable, closed container for disposal.[5]

  • Clean: After material pickup is complete, wash the spill site.

Waste Disposal:

  • Segregation: Collect all waste containing this compound, including unused product and contaminated lab supplies, in a designated and clearly labeled hazardous waste container.

  • Containerization: Use a chemically resistant and sealable container for waste collection. Keep the container closed except when adding waste.

  • Disposal: Dispose of hazardous waste through a licensed professional waste disposal service.[5] Do not let the product enter drains.[5] Follow all local, state, and federal regulations for chemical waste disposal.

Procedural Workflow

The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Response A Receive and Inspect Chemical B Store in Cool, Dry, Ventilated Area A->B C Review SDS and Prepare PPE B->C D Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator if needed) C->D Proceed to Handling E Handle in Chemical Fume Hood D->E F Conduct Experiment E->F G Segregate and Collect Waste F->G Experiment Complete Spill Spill Occurs F->Spill Exposure Exposure Occurs F->Exposure H Decontaminate Work Area G->H I Doff and Dispose of Contaminated PPE H->I J Wash Hands Thoroughly I->J J->B Return to Storage or Next Use K Store Waste in Labeled, Sealed Container J->K End of Workflow L Arrange for Licensed Waste Disposal K->L Spill_Response Follow Spill Response Protocol Spill->Spill_Response First_Aid Administer First Aid and Seek Medical Attention Exposure->First_Aid

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Morpholineacetic acid
Reactant of Route 2
2-Morpholineacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.